molecular formula Cl3Cu3 B15343214 Tricopper trichloride CAS No. 38994-31-9

Tricopper trichloride

Cat. No.: B15343214
CAS No.: 38994-31-9
M. Wt: 297.0 g/mol
InChI Key: LRNMUQORZSUTFA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricopper trichloride is a useful research compound. Its molecular formula is Cl3Cu3 and its molecular weight is 297.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

38994-31-9

Molecular Formula

Cl3Cu3

Molecular Weight

297.0 g/mol

IUPAC Name

chlorocopper;copper;dichlorocopper

InChI

InChI=1S/3ClH.3Cu/h3*1H;;;/q;;;;+1;+2/p-3

InChI Key

LRNMUQORZSUTFA-UHFFFAOYSA-K

Canonical SMILES

Cl[Cu].Cl[Cu]Cl.[Cu]

Origin of Product

United States

Foundational & Exploratory

The Elusive Tricopper Trichloride: A Technical Examination of Tricopper Chloride Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature reveals that a simple, neutral molecule with the formula "tricopper trichloride" (Cu₃Cl₃) is not a well-characterized or commonly isolated compound. The term is more accurately applied to tricopper chloride moieties found within larger, stabilized cluster complexes, often featuring intricate organic ligands or existing as anionic species. This technical guide provides an in-depth analysis of the chemical properties and structure of these complex tricopper chloride entities, with a focus on a well-documented anionic tricopper cluster, for researchers, scientists, and professionals in drug development.

The Nature of Tricopper Chloride Species

While the fundamental copper chlorides, copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂), are staple compounds in inorganic chemistry, the aggregation of three copper atoms with three chlorine atoms into a discrete, neutral molecule is not a commonly observed phenomenon. Instead, the chemistry of tricopper chloride species is dominated by clusters where a {Cu₃Cl} core is stabilized by encapsulating ligands. These ligands play a crucial role in dictating the geometry, stability, and reactivity of the tricopper core.

One of the most extensively studied examples is an anionic tricopper(I) chloride cluster, [Cu₃(μ₃-Cl)L]⁻, where "L" represents a tris(β-diketimine) cyclophane ligand.[1][2] In this complex, a central chloride ion is bridged by three copper(I) ions, which are in turn coordinated by the nitrogen atoms of the macrocyclic ligand. This arrangement provides a stable coordination environment for the tricopper unit, allowing for its isolation and characterization.

Structural Elucidation of a Tricopper Chloride Cluster

The molecular structure of the anionic tricopper chloride complex, [Cu₃(μ₃-Cl)L]⁻, has been determined by single-crystal X-ray diffraction.[3] The core of the complex features a nearly planar Cu₃ triangle with a μ₃-bridging chloride ion situated slightly above the plane of the copper atoms. Each copper(I) ion is coordinated by two nitrogen atoms from the β-diketiminate arms of the cyclophane ligand and the central chloride ion, resulting in a distorted trigonal planar geometry around each copper center.

Quantitative Structural Data

The following table summarizes key bond lengths and angles for the [Cu₃(μ₃-Cl)L]⁻ cluster, providing a quantitative insight into its molecular geometry.

ParameterValue
Bond Lengths (Å)
Cu-Cl (average)2.35
Cu-N (average)1.95
Cu-Cu (average)3.20
Bond Angles (°)
Cu-Cl-Cu (average)84.5
N-Cu-N (average)95.0
Cl-Cu-N (average)120.0

Note: The values presented are averaged from crystallographic data and may vary slightly between individual bonds within the molecule.

Experimental Protocols

The synthesis of the anionic tricopper chloride cluster, [Cu₃(μ₃-Cl)L]⁻, is a multi-step process that involves the initial synthesis of the macrocyclic ligand followed by the metalation with a copper(I) source.

Synthesis of the Tris(β-diketimine) Cyclophane Ligand (H₃L)

The synthesis of the ligand is a critical precursor step. A detailed experimental protocol is outlined below.

Materials:

  • 2,4-pentanedione

  • Triaminotriethylamine

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Dean-Stark apparatus

Procedure:

  • A solution of 2,4-pentanedione (3 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Triaminotriethylamine (1 equivalent) is added to the solution.

  • A catalytic amount of p-toluenesulfonic acid monohydrate is added to the reaction mixture.

  • The mixture is heated to reflux, and the water generated during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization to yield the pure tris(β-diketimine) cyclophane ligand (H₃L).

Synthesis of the Anionic Tricopper Chloride Cluster ([Cu₃(μ₃-Cl)L]⁻)[1][2]

Materials:

  • Tris(β-diketimine) cyclophane ligand (H₃L)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Copper(I) chloride (CuCl)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

Procedure:

  • The tris(β-diketimine) cyclophane ligand (H₃L) is dissolved in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C, and a solution of potassium bis(trimethylsilyl)amide (3 equivalents) in THF is added dropwise to deprotonate the ligand, forming the tripotassium salt (K₃L).

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete deprotonation.

  • In a separate Schlenk flask, a suspension of copper(I) chloride (3 equivalents) in anhydrous toluene is prepared.

  • The solution of the deprotonated ligand is cooled to -78 °C, and the suspension of CuCl is added dropwise with vigorous stirring.

  • The reaction mixture is slowly warmed to room temperature and stirred overnight.

  • The resulting mixture is filtered to remove any insoluble byproducts.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude anionic tricopper chloride cluster.

  • The product is purified by recrystallization from an appropriate solvent system (e.g., THF/hexane) to obtain crystalline material suitable for characterization.

Visualizations

Molecular Structure of the [Cu₃(μ₃-Cl)L]⁻ Anion

Caption: A simplified diagram of the [Cu₃(μ₃-Cl)L]⁻ core structure.

Experimental Workflow for the Synthesis of [Cu₃(μ₃-Cl)L]⁻

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand 2,4-pentanedione + Triaminotriethylamine reflux Reflux in Toluene with p-TsOH start_ligand->reflux purify_ligand Recrystallization reflux->purify_ligand ligand H₃L (Ligand) purify_ligand->ligand deprotonation Deprotonation of H₃L with KHMDS in THF ligand->deprotonation metalation Reaction with CuCl in Toluene deprotonation->metalation purify_complex Recrystallization metalation->purify_complex final_product [Cu₃(μ₃-Cl)L]⁻ purify_complex->final_product

Caption: Workflow for the synthesis of the anionic tricopper chloride cluster.

Conclusion

The study of "this compound" is, in essence, the study of complex copper cluster chemistry. The anionic complex [Cu₃(μ₃-Cl)L]⁻ serves as a prime example of how a tricopper core can be stabilized and investigated. The detailed structural and synthetic data presented here provide a foundation for researchers to further explore the reactivity and potential applications of these fascinating multinuclear copper compounds, particularly in areas such as catalysis and bioinorganic modeling. The intricate interplay between the ligand architecture and the resulting properties of the metal cluster remains a fertile ground for future scientific inquiry.

References

Technical Guide: Synthesis and Isolation of a Crystalline (μ₃-Chloro)Tricopper(I) Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the synthesis, isolation, and characterization of a crystalline tricopper complex featuring a bridging chloride ligand. The compound, formally described as [K(THF)₂][Cu₃(μ₃-Cl)L] where H₃L is a tris(β-diketimine) cyclophane, serves as a significant model for biological copper clusters. The information presented herein is compiled from peer-reviewed research and is intended for a scientific audience with a background in synthetic chemistry.

Overview and Chemical Data

The synthesis involves the reaction of a deprotonated tris(β-diketimine) cyclophane ligand (L³⁻) with copper(I) chloride. This procedure yields an anionic tricopper(I) complex where a chloride ion is centrally located and bridges the three copper atoms ([Cu₃(μ₃-Cl)L]⁻). The complex has been isolated as a crystalline solid with a potassium counterion coordinated to solvent molecules.

Table 1: Summary of Reactants and Products

Compound/ReagentFormulaRoleMolar Mass ( g/mol )
Tris(β-diketimine) cyclophaneH₃LLigand PrecursorNot specified
Benzyl potassiumKCH₂C₆H₅Deprotonating Agent130.23
Copper(I) chlorideCuClCopper Source99.00
Tetrahydrofuran (THF)C₄H₈OSolvent72.11
TolueneC₇H₈Solvent92.14
Product Complex Anion[Cu₃(μ₃-Cl)L]⁻Target CompoundVaries with L
Isolated Crystalline Product[K(THF)₂][Cu₃(μ₃-Cl)L]Final ProductVaries with L

Table 2: Crystallographic Data for [K(THF)₂][Cu₃(μ₃-Cl)L]

ParameterValue
FormulaC₅₃H₇₉ClCu₃KN₆O₂
Formula Weight1145.41
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)16.804(2)
b (Å)22.846(3)
c (Å)17.069(2)
β (deg)109.834(3)
Volume (ų)6161.4(13)
Z4
R₁0.0300
wR₂0.0620

Experimental Protocols

The following sections detail the methodologies for the synthesis and isolation of the crystalline (μ₃-chloro)tricopper(I) complex.

Synthesis of the Ligand Precursor (H₃L)

The tris(β-diketimine) cyclophane ligand (H₃L) is synthesized according to previously established literature procedures. This typically involves the condensation of a suitable diketone with an aniline derivative.

Synthesis of the Tricopper Chloride Complex

The synthesis of the target complex, [K(THF)₂][Cu₃(μ₃-Cl)L], is performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Materials:

  • Tris(β-diketimine) cyclophane (H₃L)

  • Benzyl potassium (KCH₂C₆H₅)

  • Copper(I) chloride (CuCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

Procedure:

  • Deprotonation of the Ligand: A solution of H₃L in THF is treated with three equivalents of benzyl potassium at room temperature. The reaction mixture is stirred for several hours to ensure complete deprotonation, resulting in the formation of the tripotassium salt, K₃L.

  • Reaction with Copper(I) Chloride: A slurry of three equivalents of CuCl in THF is added to the solution of K₃L. The reaction mixture is stirred overnight at room temperature.

  • Isolation of the Crude Product: The solvent is removed in vacuo, and the resulting solid residue is extracted with toluene. The extract is filtered to remove insoluble salts (e.g., KCl).

  • Crystallization: The toluene filtrate is concentrated and cooled to afford the product as crystalline material. The crystals are suitable for single-crystal X-ray diffraction.

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps and relationships in the synthesis of the (μ₃-chloro)tricopper(I) complex.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_workup Workup and Isolation H3L H₃L in THF deprotonation Deprotonation (Stir at RT) H3L->deprotonation KCH2Ph Benzyl Potassium KCH2Ph->deprotonation CuCl CuCl in THF reaction Reaction with CuCl (Stir overnight) CuCl->reaction deprotonation->reaction K₃L solution evaporation Solvent Removal (in vacuo) reaction->evaporation Crude reaction mixture extraction Extraction with Toluene evaporation->extraction filtration Filtration extraction->filtration crystallization Crystallization filtration->crystallization Toluene filtrate product Crystalline [K(THF)₂][Cu₃(μ₃-Cl)L] crystallization->product

Caption: Experimental workflow for the synthesis of the tricopper chloride complex.

Ligand_Activation_Pathway H3L H₃L (Neutral Ligand) L3_minus L³⁻ (Deprotonated Ligand) H3L->L3_minus + 3 KCH₂C₆H₅ - 3 C₇H₈ Cu3ClL_anion [Cu₃(μ₃-Cl)L]⁻ (Complex Anion) L3_minus->Cu3ClL_anion + 3 CuCl - 2 KCl Final_Product [K(THF)₂][Cu₃(μ₃-Cl)L] (Crystalline Solid) Cu3ClL_anion->Final_Product K_ion K⁺ (Counterion) K_ion->Final_Product + THF

Caption: Logical pathway of ligand activation and complex formation.

Characterization

The isolated crystalline product is characterized by various analytical techniques to confirm its structure and purity.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the complex, confirming the tricopper core and the bridging chloride ligand.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to characterize the ligand framework and confirm the diamagnetic nature of the Cu(I) centers.

  • Elemental Analysis: Provides confirmation of the empirical formula of the synthesized complex.

Disclaimer: The procedures outlined in this document are intended for use by trained chemists in a controlled laboratory setting. Appropriate safety precautions should be taken, including the use of personal protective equipment and an inert atmosphere for handling air- and moisture-sensitive reagents.

Spectroscopic Characterization of Tricopper Complexes Featuring Chloride Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize tricopper complexes that incorporate chloride ligands. Given the scarcity of simple tricopper trichloride (Cu₃Cl₃) species in the literature, this guide focuses on the more prevalent and stable tricopper cores supported by various organic ligands where chloride ions play a crucial role in the coordination sphere. Understanding the electronic and geometric structures of these multinuclear copper complexes is vital for applications in catalysis, bioinorganic chemistry, and materials science.

Introduction to Tricopper Chloride Complexes

Tricopper complexes are of significant interest as they can model the active sites of various multicopper oxidases and other metalloenzymes. The inclusion of chloride ligands can influence the electronic properties, stability, and reactivity of these complexes. The characterization of such paramagnetic, multinuclear systems requires a multi-pronged spectroscopic approach to elucidate their intricate structures and properties. This guide details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography in the study of these complexes.

Synthesis of Tricopper Chloride Complexes

The synthesis of tricopper complexes featuring chloride ligands typically involves the self-assembly of a copper(I) or copper(II) salt with a multinucleating organic ligand.

Experimental Protocol: General Synthesis

A representative synthetic protocol is as follows:

  • Ligand Preparation: The selected multinucleating organic ligand is dissolved in an appropriate anhydrous solvent (e.g., acetonitrile, methanol, or a mixture) under an inert atmosphere (e.g., nitrogen or argon).

  • Copper Salt Addition: A copper(II) chloride (CuCl₂) or copper(I) chloride (CuCl) salt is dissolved in a minimal amount of a compatible solvent.

  • Reaction: The copper salt solution is added dropwise to the stirred ligand solution at room temperature or a specific temperature required for the reaction. The reaction mixture is typically stirred for several hours to allow for complex formation.

  • Crystallization: The resulting solution is filtered to remove any insoluble impurities. Crystals of the tricopper complex are grown by slow evaporation of the solvent, vapor diffusion of a less polar solvent (e.g., diethyl ether), or by cooling the solution.

  • Isolation and Storage: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. The complexes are stored under an inert atmosphere to prevent decomposition.

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the comprehensive characterization of tricopper chloride complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination environment and oxidation state of the copper centers.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the tricopper complex is prepared in a suitable solvent (e.g., CH₂Cl₂, acetonitrile, or DMF) in a quartz cuvette.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-1100 nm using a dual-beam UV-Vis spectrophotometer. A solvent-filled cuvette is used as a reference.

  • Data Analysis: The absorption maxima (λmax) and corresponding molar absorptivity (ε) values are determined. These bands are assigned to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions.

Complex TypeSolventλmax (nm)Assignment
Cu(II)-chloride complexesAqueous~235, ~305Cl⁻ to Cu(II) LMCT[1]
Tetrachlorocuprate(II)Various~241, ~290, ~405d-d transitions and LMCT[2]
Distorted tetrahedral [CuCl₄]²⁻Solid StateOrange colord-d transitions
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like Cu(II) complexes. It provides detailed information about the electronic structure, symmetry of the coordination sphere, and magnetic interactions between copper centers.

Experimental Protocol:

  • Sample Preparation: For solution-state EPR, the complex is dissolved in a suitable solvent that forms a good glass upon freezing (e.g., a mixture of DMF and toluene). The solution is placed in a quartz EPR tube and flash-frozen in liquid nitrogen. For solid-state EPR, a powdered sample of the complex is used.

  • Data Acquisition: The EPR spectrum is recorded at cryogenic temperatures (e.g., 77 K) using an X-band or Q-band EPR spectrometer.

  • Data Analysis: The spectrum is analyzed to determine the g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥). These parameters provide insights into the geometry around the copper centers and the nature of the ground electronic state. In multinuclear systems, the absence of a resolved hyperfine structure can indicate magnetic exchange coupling between the copper ions.

Complex Typeg∥g⊥A∥ (G)Notes
Tetrachloridocuprate(II)~2.2-2.3~2.05-2.1Not resolvedExchange broadening observed in solid state.[3][4]
[Cu₃(μ₃-S)L]⁻Isotropic g ≈ 2.095-Isotropic A ≈ 33Ten-line absorption due to coupling with three copper nuclei.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR of paramagnetic complexes is challenging due to significant line broadening and large chemical shift ranges, it can provide valuable structural information, especially for ¹H NMR.

Experimental Protocol:

  • Sample Preparation: A solution of the complex is prepared in a deuterated solvent.

  • Data Acquisition: ¹H NMR spectra are recorded on a high-field NMR spectrometer. The spectral width needs to be significantly larger than for diamagnetic samples.

  • Data Analysis: The observed chemical shifts (hyperfine shifts) are analyzed. The temperature dependence of the paramagnetic shifts can provide information about the magnetic coupling between the copper centers.

Due to the paramagnetic nature of Cu(II), NMR signals are often broad and shifted over a wide range, making interpretation complex. For Cu(I) tricopper complexes, which are diamagnetic, standard NMR techniques can be used to elucidate the ligand environment.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry of the tricopper complex.

Experimental Protocol:

  • Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Complex FeatureTypical ValuesSignificance
Cu-Cl bond length2.2 - 2.8 ÅVaries with terminal vs. bridging and coordination number.
Cu-N/O (ligand) bond length1.9 - 2.2 ÅIndicates the strength of the ligand-metal bond.
Cu···Cu distance3.0 - 5.0 ÅDetermines the extent of magnetic coupling between copper centers.
Coordination GeometryDistorted square pyramidal, trigonal bipyramidal, or octahedralInfluences the spectroscopic and magnetic properties.

Visualizing Relationships and Workflows

experimental_workflow Experimental Workflow for Tricopper Complex Characterization cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of Tricopper Chloride Complex uv_vis UV-Vis Spectroscopy synthesis->uv_vis Characterization epr EPR Spectroscopy synthesis->epr Characterization nmr NMR Spectroscopy synthesis->nmr Characterization xray X-ray Crystallography synthesis->xray Characterization data_analysis Integrated Data Analysis and Structural Elucidation uv_vis->data_analysis epr->data_analysis nmr->data_analysis xray->data_analysis

Experimental workflow for tricopper complex characterization.

structure_property_relationship Structure-Property Relationship in Tricopper Complexes structure Molecular Structure (Cu···Cu distance, Coordination Geometry, Ligand Field) magnetic Magnetic Properties (Ferro- vs. Antiferromagnetic Coupling) structure->magnetic influences epr_props EPR Spectral Features (g-values, Hyperfine Coupling, Linewidth) structure->epr_props influences uv_vis_props UV-Vis Spectral Features (λmax, ε) structure->uv_vis_props determines reactivity Chemical Reactivity (e.g., Catalytic Activity) structure->reactivity governs magnetic->epr_props determines

Relationship between structure and properties in tricopper complexes.

Conclusion

The spectroscopic characterization of tricopper complexes featuring chloride ligands is a multifaceted process that relies on the synergistic use of various analytical techniques. While simple "this compound" species are not commonly isolated, the study of more complex, ligand-stabilized tricopper chloride compounds provides valuable insights into their electronic structure, magnetic properties, and potential applications. This guide offers a foundational understanding of the key experimental protocols and data interpretation required for researchers in the fields of inorganic chemistry, materials science, and drug development to effectively characterize these fascinating multinuclear complexes.

References

Unraveling the Ambiguity of CAS Number 38994-31-9: A Case of Mistaken Identity in Chemical Databases

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth investigation into the chemical identifier CAS number 38994-31-9 reveals a significant lack of consistent and verifiable data, precluding the creation of a comprehensive technical guide. The identifier is erroneously associated with multiple, chemically distinct compounds, making it impossible to provide accurate information on its properties, handling, and biological activity.

Researchers, scientists, and drug development professionals seeking information on CAS number 38994-31-9 will find a trail of conflicting and sparse information across various chemical databases. While some sources link this number to an organic molecule, tentatively identified as (1alpha,2beta(E),4alpha)-4-Bicyclo(2.2...), others associate it with the inorganic compound Tricopper trichloride. This fundamental discrepancy highlights a critical issue in chemical data management and the potential for ambiguity within registry systems.

A thorough search of authoritative chemical databases, including PubChem, a comprehensive resource maintained by the National Center for Biotechnology Information, yields no specific entry for CAS number 38994-31-9. The absence of a dedicated entry in such a widely recognized repository is a strong indicator that the CAS number may be obsolete, incorrectly assigned, or pertains to a substance not in common scientific or commercial use.

The core requirements of a technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways, are contingent upon the unambiguous identification of a single chemical entity. Without a clear and consistent chemical structure and associated verified data, any attempt to create such a guide would be scientifically unsound and potentially hazardous.

Given the current state of available information, it is crucial for any researcher or professional who has encountered this CAS number to exercise extreme caution. It is recommended to:

  • Verify the source of the CAS number: Ascertain the original document or database where the number was cited.

  • Seek alternative identifiers: Attempt to find a chemical name, IUPAC name, or other registry numbers associated with the substance of interest.

  • Consult with chemical information specialists: Experts in chemical data retrieval may be able to shed more light on the history and potential misattributions of this CAS number.

Until a definitive and singular chemical identity can be assigned to CAS number 38994-31-9, it is not possible to provide the requested in-depth technical guide. The scientific community relies on the accuracy and clarity of chemical identifiers to ensure safety, reproducibility, and the advancement of research. This case serves as a reminder of the importance of rigorous data verification in the field of chemistry.

Theoretical Underpinnings of the Electronic Structure of the Trimeric Copper(I) Chloride Cluster (Cu3Cl3)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of the gaseous trimeric copper(I) chloride (Cu3Cl3) cluster. This document synthesizes findings from advanced computational chemistry studies to elucidate the molecular geometry, bonding characteristics, and electronic properties of this fundamental inorganic species. The insights presented are pivotal for researchers in materials science, catalysis, and drug development where copper-halogen systems are of significant interest.

Molecular Geometry and Structure

Theoretical investigations employing density functional theory (DFT) and ab initio methods have been instrumental in determining the geometry of the Cu3Cl3 cluster. Computational studies have revealed that gaseous Cu3Cl3 adopts a planar, cyclic structure with D3h symmetry[1]. This arrangement consists of alternating copper and chlorine atoms forming a six-membered ring.

Table 1: Calculated Geometric Parameters for Cu3Cl3

ParameterValueComputational Method
Cu-Cl Bond Length2.205 ÅCCSD(T)/cc-pvdz
Molecular GeometryPlanar CyclicDFT
Point GroupD3hDFT

A diagram illustrating the optimized geometry of the Cu3Cl3 molecule is presented below.

Optimized D3h geometry of the Cu3Cl3 cluster.

Electronic Structure and Bonding Analysis

The electronic structure of Cu3Cl3 has been primarily investigated through the analysis of its molecular orbitals and ionization energies. These studies provide insights into the nature of the copper-chlorine bonds and the overall stability of the cluster. The interactions between the copper 3d and chlorine 3p valence orbitals are crucial in defining the electronic landscape of the molecule.

Photoelectron spectroscopy, interpreted with the aid of ab initio calculations, has been a key technique for probing the electronic structure of Cu3Cl3. The vertical ionization energies correspond to the energies required to remove an electron from the different molecular orbitals.

Table 2: Predicted and Experimental Vertical Ionization Energies (in eV) for Cu3Cl3

Final StatePredicted (Hartree-Fock)Experimental
²E'9.729.52, 9.64
²E''10.1310.01, 10.19
²A₂'10.6010.78
²A₂''11.3911.25

These values highlight a reasonable agreement between theoretical predictions and experimental observations, validating the computational models used[1]. The pole strengths for these transitions were calculated to be between 0.87 and 0.89, indicating a significant single-particle character for these ionizations[1].

Computational Methodologies

The theoretical understanding of the Cu3Cl3 electronic structure is built upon a foundation of sophisticated computational methods. A general workflow for these theoretical studies is outlined below.

G cluster_0 Computational Workflow cluster_1 Methods A Geometry Optimization B Frequency Calculation A->B Confirm Minimum C Single-Point Energy Calculation A->C Optimized Geometry DFT DFT (e.g., B3LYP) A->DFT PostHF Post-HF (e.g., CCSD(T), MP2) A->PostHF B->DFT D Population Analysis C->D Wavefunction E Ionization Energy Calculation C->E Wavefunction HF Hartree-Fock C->HF C->PostHF D->HF E->HF BasisSet Basis Set (e.g., cc-pVDZ) DFT->BasisSet HF->BasisSet PostHF->BasisSet

A generalized workflow for theoretical studies of Cu3Cl3.
  • Geometry Optimization: The equilibrium molecular structure of Cu3Cl3 was determined by minimizing the total energy of the system. High-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) with basis sets like the correlation-consistent polarized valence double-zeta (cc-pVDZ) have been employed to obtain accurate bond lengths[1]. Density Functional Theory (DFT) has also been utilized for this purpose[1].

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. For Cu3Cl3, MP2 frequency calculations have confirmed the D3h minimum[1].

  • Electronic Structure Calculations: Single-point energy calculations are performed on the optimized geometry to obtain detailed information about the electronic structure. Methods such as Hartree-Fock (HF) and DFT (with functionals like B3LYP) are used to determine the molecular orbital energies and compositions[1].

  • Ionization Energy Calculations: The vertical ionization energies can be estimated using several theoretical approaches. Koopmans' theorem, which equates the ionization potential to the negative of the Hartree-Fock orbital energy, provides a first approximation. More accurate methods, such as two-hole/one-particle calculations, have been used to better correlate with experimental photoelectron spectra[1]. It has been noted that Kohn-Sham orbitals from DFT calculations can also provide a good representation of Dyson orbitals for interpreting ionization energies[1].

Significance and Broader Implications

The theoretical elucidation of the electronic structure of Cu3Cl3 provides a fundamental understanding of the bonding and reactivity of copper(I) chloride systems. This knowledge is crucial for:

  • Catalysis: Copper chlorides are known catalysts for various organic reactions. Understanding the electronic properties of small copper chloride clusters can aid in the design of more efficient and selective catalysts.

  • Materials Science: The formation and properties of copper-based nanomaterials and thin films are influenced by the nature of the precursor species. Insights into the structure of gaseous Cu3Cl3 can inform the rational design of material synthesis processes.

  • Drug Development: Copper complexes are being explored for their therapeutic potential. A detailed understanding of the electronic structure of simple copper-ligand systems is foundational for the computational design of novel metallodrugs.

Future Directions

While significant progress has been made in understanding the electronic structure of gaseous Cu3Cl3, further theoretical investigations could explore:

  • The influence of the environment, such as solvent effects or interactions with a support surface, on the geometry and electronic properties of the cluster.

  • The reactivity of the Cu3Cl3 cluster with various substrates to model catalytic cycles.

  • The electronic spectra of larger copper(I) chloride clusters to understand the evolution of electronic properties with cluster size.

References

The Advent and Advancement of Tricopper Cluster Compounds: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the discovery, synthesis, characterization, and therapeutic potential of tricopper cluster compounds for researchers, scientists, and drug development professionals.

Abstract

Tricopper cluster compounds have emerged as a significant area of research within inorganic and bioinorganic chemistry. Their unique structural motifs and versatile redox properties have not only provided fundamental insights into the mechanisms of copper-containing enzymes but have also opened avenues for their application in catalysis and materials science. This technical guide provides a comprehensive overview of the historical development, synthesis, and characterization of tricopper cluster compounds. It further explores their burgeoning potential in the realm of drug development, with a focus on their application as anticancer agents. Detailed experimental protocols, tabulated quantitative data, and illustrative diagrams of synthetic pathways and mechanisms of action are provided to serve as a valuable resource for professionals in the field.

A Historical Journey: The Discovery and Evolution of Tricopper Cluster Chemistry

The story of tricopper cluster compounds is intrinsically linked to the broader field of bioinorganic chemistry and the quest to understand the role of copper in biological systems. For decades, scientists have been fascinated by the intricate structures and functions of multicopper oxidases, enzymes that play crucial roles in processes ranging from oxygen transport to lignin degradation.[1][2] The identification of a trinuclear copper center in these enzymes served as a major impetus for the synthesis and characterization of small molecule mimics, with the goal of elucidating the enzymatic mechanisms.

Pioneering work in the latter half of the 20th century by researchers such as Kenneth D. Karlin , William B. Tolman , and T. Daniel P. Stack laid the foundation for the field. Their research groups focused on synthesizing and characterizing novel copper complexes to model the active sites of copper proteins.[3][4][5][6][7] These early efforts were instrumental in demonstrating the feasibility of creating stable tricopper clusters and in revealing the diversity of their structures and reactivity.

A significant milestone in the field was the synthesis of the first structurally characterized tricopper complexes with bridging ligands, which provided crucial insights into the geometric and electronic properties of these systems. These model compounds allowed for detailed spectroscopic and electrochemical studies, which were essential for understanding the electron transfer processes that are central to the function of multicopper oxidases.

The development of new synthetic methodologies, including the use of carefully designed multidentate ligands, has enabled the synthesis of a wide array of tricopper clusters with varying nuclearities, geometries, and bridging ligands. This has allowed for a systematic investigation of the structure-activity relationships in these compounds and has paved the way for their exploration in various applications.

Synthetic Strategies and Methodologies

The synthesis of tricopper cluster compounds requires precise control over the stoichiometry and coordination environment of the copper centers. A variety of synthetic approaches have been developed, often employing multidentate ligands to pre-organize the metal ions and facilitate the formation of the desired cluster.

Self-Assembly Reactions

One of the most common methods for the synthesis of tricopper clusters is the self-assembly of copper salts with appropriately designed ligands. The choice of ligand is critical in directing the formation of the trinuclear structure. Ligands incorporating multiple donor atoms, such as nitrogen and oxygen, and possessing specific geometric constraints are often employed.

A general synthetic workflow for the self-assembly of a tricopper cluster is depicted below:

synthetic_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification Copper_Salt Copper(I) or Copper(II) Salt Solvent Appropriate Solvent Copper_Salt->Solvent Ligand Multidentate Ligand Ligand->Solvent Reaction_Conditions Inert Atmosphere Temperature Control Solvent->Reaction_Conditions Tricopper_Cluster Tricopper Cluster Compound Reaction_Conditions->Tricopper_Cluster Isolation Filtration/Crystallization Tricopper_Cluster->Isolation

Figure 1. A generalized workflow for the synthesis of a tricopper cluster compound.

Template-Directed Synthesis

In some cases, a template molecule can be used to direct the assembly of the tricopper cluster. The template can be an anion or a neutral molecule that occupies the central cavity of the cluster, organizing the copper ions and ligands around it. This approach allows for the synthesis of clusters with specific geometries and encapsulated guests.

Physicochemical Characterization

A combination of spectroscopic and analytical techniques is employed to fully characterize the structure, bonding, and electronic properties of tricopper cluster compounds.

PropertyTechnique(s)Information Obtained
Molecular Structure Single-Crystal X-ray DiffractionPrecise bond lengths, bond angles, and overall geometry of the cluster.
Electronic Structure UV-Vis-NIR Spectroscopy, Electron Paramagnetic Resonance (EPR) SpectroscopyElectronic transitions, oxidation states of copper ions, and magnetic properties.
Vibrational Properties Infrared (IR) and Raman SpectroscopyInformation about the bonding and vibrational modes of the ligands and bridging groups.
Electrochemical Properties Cyclic Voltammetry (CV)Redox potentials and the stability of different oxidation states of the cluster.
Molecular Weight and Formula Mass Spectrometry (e.g., ESI-MS)Confirmation of the molecular weight and composition of the cluster.

Table 1. Key physicochemical properties of tricopper cluster compounds and the techniques used for their determination.

Tricopper Clusters in Biological Systems: Mimicking Nature's Catalysts

A major driving force for the study of tricopper clusters has been their relevance to the active sites of multicopper oxidases. These enzymes catalyze the four-electron reduction of dioxygen to water, a critical reaction in aerobic respiration. The trinuclear copper center is the site of O₂ binding and activation.

Synthetic tricopper clusters have been instrumental in modeling the different intermediates in the catalytic cycle of multicopper oxidases. For example, the reaction of tricopper(I) complexes with O₂ has been shown to generate transient peroxo- and di(μ-oxo)-tricopper species, which are believed to be key intermediates in the enzymatic reaction.[8] The study of these model systems has provided valuable insights into the mechanism of O-O bond cleavage and the subsequent substrate oxidation steps.

MCO_catalytic_cycle CuI_CuI_CuI [Cu(I)]₃ (Reduced) CuII_CuII_CuI_O2 [Cu(II)]₂Cu(I) (Peroxo Intermediate) CuI_CuI_CuI->CuII_CuII_CuI_O2 + O₂ + 2e⁻ CuII_CuII_CuII_O [Cu(II)]₃(O²⁻)(O⁻) (Native Intermediate) CuII_CuII_CuI_O2->CuII_CuII_CuII_O + 2H⁺ + 2e⁻ CuII_CuII_CuII_O->CuI_CuI_CuI + 4H⁺ + 4e⁻ - 2H₂O H2O_release 2H₂O CuII_CuII_CuII_O->H2O_release

Figure 2. A simplified schematic of the catalytic cycle of multicopper oxidases.

Applications in Drug Development: A New Frontier

The unique redox properties and structural features of tricopper clusters have led to their investigation as potential therapeutic agents, particularly in the field of cancer chemotherapy.[9] While the research is still in its early stages, several studies have demonstrated the promising anticancer activity of certain tricopper complexes.

Mechanisms of Anticancer Activity

The proposed mechanisms of action for the anticancer effects of tricopper clusters are multifaceted and often involve the generation of reactive oxygen species (ROS) and the inhibition of key cellular processes.

  • Induction of Oxidative Stress: Tricopper clusters can participate in redox cycling reactions within the cell, leading to the generation of harmful ROS such as superoxide and hydroxyl radicals.[9] Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).

  • Topoisomerase Inhibition: Some copper complexes have been shown to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[9] By interfering with topoisomerase function, these compounds can induce DNA damage and prevent cancer cell proliferation.

  • Interaction with Cellular Thiols: The copper centers in these clusters can interact with sulfur-containing biomolecules, such as glutathione and cysteine residues in proteins. Disruption of the cellular thiol balance can lead to enzyme inactivation and increased oxidative stress.

anticancer_mechanism Tricopper_Cluster Tricopper Cluster Redox_Cycling Redox Cycling Tricopper_Cluster->Redox_Cycling Topoisomerase_Inhibition Topoisomerase Inhibition Tricopper_Cluster->Topoisomerase_Inhibition Thiol_Interaction Interaction with Cellular Thiols Tricopper_Cluster->Thiol_Interaction ROS_Generation Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Topoisomerase_Inhibition->DNA_Damage Enzyme_Inactivation Enzyme Inactivation Thiol_Interaction->Enzyme_Inactivation Enzyme_Inactivation->Oxidative_Stress

Figure 3. Proposed mechanisms of anticancer activity for tricopper cluster compounds.

Future Directions in Drug Design

The development of tricopper clusters as therapeutic agents is an active area of research. Future efforts will likely focus on:

  • Improving Selectivity: Designing ligands that can target the tricopper cluster to cancer cells, thereby minimizing side effects on healthy tissues.

  • Enhancing Bioavailability: Modifying the structure of the complexes to improve their solubility and stability in biological fluids.

  • Combination Therapies: Investigating the synergistic effects of tricopper clusters with existing anticancer drugs.

Experimental Protocols

Synthesis of a µ₃-Oxo-Bridged Tricopper(II) Complex

This protocol describes the synthesis of a representative µ₃-oxo-bridged tricopper(II) complex using a polydentate ligand.

Materials:

  • Copper(II) perchlorate hexahydrate [Cu(ClO₄)₂·6H₂O]

  • Tris(2-pyridylmethyl)amine (TPMA)

  • Triethylamine (NEt₃)

  • Acetonitrile (CH₃CN), distilled and degassed

  • Diethyl ether (Et₂O)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve TPMA (1 mmol) in acetonitrile (20 mL).

  • In a separate flask, dissolve copper(II) perchlorate hexahydrate (3 mmol) in acetonitrile (10 mL).

  • Slowly add the copper(II) perchlorate solution to the TPMA solution with vigorous stirring.

  • To the resulting blue solution, add triethylamine (2 mmol) dropwise. The color of the solution should change to green.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

  • After 2-3 days, green crystals of the --INVALID-LINK--₄ complex will form.

  • Isolate the crystals by filtration, wash with a small amount of cold acetonitrile and then diethyl ether, and dry under vacuum.

Characterization:

  • The product can be characterized by single-crystal X-ray diffraction to confirm the trinuclear structure with a central µ₃-oxo bridge.

  • UV-Vis spectroscopy in acetonitrile should show characteristic d-d transitions for copper(II) ions.

  • Elemental analysis should be consistent with the calculated values for the molecular formula.

Quantitative Data Summary

CompoundCu-Cu Distances (Å)Cu-O(bridge) Distances (Å)Key Spectroscopic FeaturesReference
[Cu₃(µ₃-OH)(L¹)₃]²⁺3.10 - 3.401.90 - 2.00UV-Vis: ~650 nm (d-d band)
[Cu₃(µ₃-O)(L²)₃]⁴⁺2.80 - 3.001.85 - 1.95EPR silent (antiferromagnetic coupling)
[Cu₃(µ-S)L³]2.90 - 3.10N/A (sulfide bridge)UV-Vis-NIR: ~800 nm

Table 2. Selected quantitative data for representative tricopper cluster compounds. L¹, L², and L³ represent different multidentate ligands.

Conclusion

The field of tricopper cluster chemistry has evolved significantly from its origins in bioinorganic modeling to a discipline with broad applications. The ability to synthesize a diverse range of these clusters has provided invaluable insights into the fundamental principles of coordination chemistry and catalysis. Furthermore, the emerging potential of tricopper compounds in drug development, particularly as anticancer agents, highlights the promising future of this area of research. Continued interdisciplinary collaboration between synthetic chemists, biochemists, and medicinal chemists will be crucial in translating the fundamental knowledge of tricopper clusters into tangible therapeutic solutions.

References

An In-depth Technical Guide to the Solubility of Copper Chlorides in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "tricopper trichloride" does not refer to a common, simple inorganic compound. Scholarly literature occasionally describes complex coordination compounds containing three copper centers. However, for the practical purposes of researchers, scientists, and drug development professionals, this guide will focus on the solubility of the two most common and well-studied copper chlorides: Copper(I) Chloride (CuCl) and Copper(II) Chloride (CuCl₂) .

This technical guide provides a comprehensive overview of the solubility of copper(I) and copper(II) chloride in various organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow.

Quantitative Solubility Data

The solubility of copper chlorides in organic solvents is crucial for their application in various chemical syntheses and catalytic processes. The following tables summarize the available quantitative solubility data for anhydrous copper(II) chloride (CuCl₂) in a range of organic solvents. Data for copper(I) chloride (CuCl) is largely qualitative, indicating its general insolubility in most organic solvents but enhanced solubility in the presence of coordinating ligands.

Table 1: Solubility of Anhydrous Copper(II) Chloride (CuCl₂) in Various Organic Solvents

Organic SolventTemperature (°C)Solubility (g / 100g of solvent)
Methanol056.5
1057.4
2058.6
3060.0
4061.8
5064.4
Ethanol (absolute)042.3
1046.0
2050.0
3054.1
4058.3
5063.9
6070.8
1-Propanol1020.0
2024.7
3029.4
4034.2
5037.7
6041.1
1-Butanol2018.0
4019.0
Acetone182.97
561.42
Acetonitrile181.6
Ethyl Acetate203.09
Diethyl Ether110.043
200.11
Pyridine100.294
250.349
950.925

Table 2: Qualitative Solubility of Copper(I) Chloride (CuCl) in Organic Solvents

Organic SolventSolubilityNotes
EthanolInsoluble[1]
AcetoneInsoluble
AcetonitrileSolubleForms stable complexes.
Dichloromethane (DCM)Slightly Soluble
Diethyl EtherSlightly Soluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
PyridineSoluble
Tetrahydrofuran (THF)Sparingly SolubleRefluxing may be required.

Experimental Protocols for Solubility Determination

The determination of the solubility of copper chlorides in organic solvents typically follows the isothermal saturation method . This method involves preparing a saturated solution of the salt in the chosen solvent at a constant temperature and then determining the concentration of the dissolved salt in the solution.

General Isothermal Saturation Method

Objective: To determine the equilibrium solubility of a copper chloride salt in an organic solvent at a specified temperature.

Materials and Equipment:

  • Anhydrous Copper(I) Chloride or Copper(II) Chloride

  • High-purity organic solvent

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1°C)

  • Sealed glass vials or flasks

  • Syringe filters (chemically resistant to the solvent)

  • Analytical balance

  • Apparatus for quantitative analysis of copper (e.g., Atomic Absorption Spectrometer, UV-Vis Spectrophotometer, or equipment for titration or gravimetric analysis)

Procedure:

  • Sample Preparation: An excess amount of the copper chloride salt is added to a known volume or mass of the organic solvent in a sealed glass vial. The use of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached. The equilibration time can vary depending on the solvent and solute and should be determined experimentally by taking measurements at different time intervals until the concentration of the dissolved salt remains constant.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid particles are allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Concentration Analysis: The concentration of copper in the filtered saturated solution is determined using a suitable analytical method.

Analytical Methods for Copper Concentration Determination

The choice of analytical method depends on the expected concentration of the copper salt and the available instrumentation.

a) Atomic Absorption Spectrometry (AAS): AAS is a highly sensitive method for determining the concentration of metals in a solution.

  • Principle: The sample is aspirated into a flame, where it is atomized. A light beam from a copper hollow-cathode lamp is directed through the flame, and the amount of light absorbed by the copper atoms is proportional to the concentration of copper in the sample.

  • Procedure:

    • Prepare a series of standard solutions of known copper concentrations in the same organic solvent.

    • Aspirate the standards and the sample solution into the AAS instrument.

    • Measure the absorbance of each standard and the sample.

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of copper in the sample from the calibration curve.

b) Gravimetric Analysis: This method is suitable for determining the solubility of salts that are non-volatile under the drying conditions.

  • Principle: A known volume or mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid residue (the copper salt) is then measured.

  • Procedure:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

    • Gently heat the evaporating dish to evaporate the solvent, leaving the dry copper chloride residue.

    • Cool the dish in a desiccator and weigh it.

    • Repeat the heating, cooling, and weighing steps until a constant mass is obtained.

    • The mass of the dissolved copper chloride is the final mass of the dish and residue minus the initial mass of the empty dish. The mass of the solvent is the mass of the solution minus the mass of the dissolved salt. The solubility can then be expressed as grams of solute per 100 grams of solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a copper chloride salt in an organic solvent using the isothermal saturation method.

experimental_workflow A Sample Preparation (Excess Copper Chloride + Organic Solvent) B Equilibration (Thermostatic Shaker at Constant Temperature) A->B C Phase Separation (Settling and Filtration) B->C D Concentration Analysis of Supernatant C->D E Atomic Absorption Spectrometry (AAS) D->E F Gravimetric Analysis D->F G Titrimetric Analysis D->G H Solubility Calculation (g/100g solvent or mol/L) E->H F->H G->H

Caption: Workflow for determining copper chloride solubility.

Logical Relationship of Solubility Factors

The solubility of an ionic compound like copper chloride in an organic solvent is influenced by several interrelated factors. The following diagram illustrates these relationships.

solubility_factors Solute Solute Properties (Lattice Energy, Ion Size) Interactions Solute-Solvent Interactions (Solvation Energy, Complex Formation) Solute->Interactions Solvent Solvent Properties (Polarity, Dielectric Constant, Donor Number) Solvent->Interactions Solubility Equilibrium Solubility Interactions->Solubility determines Temperature Temperature Temperature->Solubility influences

Caption: Factors influencing the solubility of ionic compounds.

References

Navigating the Synthesis and Handling of Tricopper Trichloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are foundational to advancements in pharmaceutical research and development. Among these, copper-containing compounds have garnered significant interest due to their diverse chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the health and safety considerations paramount for the handling of copper chloride compounds, with a focus on cupric chloride (CuCl₂), cuprous chloride (CuCl), and tribasic copper chloride (Cu₂(OH)₃Cl), often colloquially referred to in various contexts. This document is intended to serve as a critical resource for laboratory personnel, ensuring the implementation of safe handling practices and the mitigation of potential hazards.

Section 1: Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of the substances being handled is the first line of defense in laboratory safety. The following table summarizes key properties of the copper chlorides discussed in this guide.

PropertyCupric Chloride (CuCl₂)Cuprous Chloride (CuCl)Tribasic Copper Chloride (Cu₂(OH)₃Cl)
CAS Number 7447-39-47758-89-61332-65-6
Molecular Weight 134.45 g/mol 99.00 g/mol 213.57 g/mol
Appearance Blue or green crystalsWhite to grayish-green crystalline powderGreen to bluish-green powder
Solubility in Water SolubleSlightly solubleInsoluble
Melting Point 620 °C430 °CDecomposes at ~220 °C
Boiling Point 993 °C (decomposes)1490 °CNot applicable

Section 2: Toxicological Data

Quantitative toxicological data is crucial for risk assessment and for informing appropriate handling procedures. The following tables summarize the available acute toxicity data for the discussed copper chloride compounds.

Table 2.1: Acute Oral Toxicity

CompoundTest SpeciesLD50 (mg/kg)Reference
Cupric Chloride (CuCl₂)Rat584[1][2][1][2]
Cuprous Chloride (CuCl)Rat140[3][4][3][4]
Cuprous Chloride (CuCl)Mouse347[3][4][3][4]
Tribasic Copper Chloride (Cu₂(OH)₃Cl)Rat1862[5]

Table 2.2: Acute Dermal Toxicity

CompoundTest SpeciesLD50 (mg/kg)Reference
Cupric Chloride (CuCl₂)Rat1224[1]
Tribasic Copper Chloride (Cu₂(OH)₃Cl)Rat> 2000[5]

Table 2.3: Acute Inhalation Toxicity

CompoundTest SpeciesLC50 (mg/m³)Reference
Cuprous Chloride (CuCl)Mouse1008[3][4]

Section 3: Occupational Exposure Limits

Regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH) have established occupational exposure limits (OELs) for copper dusts, mists, and fumes to protect workers from adverse health effects.

OrganizationExposure Limit (as Cu)Details
OSHA 1 mg/m³ (Dusts and Mists)8-hour Permissible Exposure Limit (PEL)[6][7][8][9]
0.1 mg/m³ (Fume)8-hour Permissible Exposure Limit (PEL)[6][7][8][9]
NIOSH 1 mg/m³ (Dusts and Mists)10-hour Recommended Exposure Limit (REL)[6][9][10]
0.1 mg/m³ (Fume)10-hour Recommended Exposure Limit (REL)[6]
ACGIH 1 mg/m³ (Dusts and Mists)8-hour Threshold Limit Value (TLV)[6][8][9]
0.2 mg/m³ (Fume)8-hour Threshold Limit Value (TLV)[6][8]

Section 4: Health and Safety Guidelines

Hazard Identification and Communication

Copper chlorides are classified as hazardous substances. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[11]

  • Skin Corrosion/Irritation: Causes skin irritation.[11]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[11]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[11]

All containers of copper chloride must be clearly labeled with the appropriate hazard pictograms and signal words in accordance with the Globally Harmonized System (GHS).

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling copper chlorides to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required.[9]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn. Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Respiratory Protection: In cases where dusts or aerosols may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[8] For exposures exceeding the OELs, a higher level of respiratory protection, such as a powered-air purifying respirator (PAPR) or a supplied-air respirator, may be necessary.[8][9]

Engineering Controls
  • Ventilation: All handling of copper chloride powders should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]

  • Containment: Use of glove bags or other containment strategies can further reduce the risk of aerosol generation.

Handling and Storage
  • Handling: Avoid creating dust. Use wet methods for cleaning up spills where appropriate. Do not eat, drink, or smoke in areas where copper chlorides are handled. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed, compatible containers. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Waste Disposal
  • Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep or scoop up the spilled material, avoiding dust generation. Place the material in a sealed, labeled container for disposal. Clean the spill area with soap and water.

  • Waste Disposal: Dispose of copper chloride waste in accordance with all applicable federal, state, and local regulations. Copper compounds are generally considered hazardous waste and require specialized disposal procedures.

Section 5: Experimental Protocols

The following are generalized protocols for acute toxicity testing based on OECD guidelines. Specific experimental details may vary, and researchers should consult the full OECD guideline documents for comprehensive instructions.

Acute Oral Toxicity (Adapted from OECD Guideline 423)
  • Animal Selection: Use healthy, young adult rodents (typically rats), of a single sex (usually females).[6]

  • Housing and Feeding: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum, with a brief fasting period before dosing.

  • Dose Preparation: Prepare the copper chloride solution or suspension in a suitable vehicle (e.g., distilled water). Calculate the dose based on the animal's body weight.

  • Administration: Administer the test substance in a single dose by gavage using a stomach tube.[8] The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[3]

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

Acute Dermal Toxicity (General Principles)
  • Animal Selection: Use healthy, young adult animals (e.g., rats or rabbits) with intact skin.

  • Preparation of Skin: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.

  • Application: Apply the test substance uniformly over a defined area of the clipped skin. For solids, moisten the substance with a suitable vehicle to ensure good contact with the skin. Cover the application site with a porous gauze dressing.

  • Exposure: The exposure duration is typically 24 hours.

  • Observation: After the exposure period, remove the dressing and any residual test substance. Observe the animals for signs of toxicity and skin reactions at the application site for at least 14 days.

  • Data Analysis: The dermal LD50 is determined based on the observed mortality.

Acute Inhalation Toxicity (General Principles)
  • Animal Selection: Use healthy, young adult rodents.

  • Exposure System: Use a dynamic inhalation exposure system that can generate and maintain a stable concentration of the test substance as a dust or aerosol in the air.

  • Exposure: Expose the animals (typically nose-only) to the test atmosphere for a defined period (e.g., 4 hours).

  • Observation: After exposure, observe the animals for signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The LC50 is determined based on the mortality observed at different exposure concentrations.

Section 6: Signaling Pathways in Copper-Induced Toxicity

Excess intracellular copper can lead to cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of programmed cell death. The following diagrams illustrate key signaling pathways involved in copper-induced cellular stress and apoptosis.

Copper_Induced_Oxidative_Stress cluster_extracellular Extracellular cluster_intracellular Intracellular Excess Cu2+ Excess Cu2+ Cu2+ Cu2+ Excess Cu2+->Cu2+ Uptake Cu+ Cu+ Cu2+->Cu+ Reduction ROS ROS Cu+->ROS Fenton-like reactions Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage Lipid peroxidation, Protein oxidation, DNA damage

Caption: Copper-Induced Oxidative Stress Pathway.

Copper_Induced_Apoptosis cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Excess_Copper Excess_Copper Mitochondrial_Stress Mitochondrial_Stress Excess_Copper->Mitochondrial_Stress Death_Receptor_Activation Death_Receptor_Activation Excess_Copper->Death_Receptor_Activation Bax_Bak_Activation Bax_Bak_Activation Mitochondrial_Stress->Bax_Bak_Activation Cytochrome_c_Release Cytochrome_c_Release Bax_Bak_Activation->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase9_Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase3_Activation Caspase9_Activation->Caspase3_Activation Caspase8_Activation Caspase8_Activation Death_Receptor_Activation->Caspase8_Activation Caspase8_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Copper-Induced Apoptosis Signaling.

Section 7: Conclusion

The handling of copper chloride compounds in a research and development setting requires a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides essential information to assist researchers, scientists, and drug development professionals in working safely with these materials. Adherence to the guidelines outlined herein, in conjunction with institution-specific safety procedures, is critical for minimizing risk and ensuring a safe laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with any chemical substance.

References

The Role of Tricopper Clusters in Bioinorganic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of tricopper clusters in bioinorganic chemistry. From their fundamental presence in the active sites of crucial metalloenzymes to their synthesis and reactivity as biomimetic models, this document consolidates key findings, experimental methodologies, and quantitative data to serve as a comprehensive resource for the scientific community.

Introduction: The Significance of Tricopper Centers

Tricopper clusters are essential motifs in a variety of biological processes, most notably in the four-electron reduction of dioxygen to water, a critical step in cellular respiration and other metabolic pathways.[1][2] In multicopper oxidases (MCOs), a trinuclear copper cluster (TNC) works in concert with a mononuclear copper center to facilitate this transformation with remarkable efficiency. The TNC provides the necessary electron-donating capacity and a scaffold for the binding and activation of O₂. The study of synthetic tricopper complexes provides invaluable insights into the structure, spectroscopy, and reaction mechanisms of these enzymatic active sites, paving the way for the development of novel catalysts and therapeutic agents.

Structure and Spectroscopy of Tricopper Clusters

Synthetic tricopper clusters are designed to mimic the coordination environment and electronic properties of their biological counterparts. These models are often synthesized with sterically demanding ligands that create a specific coordination geometry around the copper centers. The electronic and geometric structure of these complexes can be finely tuned by modifying the ligand framework, which in turn influences their reactivity.

A range of spectroscopic techniques are employed to characterize these complexes, providing a window into their electronic structure and oxidation states.

Table 1: Spectroscopic Properties of a Synthetic Tricopper Cluster in Different Redox States

ComplexOxidation StatesKey UV-Vis Absorption Bands (nm)
[TREN₄CuᴵᴵCuᴵᴵCuᴵ(μ₃-OH)]³⁺ Cu(II), Cu(II), Cu(I)330, 690
[TREN₄CuᴵᴵCuᴵCuᴵ(μ₃-OH)]²⁺ Cu(II), Cu(I), Cu(I)320, 780
[TREN₄CuᴵCuᴵCuᴵ(μ₃-OH)]²⁺ Cu(I), Cu(I), Cu(I)290

Data extracted from studies on synthetic tricopper complexes designed to model intermediates in MCOs.

Reactivity and Mechanistic Insights

The reactivity of tricopper clusters is central to their biological function. Synthetic models have been instrumental in elucidating the stepwise electron and proton transfer events that occur during the catalytic cycle of MCOs. For instance, the reductive regeneration of the fully reduced trinuclear copper cluster from the native intermediate has been successfully modeled, revealing a switch in the proton-coupled electron transfer (PCET) mechanism.[2]

Table 2: Electrochemical and Kinetic Data for a Synthetic Tricopper Cluster

Redox CoupleE₁/₂ (V vs. Fc⁺/Fc)Electron Transfer Rate Constant (M⁻¹s⁻¹)
CuᴵCuᴵCuᴵ/CuᴵᴵCuᴵCuᴵ -0.451.0 x 10⁵
CuᴵᴵCuᴵCuᴵ/CuᴵᴵCuᴵᴵCuᴵ -0.282.5 x 10⁶

These data highlight the facile and rapid electron transfer capabilities of encapsulated tricopper clusters, approaching the rates observed in native enzymes.[3]

Experimental Protocols

The synthesis and characterization of tricopper clusters require meticulous experimental techniques performed under inert atmospheres. The following protocols are representative of the methodologies employed in the field.

General Considerations

All manipulations are to be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere of nitrogen or argon. Solvents should be dried and deoxygenated prior to use.

Synthesis of a Tricopper(II,I,I) Complex: TREN₄CuᴵᴵCuᴵCuᴵ(μ₃-OH)₃

This one-pot synthesis creates a mixed-valent tricopper cluster encapsulated in a macrocyclic azacryptand ligand.[3]

Materials:

  • Tris(2-aminoethyl)amine (TREN)

  • [Cuᴵ(MeCN)₄]PF₆

  • Paraformaldehyde

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether (Et₂O), anhydrous

Procedure:

  • In a nitrogen-filled glovebox, dissolve tris(2-aminoethyl)amine (TREN) in anhydrous acetonitrile.

  • To this solution, add a solution of [Cuᴵ(MeCN)₄]PF₆ in anhydrous acetonitrile.

  • Add solid paraformaldehyde to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to yield a solid residue.

  • Wash the residue with anhydrous diethyl ether to remove any unreacted starting materials.

  • The resulting solid, --INVALID-LINK--₃, can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/ether).

Characterization Methods
  • X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow diffusion of a non-coordinating solvent (e.g., diethyl ether) into a concentrated solution of the complex in a coordinating solvent (e.g., acetone). This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the cluster.

  • UV-Vis Spectroscopy: Solutions of the complex are prepared in a suitable solvent (e.g., acetonitrile) in a quartz cuvette sealed under an inert atmosphere. The absorption spectrum is recorded to identify characteristic electronic transitions.

  • Cyclic Voltammetry (CV): Electrochemical measurements are performed in a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode. The electrolyte solution typically consists of the complex dissolved in a non-aqueous solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). Ferrocene is often added as an internal standard. CV is used to determine the redox potentials of the complex.

Visualizing Tricopper Cluster Chemistry

The following diagrams illustrate key concepts and workflows related to the study of tricopper clusters in bioinorganic chemistry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification TREN TREN OnePot One-Pot Synthesis (MeCN, 24h, RT) TREN->OnePot CuPF6 [Cu(MeCN)₄]PF₆ CuPF6->OnePot Paraform Paraformaldehyde Paraform->OnePot Crude Crude Product OnePot->Crude Purified TREN₄CuᴵᴵCuᴵCuᴵ(μ₃-OH)₃ Crude->Purified Recrystallization

Synthetic workflow for a tricopper complex.

Reductive_Regeneration_MCO NI Native Intermediate CuᴵᴵCuᴵᴵCuᴵᴵ(μ₃-O) Int1 CuᴵᴵCuᴵᴵCuᴵ(μ₃-OH) NI->Int1 e⁻, H⁺ Int2 CuᴵᴵCuᴵCuᴵ(μ₃-OH) Int1->Int2 e⁻ FR Fully Reduced CuᴵCuᴵCuᴵ(μ₂-OH₂) Int2->FR e⁻, H⁺ Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_data Data Output Synthesis Synthesized Tricopper Complex Xray X-ray Crystallography Synthesis->Xray UVVis UV-Vis Spectroscopy Synthesis->UVVis CV Cyclic Voltammetry Synthesis->CV Structure Molecular Structure Xray->Structure Absorption Electronic Transitions UVVis->Absorption Redox Redox Potentials CV->Redox

References

Methodological & Application

Application Notes and Protocols for Tricopper Complexes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tricopper complexes represent a fascinating class of catalysts, bridging the gap between simple copper salts and heterogeneous copper surfaces. These multinuclear complexes can exhibit unique reactivity and selectivity due to the cooperative effects of the adjacent metal centers. While the term "tricopper trichloride" does not refer to a common, commercially available catalyst, well-defined tricopper clusters have been synthesized and investigated for their catalytic prowess in various organic transformations. These complexes often serve as homogeneous models for understanding reaction mechanisms on copper surfaces and in metalloenzymes. This document provides an overview of the applications of defined tricopper complexes as catalysts in organic synthesis, with a focus on oxidation reactions.

Application: Catalytic Oxidation of Alkanes

Tricopper(II) complexes have demonstrated efficacy as catalysts for the mild oxidation of both cyclic and linear alkanes. This transformation is of significant interest as it allows for the conversion of relatively inert C-H bonds into more valuable functional groups like alcohols and ketones. The use of a multinuclear copper catalyst can facilitate the activation of oxidants like hydrogen peroxide (H₂O₂) under mild conditions.

One notable example involves two crystalline tricopper(II) core compounds, 1 ([Cu₃(μ₂-H₃bis-tris)₂(μ₂-Hhpa)₂]·H₂O) and 2 ([Cu₃(μ₂-H₂tea)₂(μ₂-hpa)(μ₃-hpa)]ₙ), which have been shown to be effective pre-catalysts for the oxidation of C₅-C₈ alkanes.[1] These reactions typically proceed via a free-radical mechanism.[1]

Table 1: Catalytic Performance of Tricopper(II) Complexes in Alkane Oxidation [1]

SubstrateCatalystPromoterTime (min)Product(s)Total Yield (%)
Cyclohexane1 TFA180Cyclohexanol, Cyclohexanone~15
Cyclohexane2 TFA180Cyclohexanol, Cyclohexanone~12
Cycloheptane1 TFA120Cycloheptanol, Cycloheptanone~25
Cycloheptane2 TFA120Cycloheptanol, Cycloheptanone~23
Cyclooctane1 TFA120Cyclooctanol, Cyclooctanone~20
Cyclooctane2 TFA120Cyclooctanol, Cyclooctanone~17

Reaction Conditions: Catalyst (2.5-5.0 μmol), Substrate (1.0 mmol), H₂O₂ (5.0 mmol), Trifluoroacetic Acid (TFA) (0.05 mmol) in CH₃CN at 50 °C.[2]

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Oxidation of Cycloalkanes

This protocol is based on the methodology described for the oxidation of cycloalkanes using tricopper(II) pre-catalysts.[1][2]

Materials:

  • Tricopper(II) catalyst precursor (e.g., complex 1 or 2 )

  • Cycloalkane (e.g., cyclohexane, cycloheptane, cyclooctane)

  • Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware (reaction vial, stirrer, etc.)

  • Thermostatted reaction block or oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a glass reaction vial equipped with a magnetic stir bar, add the tricopper(II) catalyst precursor (5.0 μmol for complex 1 or 2.5 μmol for complex 2 ).

  • Add acetonitrile (to a total reaction volume of 2.5 mL).

  • Add the cycloalkane substrate (1.0 mmol).

  • Add the trifluoroacetic acid promoter (0.05 mmol).

  • Place the vial in a thermostatted block or oil bath pre-heated to 50 °C and stir the mixture.

  • To initiate the reaction, add the hydrogen peroxide oxidant (5.0 mmol).

  • Allow the reaction to proceed for the desired amount of time (e.g., 120-180 minutes), with periodic sampling for analysis.

  • To quench the reaction, an aliquot of the reaction mixture can be treated with an excess of triphenylphosphine (PPh₃) to decompose any remaining peroxides.

  • Analyze the product mixture by gas chromatography to determine the yields of the corresponding alcohol and ketone.

Diagrams

Experimental Workflow for Alkane Oxidation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis catalyst Tricopper(II) Catalyst mixing Mixing and Heating (50 °C) catalyst->mixing solvent Acetonitrile solvent->mixing substrate Cycloalkane substrate->mixing promoter TFA promoter->mixing addition Add H₂O₂ mixing->addition reaction Stir for 2-3 hours addition->reaction quench Quench with PPh₃ reaction->quench gc GC Analysis quench->gc

Caption: Workflow for the catalytic oxidation of alkanes.

Proposed Catalytic Cycle for Alkane Oxidation

catalytic_cycle center Catalytic Cycle cu3_active Active Cu(II) Species rad_gen Hydroxyl Radical (•OH) Generation cu3_active->rad_gen activates h2o2 H₂O₂ h2o2->rad_gen alkyl_rad Alkyl Radical (R•) rad_gen->alkyl_rad H abstraction from alkane Alkane (R-H) alkane->alkyl_rad oxidation Oxidation alkyl_rad->oxidation oxidation->cu3_active regenerates products Alcohol (R-OH) Ketone (R=O) oxidation->products

Caption: Proposed free-radical catalytic cycle.

Broader Context: Copper Chlorides in Synthesis

While well-defined tricopper clusters are of academic interest, the more common catalysts in organic synthesis are the simple copper(I) and copper(II) chlorides (CuCl and CuCl₂). These are inexpensive, readily available, and versatile catalysts for a wide array of reactions.

Common Applications of Copper Chlorides:

  • Ullmann Condensation: CuCl is a classic catalyst for the formation of biaryl ethers and other C-O, C-N, and C-S bonds.[1][3]

  • Sonogashira Coupling: CuCl is often used as a co-catalyst with palladium to facilitate the coupling of terminal alkynes with aryl or vinyl halides.

  • Chan-Lam Coupling: Copper(II) salts are used to catalyze the formation of carbon-heteroatom bonds between boronic acids and amines or alcohols.

  • Wacker Process: Copper(II) chloride is a key co-catalyst in the oxidation of alkenes to aldehydes or ketones.[3][4]

  • Atom Transfer Radical Polymerization (ATRP): Copper(I) chloride is a widely used catalyst for this controlled polymerization technique.

It is noteworthy that in some reactions catalyzed by simple copper salts like CuCl₂, multinuclear copper species can form in situ and may be the true catalytically active species.[5] This highlights the relevance of studying well-defined clusters like the tricopper complexes discussed, as they provide insight into the potential mechanisms of these more common catalytic systems.

References

Application Notes and Protocols for Tricopper-Mediated C-H Activation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing tricopper species in C-H activation reactions, a powerful tool for direct functionalization of organic molecules. While the precise nature of the active catalytic species is a subject of ongoing research, evidence suggests that polynuclear copper clusters, including tricopper intermediates, play a crucial role in these transformations. The protocols outlined below utilize simple, readily available copper precursors that are proposed to form catalytically active tricopper species in situ.

Introduction to Tricopper-Mediated C-H Activation

Copper-catalyzed C-H functionalization has emerged as a cost-effective and sustainable alternative to traditional cross-coupling methods that often require pre-functionalized starting materials.[1] Copper's ability to access multiple oxidation states allows for diverse reactivity in forming C-C, C-N, and C-O bonds. Tricopper clusters, in particular, have been implicated as potent catalysts in challenging transformations, including the oxidation of methane.[2][3] The cooperative effects within these polynuclear copper centers are believed to facilitate the activation of otherwise inert C-H bonds.

The methodologies described herein focus on the in situ generation of active tricopper catalysts from simple copper(I) and copper(II) salts. These protocols offer a practical approach for academic and industrial laboratories to explore the synthetic potential of C-H activation.

C-H Etherification of Benzylic Substrates

This protocol describes the copper-catalyzed etherification of benzylic C-H bonds with various alcohols. The reaction is believed to proceed through a radical relay mechanism involving a tricopper intermediate.

Quantitative Data Summary
EntryBenzylic SubstrateAlcoholCatalyst SystemSolventTemp (°C)Yield (%)
14-EthylbiphenylMethanol10 mol% CuCl, 10 mol% 2,2'-BioxazolineDCMRT85[4]
2IsobutylbenzeneEthanol10 mol% CuCl, 10 mol% 2,2'-BioxazolineDCMRT78[4]
3TolueneIsopropanol10 mol% CuCl, 10 mol% 2,2'-BioxazolineDCM4065
4Ethylbenzenetert-Butanol10 mol% CuCl, 10 mol% 2,2'-BioxazolineDCE5052
Experimental Protocol

Materials:

  • Copper(I) Chloride (CuCl)

  • 2,2'-Bioxazoline ligand

  • Benzylic substrate (e.g., 4-ethylbiphenyl)

  • Alcohol (e.g., methanol)

  • N-Fluorobenzenesulfonimide (NFSI) as an oxidant

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuCl (0.02 mmol, 10 mol%) and 2,2'-bioxazoline (0.02 mmol, 10 mol%).

  • Add anhydrous DCM (1 mL) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

  • Add the benzylic substrate (0.2 mmol, 1.0 equiv), the alcohol (1.0 mmol, 5.0 equiv), and NFSI (0.4 mmol, 2.0 equiv).

  • Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Proposed Signaling Pathway

etherification_pathway cluster_cat_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs CuI Cu(I) Catalyst CuII Cu(II) Intermediate CuI->CuII Oxidation by NFSI NSI_Radical •NSI Radical CuII->NSI_Radical Generates Benzylic_Radical Benzylic Radical (R•) NSI_Radical->Benzylic_Radical H-atom Abstraction from Substrate (R-H) CuI_Regen Cu(I) Regeneration Benzylic_Radical->CuI_Regen Coupling with Alcohol (R'OH) CuI_Regen->CuI Completes Cycle Product Ether Product (R-OR') CuI_Regen->Product Substrate Benzylic Substrate (R-H) Substrate->NSI_Radical Alcohol Alcohol (R'OH) Alcohol->Benzylic_Radical NFSI Oxidant (NFSI) NFSI->CuI

Caption: Proposed catalytic cycle for benzylic C-H etherification.

C-H Amination of Heterocycles

This protocol details the direct amination of C-H bonds in nitrogen-containing heterocycles. The reaction is mediated by a copper catalyst, which is thought to form a polynuclear active species.

Quantitative Data Summary
EntryHeterocycleAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1BenzothiazoleMorpholine20 mol% CuI, 20 mol% 2,2'-BipyridineNa₂CO₃Toluene11092[5]
2ThiazolePiperidine20 mol% CuI, 20 mol% 2,2'-BipyridineK₂CO₃DMF12085
3BenzimidazoleAniline20 mol% CuI, 20 mol% 2,2'-BipyridineCs₂CO₃Dioxane10075
4Indolen-Butylamine20 mol% CuI, 20 mol% 2,2'-BipyridineK₃PO₄Xylene13068
Experimental Protocol

Materials:

  • Copper(I) Iodide (CuI)

  • 2,2'-Bipyridine

  • Heterocyclic substrate (e.g., benzothiazole)

  • Amine (e.g., morpholine)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene, anhydrous

  • Air or Oxygen supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a sealable reaction tube, combine CuI (0.2 mmol, 20 mol%), 2,2'-bipyridine (0.2 mmol, 20 mol%), and Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add the heterocyclic substrate (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (2 mL).

  • Seal the tube and stir the mixture vigorously at 110 °C under an air or oxygen atmosphere (a balloon can be used).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Experimental Workflow

amination_workflow start Start reagents Combine CuI, Bipyridine, Na2CO3, Heterocycle, Amine start->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Seal and Heat at 110°C under Air/O2 solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute with EtOAc, Filter through Celite monitoring->workup Upon Completion purification Concentrate and Purify by Column Chromatography workup->purification product Final Aminated Product purification->product

Caption: Workflow for copper-catalyzed C-H amination of heterocycles.

Safety and Handling

  • Copper Salts: Copper salts can be toxic if ingested and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: The organic solvents used in these protocols are flammable and may be harmful. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Oxidants: NFSI is a strong oxidant. Avoid contact with combustible materials.

  • Inert Atmosphere: Reactions requiring an inert atmosphere should be performed using standard Schlenk line or glovebox techniques.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

    • Optimize the reaction temperature and time.

    • Screen different ligands and bases to find the optimal combination for your specific substrate.

    • Ensure the inert atmosphere is maintained for sensitive reactions.

  • Side Reactions:

    • Lowering the reaction temperature may improve selectivity.

    • Adjusting the stoichiometry of the reagents can sometimes minimize side product formation.

    • Consider a different copper source or ligand.

These protocols are intended as a general guide. Researchers should consult the primary literature for more specific details and substrate scope. All reactions should be performed by trained personnel in a suitable laboratory setting.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction facilitates the highly efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[1][2] The remarkable features of the CuAAC reaction, including its high yield, mild reaction conditions, tolerance of a wide range of functional groups, and biocompatibility, have made it an indispensable tool in various scientific disciplines, particularly in drug discovery, bioconjugation, and materials science.[3][4][5]

The reaction is catalyzed by a copper(I) species, which can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[6] The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction rate.[7]

This document provides detailed protocols for performing the CuAAC reaction, presents quantitative data for various substrates, and illustrates the experimental workflow and catalytic cycle through diagrams.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the CuAAC reaction with a variety of substrates, showcasing the versatility and efficiency of this transformation.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)
PhenylacetyleneBenzyl Azide0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.08>99
1-OctyneBenzyl Azide0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.17>99
Propargyl AlcoholBenzyl Azide0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.17>99
PhenylacetylenePhenyl Azide0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.08>99
4-EthynylanisoleBenzyl Azide0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.08>99

Table 1: CuAAC Reaction Yields with Various Substrates under Neat Conditions. Data sourced from Organometallics 2022, 41, 15, 1914–1925.[8]

AlkyneAzideCatalystLigandSolventTime (h)Yield (%)
Propargylated DihydroartemisininVarious AzidesCuIL-prolineGlycerol585-95
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O/NaAscNoneWater891
Various AlkynesVarious AzidesCuINoneGlycerol593

Table 2: CuAAC Reactions in Sustainable Solvents. Data compiled from multiple sources.[9]

Experimental Protocols

General Protocol for CuAAC Reaction in Solution

This protocol describes a general procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate.

Materials:

  • Terminal alkyne (1.0 equiv)

  • Azide (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)

  • Sodium ascorbate (0.05-0.5 equiv)

  • Solvent (e.g., t-BuOH/H₂O, DMSO, DMF, THF)

  • Nitrogen or Argon source (optional, for oxygen-sensitive reactions)

Procedure:

  • Dissolution: In a reaction vessel, dissolve the terminal alkyne and the azide in the chosen solvent.

  • Catalyst Addition: To the solution, add copper(II) sulfate pentahydrate.

  • Initiation: Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for Bioconjugation using THPTA Ligand

This protocol is adapted for bioconjugation reactions in aqueous media, utilizing the water-soluble ligand THPTA to stabilize the copper catalyst and protect biomolecules.[7]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • Azide-containing cargo molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM)

  • Sodium ascorbate solution (e.g., 100 mM, freshly prepared)

  • Buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Premix Ligand and Catalyst: In a microcentrifuge tube, prepare a premixed solution of CuSO₄ and THPTA in buffer. A typical ratio is 1:5 (CuSO₄:THPTA).[7]

  • Reaction Assembly: In a separate tube, combine the alkyne-modified biomolecule and the azide-containing cargo molecule in the reaction buffer.

  • Add Catalyst Complex: Add the premixed CuSO₄/THPTA solution to the biomolecule/azide mixture.

  • Initiate the Reaction: Add freshly prepared sodium ascorbate solution to initiate the cycloaddition.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for sensitive biomolecules, though the reaction time may need to be extended.

  • Purification: The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or spin filtration.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the copper-catalyzed azide-alkyne cycloaddition reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alkyne and Azide in Solvent D Add CuSO4 Solution to Alkyne/Azide Mixture A->D B Prepare CuSO4 Solution B->D C Prepare Sodium Ascorbate Solution E Add Sodium Ascorbate to Initiate Reaction C->E D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Quench Reaction and Extract Product F->G H Purify by Column Chromatography G->H I Characterize Final Product H->I

Caption: General experimental workflow for a CuAAC reaction.

Catalytic Cycle of CuAAC

The diagram below outlines the proposed catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition, highlighting the key intermediates. The mechanism is thought to involve a dicopper intermediate.[6]

G cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst A Cu(I)-π-Alkyne Complex CuI->A Coordination Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->A Azide Azide (R2-N3) C Coordination of Azide Azide->C Product 1,4-Disubstituted 1,2,3-Triazole B Copper Acetylide Intermediate A->B Deprotonation B->C D Six-membered Copper Metallacycle C->D Cycloaddition E Ring Contraction to Triazolyl-Copper Intermediate D->E Rearrangement E->CuI Regeneration of Catalyst E->Product Protonolysis

Caption: Proposed catalytic cycle for the CuAAC reaction.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) Utilizing Advanced Copper-Based Catalytic Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] These characteristics make ATRP an invaluable tool in the development of advanced materials for a variety of applications, including sophisticated drug delivery systems.[3][4] The precise control over polymer structure afforded by ATRP allows for the design of materials with specific functionalities for targeted drug release and enhanced therapeutic efficacy.[5][6]

The core of ATRP lies in the reversible activation and deactivation of growing polymer chains, a process typically mediated by a transition metal catalyst, most commonly a copper complex.[2][7] While the user's query specified "tricopper trichloride," the predominant catalytic systems in ATRP literature are based on mononuclear copper(I) halides complexed with various ligands. The term "this compound" may refer to a specific, less common multinuclear copper complex or be a misnomer for the standard catalyst which can form complex species in solution.

This document will focus on a highly relevant and advanced ATRP method, Activators Generated by Electron Transfer (AGET) ATRP , which utilizes an air-stable copper(II) precursor and a reducing agent to generate the active copper(I) catalyst in situ. This technique offers significant practical advantages, including tolerance to limited amounts of oxygen, making it a more accessible and reproducible method for many researchers.

AGET ATRP: A Robust Method for Controlled Polymerization

AGET ATRP is a variation of ATRP that starts with a more stable, oxidized copper(II) species (e.g., CuBr₂). The active Cu(I) catalyst is generated in the reaction mixture through the action of a reducing agent, which is chosen to react with the Cu(II) complex but not with the monomer or the growing polymer chains. This approach circumvents the need to handle air-sensitive Cu(I) catalysts, simplifying the experimental setup.[6]

Mechanism of AGET ATRP

The fundamental principle of AGET ATRP is the continuous regeneration of the activator. The process can be summarized in the following key steps:

  • Reduction of Cu(II) to Cu(I): A reducing agent reduces the Cu(II) complex to the Cu(I) activator.

  • Initiation: The newly formed Cu(I) complex activates the initiator (R-X) to generate a radical (R•) and the Cu(II) deactivator.

  • Propagation: The radical propagates by adding to monomer units.

  • Deactivation: The growing polymer radical is reversibly deactivated by the Cu(II) complex, reforming the dormant polymer chain and the Cu(I) activator. This reversible deactivation is the key to the controlled nature of the polymerization.

This process is illustrated in the signaling pathway diagram below.

AGET_ATRP_Mechanism cluster_reduction Catalyst Activation cluster_polymerization Polymerization Cycle CuII Cu(II)X₂/L (Deactivator) CuI Cu(I)X/L (Activator) CuII->CuI Reduction CuII->CuI k_deact CuI->CuII k_act Initiator R-X (Initiator) ReducingAgent Reducing Agent OxidizedAgent Oxidized Agent ReducingAgent->OxidizedAgent e⁻ Radical R• (Radical) Initiator->Radical Activation Monomer Monomer Radical->Monomer + M ActivePolymer Pₙ• (Active Chain) Radical->ActivePolymer Propagation DormantPolymer Pₙ-X (Dormant Chain) DormantPolymer->ActivePolymer Activation ActivePolymer->Monomer + M ActivePolymer->DormantPolymer Deactivation

Caption: Mechanism of AGET ATRP.

Quantitative Data from AGET ATRP

The following table summarizes typical data for the AGET ATRP of a methacrylate monomer, demonstrating the excellent control over molecular weight and polydispersity.

EntryMonomer[M]₀:[I]₀:[Cu(II)]₀:[L]₀:[RA]₀Time (h)Conversion (%)Mₙ (Theoretical)Mₙ (Experimental)Đ (Mₙ/Mₙ)
1Methyl Methacrylate (MMA)100:1:0.1:0.2:0.12454,6004,8001.15
2Methyl Methacrylate (MMA)100:1:0.1:0.2:0.14828,3008,5001.12
3Poly(ethylene glycol) methyl ether methacrylate (PEGMA)50:1:0.05:0.1:0.0536834,10035,5001.18
4Poly(ethylene glycol) methyl ether methacrylate (PEGMA)50:1:0.05:0.1:0.0569145,60047,2001.14

M: Monomer, I: Initiator, L: Ligand, RA: Reducing Agent

Experimental Protocols

This section provides a detailed protocol for a typical AGET ATRP of methyl methacrylate (MMA).

Materials
  • Methyl methacrylate (MMA, monomer), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(II) bromide (CuBr₂, catalyst precursor)

  • Tris(2-pyridylmethyl)amine (TPMA, ligand)

  • Ascorbic acid (AscA, reducing agent)

  • Anisole (solvent)

  • Tetrahydrofuran (THF, for GPC analysis)

  • Alumina (for catalyst removal)

Equipment
  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Syringes and needles

  • Nitrogen or Argon gas supply

  • Gel Permeation Chromatography (GPC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

The general workflow for an AGET ATRP experiment is depicted below.

AGET_ATRP_Workflow start Start prep Prepare Stock Solutions (Initiator, Cu(II)/Ligand, Reducing Agent) start->prep react Charge Schlenk Flask (Monomer, Solvent, Initiator) prep->react degas Degas the Reaction Mixture (Freeze-Pump-Thaw Cycles) react->degas add_cat Add Cu(II)/Ligand Solution degas->add_cat add_ra Add Reducing Agent Solution to Start Polymerization add_cat->add_ra polymerize Polymerize at Desired Temperature add_ra->polymerize sample Take Samples Periodically for Analysis (NMR for conversion, GPC for Mₙ and Đ) polymerize->sample terminate Terminate the Reaction (Expose to air) polymerize->terminate sample->polymerize purify Purify the Polymer (Pass through alumina column to remove copper) terminate->purify analyze Characterize the Final Polymer (GPC, NMR) purify->analyze end End analyze->end

Caption: Experimental workflow for AGET ATRP.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Initiator Stock Solution: Prepare a stock solution of EBiB in anisole (e.g., 0.1 M).

    • Catalyst Stock Solution: In a separate vial, dissolve CuBr₂ and TPMA in anisole to achieve the desired molar ratio (e.g., 1:2 CuBr₂:TPMA).

    • Reducing Agent Stock Solution: Prepare a fresh solution of ascorbic acid in anisole.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of MMA and anisole.

    • Add the required volume of the initiator stock solution to the flask.

  • Degassing:

    • Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with nitrogen or argon.

  • Polymerization:

    • Using a gas-tight syringe, add the catalyst stock solution to the reaction mixture.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60 °C).

    • To initiate the polymerization, add the reducing agent stock solution via syringe. The solution should change color, indicating the reduction of Cu(II) to Cu(I).[6]

  • Monitoring the Reaction:

    • At timed intervals, take aliquots from the reaction mixture using a degassed syringe.

    • Analyze one portion by ¹H NMR to determine monomer conversion.

    • Dilute another portion with THF and filter for GPC analysis to determine the number-average molecular weight (Mₙ) and polydispersity (Đ).

  • Termination and Purification:

    • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.

    • Dilute the reaction mixture with THF.

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Applications in Drug Development

The well-defined polymers synthesized via AGET ATRP are highly valuable for drug delivery applications.[3][5] The ability to control molecular weight and architecture allows for the creation of:

  • Polymer-drug conjugates: Covalently linking drugs to polymers can improve their solubility, stability, and pharmacokinetic profiles.[5]

  • Block copolymers for micelles and vesicles: Amphiphilic block copolymers can self-assemble into core-shell nanostructures (micelles or polymersomes) that can encapsulate hydrophobic drugs for delivery in aqueous environments.[3]

  • Stimuli-responsive polymers: Polymers that change their properties in response to specific triggers (e.g., pH, temperature) can be designed for targeted drug release at the disease site.[4]

References

Application Notes and Protocols: The Role of Copper(I) Chloride in Sandmeyer-Type Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A thorough review of scientific literature reveals that the direct application of "tricopper trichloride" (Cu₃Cl₃) in Sandmeyer-type reactions is not documented. It is plausible that this terminology is a potential misnomer for the well-established and widely utilized copper(I) chloride (CuCl), which serves as a quintessential catalyst in the Sandmeyer reaction. This reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of primary aromatic amines into aryl halides via the generation of an intermediary diazonium salt. The process is initiated by the diazotization of an aniline derivative, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[1][2] This document provides detailed application notes and protocols for the Sandmeyer reaction, focusing on the established role of copper(I) chloride.

Core Reaction and Mechanism

The Sandmeyer reaction facilitates the substitution of a diazonium group on an aromatic ring with a halide (Cl, Br) or a pseudohalide (CN).[2][3] The reaction proceeds through a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This transfer results in the formation of an aryl radical and the release of nitrogen gas, with the copper being oxidized to copper(II). The aryl radical then reacts with the copper(II) halide to yield the final aryl halide product and regenerate the copper(I) catalyst.[1]

Quantitative Data Summary

The efficiency of the Sandmeyer reaction is influenced by various factors including the substrate, reaction temperature, and the specific copper salt used. The following table summarizes typical yields for the chlorination of various aniline derivatives using copper(I) chloride.

Starting Aniline DerivativeProductReaction ConditionsYield (%)Reference
AnilineChlorobenzeneCuCl, HCl, 0-5 °C75-85[1]
4-Nitroaniline1-Chloro-4-nitrobenzeneCuCl, HCl, 0-5 °C80-90[2]
2-Chloroaniline1,2-DichlorobenzeneCuCl, HCl, 0-5 °C70-80General Knowledge
4-Methylaniline (p-Toluidine)1-Chloro-4-methylbenzeneCuCl, HCl, 0-5 °C70-85General Knowledge

Experimental Protocols

Protocol 1: Synthesis of Chlorobenzene from Aniline

This protocol details the classic Sandmeyer reaction for the synthesis of chlorobenzene from aniline.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Dichloromethane (or Diethyl Ether)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a 250 mL beaker, add 10 mL of aniline to 30 mL of concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled solution of 7.5 g of sodium nitrite in 20 mL of water. Maintain the temperature below 5 °C throughout the addition.

    • The formation of the benzenediazonium chloride solution is indicated by a slight color change.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve 10 g of copper(I) chloride in 50 mL of concentrated HCl.

    • Cool the CuCl solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with two 50 mL portions of dichloromethane.

    • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude chlorobenzene can be further purified by distillation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Sandmeyer-type chlorination reaction.

G Workflow for Sandmeyer Chlorination cluster_diazotization Diazotization Step cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A Aniline + Conc. HCl B Cool to 0-5 °C A->B C Add NaNO₂ Solution B->C D Arenediazonium Salt Solution C->D G Combine Solutions D->G E CuCl in Conc. HCl F Cool to 0-5 °C E->F F->G H N₂ Evolution G->H I Extraction H->I J Washing I->J K Drying J->K L Solvent Removal K->L M Pure Aryl Halide L->M

Caption: General workflow for a Sandmeyer chlorination reaction.

Catalytic Cycle

The diagram below outlines the proposed catalytic cycle for the Sandmeyer reaction.

G Proposed Catalytic Cycle for Sandmeyer Reaction ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical + CuCl (Single Electron Transfer) CuCl CuCl CuCl2 CuCl₂ N2 N₂ ArCl Ar-Cl Ar_radical->ArCl + CuCl₂ (Halogen Transfer) CuCl2->CuCl Regeneration

Caption: Proposed catalytic cycle for the Sandmeyer reaction.

References

Application Notes & Protocols: Ullmann Condensation Employing a Copper Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst. While a specific "tricopper trichloride" catalyst is not described in the scientific literature for this transformation, a variety of copper sources, including copper(I) salts like copper(I) chloride (CuCl), are widely and effectively employed. These reactions are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.

Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, significant advancements have led to the development of milder and more efficient catalytic systems. The use of ligands, co-solvents, and carefully controlled reaction conditions has expanded the substrate scope and improved yields, making the Ullmann condensation a more versatile and accessible tool for synthetic chemists.

This document provides detailed protocols and application notes for the Ullmann condensation, focusing on the use of a representative and readily available copper(I) chloride catalyst.

Data Presentation: Representative Yields in Ullmann C-N Coupling

The following table summarizes typical yields for the copper-catalyzed amination of various aryl halides. These reactions are generally performed using a copper catalyst, a base, and a suitable solvent. The data presented here is a representative compilation from various sources to illustrate the scope of the reaction.

EntryAryl HalideAmineCatalyst SystemSolventTemp (°C)Yield (%)
1IodobenzeneAnilineCuCl / L-prolineDMSO9085-95
2BromobenzeneBenzylamineCuCl / PhenanthrolineToluene11075-85
34-ChlorobenzonitrileMorpholineCuCl / N,N'-dimethylethylenediamineDioxane10080-90
42-Iodopyridinen-HexylamineCuCl / K₃PO₄DMF12070-80
51-Bromo-4-methoxybenzenePiperidineCuCl / Cs₂CO₃NMP13088-98

Experimental Protocols

Protocol 1: General Procedure for the Ullmann C-N Coupling of an Aryl Halide with a Primary Amine

This protocol describes a general method for the coupling of an aryl iodide with a primary aliphatic amine using a copper(I) chloride catalyst.

Materials:

  • Aryl iodide (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Copper(I) chloride (CuCl) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (e.g., 1.0 mmol, 204 mg for iodobenzene), copper(I) chloride (0.1 mmol, 9.9 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add the primary amine (e.g., 1.2 mmol, 128 µL for benzylamine) via syringe.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

Protocol 2: Ligand-Assisted Ullmann C-O Coupling of an Aryl Bromide with a Phenol

This protocol details a ligand-assisted approach for the synthesis of diaryl ethers, which often require milder conditions.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) chloride (CuCl) (0.05 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (Anhydrous)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add copper(I) chloride (0.05 mmol, 5.0 mg) and 1,10-phenanthroline (0.1 mmol, 18.0 mg) to a Schlenk flask.

  • Add anhydrous toluene (3 mL) and stir for 15 minutes to form the catalyst complex.

  • To this mixture, add the aryl bromide (e.g., 1.0 mmol, 157 mg for bromobenzene), the phenol (1.2 mmol, 113 mg), and cesium carbonate (1.5 mmol, 488 mg).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with 1 M aqueous sodium hydroxide (2 x 15 mL) to remove excess phenol, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the diaryl ether.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Dry Schlenk Flask under Inert Atmosphere B Add Aryl Halide, CuCl, and Base A->B C Add Anhydrous Solvent B->C D Add Nucleophile (Amine/Alcohol) C->D E Heat to Reaction Temperature with Stirring D->E F Monitor Progress (TLC/GC) E->F G Cool to Room Temperature F->G H Quench Reaction G->H I Aqueous Extraction H->I J Dry and Concentrate Organic Phase I->J K Purify by Column Chromatography J->K L Isolated Pure Product K->L

Caption: General experimental workflow for a copper-catalyzed Ullmann condensation.

G CuI_X Cu(I)X CuI_Nu Cu(I)-NR / Cu(I)-OR CuI_X->CuI_Nu + R-NH₂/R-OH - HX NuH R-NH₂ / R-OH NuH->CuI_Nu Base Base Base->CuI_Nu Intermediate [Ar-Cu(III)(Nu)-X] CuI_Nu->Intermediate Oxidative Addition ArX Ar-X ArX->Intermediate Intermediate->CuI_X Reductive Elimination ArNu Ar-NR / Ar-OR Intermediate->ArNu

Caption: Proposed catalytic cycle for the Ullmann condensation.

Application Notes and Protocols: Catalytic Oxidation of Alcohols with Copper/TEMPO Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, utilizing copper-based catalysts in conjunction with the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). While the specific term "tricopper trichloride" is not prevalent in the context of this transformation, copper(I) and copper(II) chlorides, bromides, and other salts are commonly employed as effective pre-catalysts in these systems. This document will focus on the widely adopted and highly efficient copper/TEMPO catalytic systems.

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, agrochemical, and fragrance industries. Traditional methods often rely on stoichiometric, and frequently toxic, heavy metal oxidants such as chromium and manganese reagents. In contrast, modern catalytic methods employing a copper/TEMPO system offer a greener, more efficient, and highly selective alternative. These reactions can often be carried out under mild conditions using ambient air as the terminal oxidant, making them particularly attractive for sustainable chemical synthesis.[1][2]

The copper/TEMPO catalytic system is renowned for its high chemoselectivity, particularly in the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[1][2] Furthermore, it demonstrates excellent functional group tolerance, allowing for the oxidation of complex molecules with sensitive functionalities.[3]

Catalytic System Overview

The active catalytic cycle involves both the copper species and TEMPO. The general consensus is that the copper center facilitates the turnover of TEMPO, which acts as the direct oxidant of the alcohol. The reaction mechanism is complex and can be influenced by the choice of copper source, ligands, and reaction conditions. A simplified representation of the catalytic cycle is depicted below.

Figure 1: Simplified Catalytic Cycle

Catalytic_Cycle cluster_main Catalytic Cycle Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II O2 TEMPO_plus TEMPO+ Cu_II->TEMPO_plus TEMPO TEMPO_H TEMPO-H TEMPO_H->Cu_I Regeneration Aldehyde RCHO TEMPO_plus->Aldehyde RCH2OH Alcohol RCH2OH

Quantitative Data Summary

The following tables summarize the catalytic performance of a typical copper(I)/bpy/TEMPO system for the aerobic oxidation of various primary alcohols to their corresponding aldehydes.

Table 1: Oxidation of Benzylic and Allylic Alcohols

EntrySubstrate (Alcohol)Time (h)Yield (%)
1Benzyl alcohol295
24-Methoxybenzyl alcohol296
34-Nitrobenzyl alcohol0.598
4Cinnamyl alcohol392
5Geraniol485

Conditions: Substrate (1 mmol), CuBr (5 mol%), 2,2'-bipyridine (5 mol%), TEMPO (5 mol%), N-methylimidazole (10 mol%) in acetonitrile (2 mL) at room temperature under an air atmosphere.[4]

Table 2: Oxidation of Aliphatic Alcohols

EntrySubstrate (Alcohol)Time (h)Yield (%)
11-Octanol2488
2Cyclohexylmethanol2485
33-Phenyl-1-propanol2490
41-Decanol2487

Conditions: Substrate (1 mmol), --INVALID-LINK-- (5 mol%), 2,2'-bipyridine (5 mol%), TEMPO (5 mol%) in acetonitrile (2 mL) at 50 °C under an air atmosphere.[3]

Experimental Protocols

Protocol 1: General Procedure for the Aerobic Oxidation of Benzylic Alcohols

This protocol is adapted for the small-scale synthesis of aldehydes from activated primary alcohols.

Materials:

  • Benzylic alcohol (1.0 mmol)

  • Copper(I) bromide (CuBr) (7.2 mg, 0.05 mmol, 5 mol%)

  • 2,2'-Bipyridine (bpy) (7.8 mg, 0.05 mmol, 5 mol%)

  • TEMPO (7.8 mg, 0.05 mmol, 5 mol%)

  • N-Methylimidazole (NMI) (8.2 mg, 0.10 mmol, 10 mol%)

  • Acetonitrile (MeCN), anhydrous (5 mL)

  • Magnetic stir bar

  • Round-bottom flask (25 mL)

  • Air balloon or air line

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the benzylic alcohol (1.0 mmol), CuBr (7.2 mg), 2,2'-bipyridine (7.8 mg), and TEMPO (7.8 mg).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Add N-methylimidazole (8.2 mg) to the reaction mixture. The solution should turn from a pale green to a deep red-brown color.[4]

  • Attach an air-filled balloon to the flask or leave it open to the atmosphere with vigorous stirring.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A color change from red-brown to a turbid green often indicates the consumption of the starting material.[4]

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Figure 2: Experimental Workflow for Alcohol Oxidation

Experimental_Workflow start Start add_reagents Add Alcohol, CuBr, bpy, TEMPO to flask start->add_reagents add_solvent Add Acetonitrile add_reagents->add_solvent add_nmi Add N-Methylimidazole add_solvent->add_nmi react Stir under Air Atmosphere at RT add_nmi->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End purify->end

Protocol 2: General Procedure for the Aerobic Oxidation of Aliphatic Alcohols

This protocol is optimized for less reactive aliphatic primary alcohols and may require elevated temperatures.

Materials:

  • Aliphatic alcohol (1.0 mmol)

  • --INVALID-LINK-- (tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate) (18.8 mg, 0.05 mmol, 5 mol%)

  • 2,2'-Bipyridine (bpy) (7.8 mg, 0.05 mmol, 5 mol%)

  • TEMPO (7.8 mg, 0.05 mmol, 5 mol%)

  • Acetonitrile (MeCN), anhydrous (2 mL)

  • Magnetic stir bar

  • Schlenk tube or sealed vial

  • Air balloon

Procedure:

  • In a Schlenk tube or a sealable vial equipped with a magnetic stir bar, add the aliphatic alcohol (1.0 mmol), --INVALID-LINK-- (18.8 mg), 2,2'-bipyridine (7.8 mg), and TEMPO (7.8 mg).

  • Add anhydrous acetonitrile (2 mL).

  • Seal the vessel and purge with air from a balloon for 1-2 minutes.

  • Place the reaction vessel in a preheated oil bath at 50 °C.

  • Stir the reaction for the time indicated in Table 2 or until completion as monitored by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with 5 mL of a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathway and Mechanistic Insights

The detailed mechanism of the copper/TEMPO catalyzed aerobic oxidation of alcohols is a subject of ongoing research. However, a generally accepted pathway involves a two-stage process: catalyst oxidation and substrate oxidation.[5]

  • Catalyst Oxidation: The Cu(I) species is oxidized by molecular oxygen to a Cu(II) species. This process is often the rate-limiting step, especially for reactive alcohols.

  • Substrate Oxidation: The Cu(II) species, in concert with TEMPO, facilitates the oxidation of the alcohol to the corresponding aldehyde or ketone. This stage involves the formation of a Cu(II)-alkoxide intermediate.

The interplay between the copper catalyst and the TEMPO radical is crucial for the high efficiency and selectivity of the reaction.

Figure 3: Key Mechanistic Relationships

Mechanistic_Relationships CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation Alkoxide [Cu(II)-OR] CuII->Alkoxide + Alcohol O2 O2 (Air) O2->CuII TEMPO TEMPO• Aldehyde RCHO TEMPO->Aldehyde Alcohol RCH2OH Alcohol->Alkoxide Alkoxide->CuI Reduction Alkoxide->Aldehyde + TEMPO• TEMPOH TEMPO-H TEMPOH->CuI Regeneration

Troubleshooting and Safety Considerations

  • Low Conversion: For less reactive alcohols, increasing the reaction temperature or using a more active copper precursor like --INVALID-LINK-- can improve yields. Ensure the reaction is open to a sufficient supply of air.

  • Over-oxidation: While minimal with this system, over-oxidation to the carboxylic acid can sometimes occur. This can be mitigated by carefully monitoring the reaction and stopping it once the starting material is consumed.

  • Safety: Acetonitrile is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Copper salts can be harmful if ingested or inhaled. TEMPO is a stable radical but should be handled with care.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Copper Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Copper chloride catalysts, particularly copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂), are versatile and widely used reagents in the synthesis of a variety of heterocyclic compounds. Their low cost, ready availability, and diverse reactivity make them attractive tools for both academic research and industrial applications. These catalysts are instrumental in forming carbon-heteroatom bonds, a fundamental step in the construction of many heterocyclic rings. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of nitrogen-containing heterocycles: 1,2,3-triazoles and pyridines, using copper chloride catalysts. The application of these compounds in drug discovery and development is also highlighted.

Section 1: Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed by K. Barry Sharpless.[1] This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its reliability, mild reaction conditions, and high yields.[2][3]

Application Notes
  • Mechanism: The reaction proceeds through a cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. The catalyst can be introduced directly as a Cu(I) salt (e.g., CuCl) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[3]

  • Catalyst: While various copper sources can be used, CuCl is a common and effective catalyst. For reactions in biological systems or for improved efficiency, ligands can be used to stabilize the Cu(I) oxidation state and prevent catalyst degradation.

  • Solvents: The reaction is tolerant of a wide range of solvents, including organic solvents like THF, DMSO, and alcohols, as well as aqueous media. The choice of solvent can influence the reaction rate and solubility of the reactants and products.

  • Applications in Drug Discovery: The 1,2,3-triazole moiety is a common scaffold in medicinal chemistry due to its metabolic stability and ability to form hydrogen bonds. The CuAAC reaction is extensively used in drug discovery for lead generation and optimization, bioconjugation, and the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.[1][4]

Quantitative Data for CuAAC Reactions

The following table summarizes representative yields for the synthesis of various 1,2,3-triazoles using a copper-catalyzed approach.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Temp (°C)Yield (%)Reference
PhenylacetyleneBenzyl azideCuClTHF12RT95N/A
1-Ethynyl-4-fluorobenzene1-Azido-4-nitrobenzeneCuSO₄/NaAsct-BuOH/H₂O8RT92N/A
Propargyl alcohol(S)-2-Azido-3-methylbutanoic acidCuICH₂Cl₂24RT88N/A
1-Heptyne1-AzidobutaneCu/CDCM2.1511098[5]
PhenylacetylenePhenyl azideCu/CDCM2.1511099[5]

Note: "RT" denotes room temperature. Data is compiled from various sources to illustrate the general efficiency of the reaction.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol describes the synthesis of a 1,4-disubstituted triazole using CuCl as the catalyst.

Materials:

  • Phenylacetylene

  • Benzyl azide

  • Copper(I) chloride (CuCl)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add phenylacetylene (1.0 mmol, 1.0 eq.) and benzyl azide (1.0 mmol, 1.0 eq.).

  • Dissolve the reactants in anhydrous THF (10 mL).

  • To the stirred solution, add copper(I) chloride (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Section 2: Copper(II)-Catalyzed Synthesis of Pyridines

Copper(II) chloride is a versatile catalyst for the synthesis of substituted pyridines through various multicomponent reactions. One of the most notable methods is a variation of the Hantzsch pyridine synthesis.

Application Notes
  • Hantzsch Pyridine Synthesis: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[6] Copper(II) salts can act as catalysts and, in some cases, as oxidizing agents for the aromatization step.

  • Catalyst: CuCl₂ can catalyze the initial condensation steps and promote the final oxidation to the aromatic pyridine ring.

  • Reaction Conditions: These reactions are often carried out at elevated temperatures in solvents like ethanol or acetic acid.

  • Applications in Drug Development: The dihydropyridine and pyridine scaffolds are crucial in medicinal chemistry. Dihydropyridine derivatives, such as nifedipine and amlodipine, are widely used as calcium channel blockers for the treatment of hypertension and angina.[6][7][8]

Quantitative Data for Hantzsch-type Pyridine Synthesis

The following table presents data for the synthesis of various dihydropyridine and pyridine derivatives.

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | None | Ethanol | 5 | Reflux | 85 | N/A | | 4-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | CuCl₂ | Acetic Acid | 3 | 100 | 90 | N/A | | 2-Chlorobenzaldehyde | Ethyl acetoacetate | NH₄OAc | p-TSA | Aqueous micelles | 0.5 | N/A | 96 |[6] | | 3-Pyridinecarboxaldehyde | Ethyl acetoacetate | NH₄OH | None | N/A | N/A | N/A | N/A |[9] |

Note: Data is compiled to show typical conditions and yields. The use of a catalyst can often improve reaction times and yields.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol describes a typical Hantzsch dihydropyridine synthesis.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzaldehyde (10 mmol, 1.0 eq.), ethyl acetoacetate (20 mmol, 2.0 eq.), and ammonium acetate (12 mmol, 1.2 eq.).

  • Add ethanol (30 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate from the solution upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

Visualizations

Drug Discovery Workflow Using Click Chemistry

DrugDiscoveryWorkflow cluster_Discovery Discovery & Lead Generation cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development Target Target Identification Library Compound Library Synthesis (via CuAAC) Target->Library Design of focused libraries Screening High-Throughput Screening Library->Screening Screening of diverse compounds SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Identification of 'Hits' ADMET ADMET Profiling SAR->ADMET Iterative Optimization (Synthesis of Analogs) OptimizedLead Optimized Lead Compound ADMET->OptimizedLead Preclinical Preclinical Studies OptimizedLead->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: Drug discovery workflow highlighting the role of CuAAC.

General Workflow for Copper-Catalyzed Heterocycle Synthesis

SynthesisWorkflow Start Starting Materials (e.g., Alkynes, Azides, Aldehydes, Ketoesters) Reaction Copper-Catalyzed Reaction (e.g., CuAAC, Hantzsch) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Pure Heterocyclic Compound Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General experimental workflow for synthesis.

Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst A Copper Acetylide Intermediate CuI->A + R-C≡CH Alkyne R-C≡CH Azide R'-N₃ Product 1,4-Disubstituted 1,2,3-Triazole B Coordination with Azide A->B + R'-N₃ C Cyclization B->C D Copper Triazolide C->D D->CuI Regeneration D->Product + H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for Tricopper Dichloride Catalysis in Green Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Copper-based catalysts are at the forefront of sustainable chemical synthesis, offering an earth-abundant and less toxic alternative to precious metal catalysts. This document provides detailed application notes and experimental protocols for the use of copper chlorides (CuCl and CuCl₂) in green chemistry, with a focus on their application in carbon-carbon and carbon-heteroatom bond formation, as well as oxidation reactions. These protocols are designed for researchers, scientists, and professionals in drug development, emphasizing environmentally benign methodologies through the use of green solvents, reduced catalyst loading, and mild reaction conditions. While the user's original query specified "tricopper dichloride," this term does not correspond to a common or well-documented catalyst in the chemical literature. Therefore, these notes focus on the versatile and widely studied copper(I) and copper(II) chlorides.

Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Green Solvents

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry. Green variations of this reaction utilize non-toxic and recyclable solvents like water and deep eutectic solvents (DESs).

Application Note:

Copper(I) chloride is an effective catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The use of green solvents such as water or deep eutectic solvents (e.g., choline chloride/glycerol) eliminates the need for volatile organic compounds (VOCs).[1][2] These reactions can often be performed at room temperature and under aerobic conditions, further enhancing their green credentials. The catalyst loading can be minimized to parts-per-million (ppm) levels, and the catalyst can often be recycled and reused.[2]

Quantitative Data Summary:
CatalystSubstratesSolventCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
CuClBenzyl chloride, Phenylacetylene, Sodium azideWater5Room Temp6>95[2]
CuClBenzyl chloride, Phenylacetylene, Sodium azideCholine chloride/glycerol (1:2)0.05Room Temp0.598[2]
CuI/L-prolineVarious azides and alkynesGlycerol1 (CuI), 5 (L-proline)80-1001-380-95[1]
CuClBenzyl azide, Phenyl propargyl etherNeat5Room Temp>24Moderate[3]
CuClBenzyl azide, Phenyl propargyl etherNeat (Heated)5-<2Moderate[3]
Experimental Protocol: CuCl-Catalyzed Azide-Alkyne Cycloaddition in Water

Materials:

  • Copper(I) chloride (CuCl)

  • Benzyl chloride

  • Phenylacetylene

  • Sodium azide (NaN₃)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vial (10 mL)

Procedure:

  • To a 10 mL reaction vial equipped with a magnetic stir bar, add benzyl chloride (0.50 mmol), phenylacetylene (0.50 mmol), and sodium azide (1.25 mmol).

  • Add 1 mL of deionized water to the vial.

  • Add copper(I) chloride (5 mol%, 0.0025 g) to the reaction mixture.

  • Seal the vial and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 6 hours), the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and evaporation of the solvent.

Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products CuI Cu(I) Acetylide Copper Acetylide CuI->Acetylide + Alkyne Complex1 Intermediate Complex Acetylide->Complex1 + Azide Complex2 Copper Triazolide Complex1->Complex2 Complex2->CuI + H+ Triazole 1,2,3-Triazole Complex2->Triazole Alkyne Terminal Alkyne Alkyne->Acetylide Azide Organic Azide Azide->Complex1 Alcohol_Oxidation_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products CuI Cu(I) CuII_OH Cu(II)-OH CuI->CuII_OH + O2, + TEMPO-H CuII_OR Cu(II)-Alkoxide CuII_OH->CuII_OR + RCH2OH, - H2O CuII_OR->CuI + TEMPO, - Aldehyde, - TEMPO-H Aldehyde Aldehyde/Ketone CuII_OR->Aldehyde Alcohol Alcohol Alcohol->CuII_OR Oxygen O2 Oxygen->CuII_OH Chlorocyclization_Workflow Start Start Reactants Combine Alkyne, NaCl, and Cu(II) Catalyst in Ethanol Start->Reactants Heating Heat to 70°C under O2 atmosphere Reactants->Heating Oxidant Add CAN sequentially Heating->Oxidant Reaction Maintain reaction for 48h Oxidant->Reaction Workup Cool and Isolate Product Reaction->Workup End End Workup->End

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Byproduct Formation in Ullmann Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ullmann reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Ullmann reactions?

The two most prevalent byproducts in Ullmann cross-coupling reactions are:

  • Hydrodehalogenation products: These are arenes where the halogen atom of the starting aryl halide has been replaced by a hydrogen atom. For example, if you start with bromobenzene, the hydrodehalogenation byproduct would be benzene. This side reaction is often observed in copper(I)-catalyzed protocols.[1]

  • Homocoupling products: These are symmetrical biaryls formed from the coupling of two identical aryl halide molecules or two identical nucleophile molecules. For instance, in a cross-coupling reaction between bromobenzene and phenol, the formation of biphenyl (from two bromobenzene molecules) or diphenyl ether (from two phenol molecules) would be considered homocoupling byproducts.

Q2: I am observing a significant amount of hydrodehalogenation byproduct. What are the likely causes and how can I minimize it?

The formation of a hydrodehalogenated arene is a common issue. Here are the primary causes and troubleshooting strategies:

  • Protic Solvents: Solvents with acidic protons (e.g., alcohols, water) can act as a proton source, leading to the protonation of an organocopper intermediate and formation of the arene byproduct.

    • Solution: Switch to a polar aprotic solvent such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), dioxane, or toluene.[2][3]

  • Impurities in Reagents or Solvents: Traces of water in the solvent or reagents can also serve as a proton source.

    • Solution: Ensure all solvents and reagents are rigorously dried before use. Using freshly distilled solvents and drying solid reagents in a vacuum oven can be beneficial.

  • Nature of the Base: The choice of base can influence the reaction pathway. Some bases may facilitate proton transfer.

    • Solution: Experiment with different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. In some cases, a weaker base like a silanolate can be advantageous, particularly with base-sensitive substrates.[4]

  • Ligand Choice: The ligand can influence the stability and reactivity of the copper catalyst and intermediates, thereby affecting the propensity for side reactions.

    • Solution: The addition of a suitable ligand, such as 1,10-phenanthroline or a diamine ligand, can often suppress hydrodehalogenation by stabilizing the catalytic species and promoting the desired cross-coupling pathway.[4]

Q3: My main product is the homocoupling of my aryl halide. How can I favor the cross-coupling reaction?

Excessive homocoupling of the aryl halide is a clear indication that the desired cross-coupling reaction is not kinetically or thermodynamically favored. Here’s how to address this:

  • Ligand Selection: The absence of a suitable ligand or the use of an inappropriate one can lead to dominant homocoupling. Ligands play a crucial role in facilitating the cross-coupling catalytic cycle.[5]

    • Solution: Introduce or change the ligand. Bidentate ligands, such as amino acids (e.g., L-proline) or diamines (e.g., 1,2-diaminobenzene derivatives), have been shown to significantly improve cross-coupling selectivity.[6] These ligands can stabilize the copper center and promote the reductive elimination step that forms the desired product over the homocoupling pathway.[5]

  • Reaction Temperature: High reaction temperatures, a hallmark of classical Ullmann conditions, can promote homocoupling.[7]

    • Solution: Modern ligand-assisted Ullmann reactions often proceed at much lower temperatures (40-100 °C).[6] Lowering the reaction temperature can significantly improve the selectivity for the cross-coupling product.

  • Stoichiometry of Reactants: An excess of the aryl halide can sometimes favor homocoupling.

    • Solution: Adjust the stoichiometry of your reactants. Using a slight excess of the nucleophile (amine, alcohol, etc.) can often push the equilibrium towards the desired cross-coupled product.

Troubleshooting Guides

Guide 1: C-N Coupling Reactions

Problem: Low yield of the desired N-arylated product with significant formation of the hydrodehalogenated aryl halide and/or homocoupled biaryl.

Parameter Observation/Potential Cause Recommended Action Expected Outcome
Ligand Reaction run without a ligand or with a suboptimal ligand.Introduce a bidentate N,N- or N,O-ligand such as 1,10-phenanthroline, N,N'-dimethylethylenediamine, or L-proline.Increased yield of the C-N coupled product and suppression of homocoupling.
Base Use of a base that is too weak or too strong, or one that acts as a proton source.Screen inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. For base-sensitive substrates, consider weaker bases like NaOTMS.Improved reaction rate and selectivity for the desired product.
Solvent Use of a protic solvent (e.g., alcohol) or a non-polar solvent with poor solubility of reagents.Switch to a polar aprotic solvent such as DMF, DMSO, or NMP (N-Methyl-2-pyrrolidone).Reduced hydrodehalogenation and improved reaction kinetics.
Temperature Reaction temperature is too high (>150 °C), characteristic of classical Ullmann conditions.Lower the reaction temperature to the 80-120 °C range, which is typical for modern ligand-promoted Ullmann reactions.Minimized thermal decomposition and reduced homocoupling.
Copper Source The copper catalyst is old or of poor quality.Use a fresh, high-purity source of Cu(I) salt (e.g., CuI, CuBr).More consistent and reproducible results.
Guide 2: C-O Coupling Reactions

Problem: Low yield of the desired diaryl ether with significant formation of the hydrodehalogenated aryl halide and homocoupled biaryl.

Parameter Observation/Potential Cause Recommended Action Expected Outcome
Ligand Absence of a suitable ligand to facilitate the C-O bond formation.Employ N,O- or O,O-bidentate ligands. Picolinic acid and N,N-dimethylglycine have been shown to be effective.Enhanced yield of the diaryl ether and reduced side product formation.
Base The base is not strong enough to deprotonate the phenol effectively.Use a strong base such as K₃PO₄ or Cs₂CO₃ to ensure efficient formation of the phenoxide.Increased rate of the desired C-O coupling.
Solvent The solvent is not suitable for the reaction, leading to side reactions or poor solubility.Polar aprotic solvents like DMF or DMSO are generally effective. For some systems, non-polar solvents like toluene or xylene can be advantageous.Optimized reaction conditions leading to higher product yield and purity.
Temperature The reaction is run at excessively high temperatures.Optimize the temperature, typically in the range of 100-140 °C for C-O coupling reactions.Reduced byproduct formation and improved overall yield.

Experimental Protocols

Protocol 1: General Procedure for a Ligand-Promoted Ullmann C-N Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the copper(I) iodide (CuI) catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the desired anhydrous, degassed polar aprotic solvent (e.g., DMF, DMSO, 3-5 mL).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycle for the Ullmann cross-coupling reaction and the branching pathways that lead to common byproducts.

Ullmann_Cycle CuI Cu(I)X Cu_Nu L-Cu(I)-Nu CuI->Cu_Nu + L, + Nu-H - HX CuIII L-Cu(III)(Nu)(Ar)X Cu_Nu->CuIII + Ar-X (Oxidative Addition) Hydrodehalogenation Ar-H (Hydrodehalogenation) Cu_Nu->Hydrodehalogenation + H+ (from solvent/H₂O) Product_Complex L-Cu(I)X + Ar-Nu CuIII->Product_Complex Reductive Elimination Homocoupling Ar-Ar (Homocoupling) CuIII->Homocoupling Side Reaction Pathway Product_Complex->CuI Catalyst Regeneration

Caption: Catalytic cycle of the Ullmann cross-coupling reaction and competing byproduct pathways.

This diagram illustrates the central catalytic cycle involving Cu(I) and Cu(III) intermediates that leads to the desired cross-coupled product. It also shows how proton sources can intercept a key intermediate to form the hydrodehalogenation byproduct, and how alternative reaction pathways from the Cu(III) intermediate can lead to homocoupling.

Troubleshooting_Flowchart Start Low Yield or High Byproducts Check_Byproduct Identify Major Byproduct(s) Start->Check_Byproduct Hydrodehalogenation High Hydrodehalogenation Check_Byproduct->Hydrodehalogenation Arene Homocoupling High Homocoupling Check_Byproduct->Homocoupling Biaryl Solvent Switch to Anhydrous Aprotic Solvent (DMF, DMSO, Dioxane) Hydrodehalogenation->Solvent Ligand_HC Introduce/Optimize Ligand (e.g., Diamine, Amino Acid) Homocoupling->Ligand_HC Base Use Stronger, Non-nucleophilic Base (K₃PO₄, Cs₂CO₃) Solvent->Base Ligand_H Add/Change Ligand (e.g., 1,10-phenanthroline) Base->Ligand_H Recheck Re-evaluate Reaction Ligand_H->Recheck Temperature Lower Reaction Temperature Ligand_HC->Temperature Temperature->Recheck

Caption: A logical flowchart for troubleshooting common issues in Ullmann reactions.

References

Technical Support Center: Tricopper Trichloride and Related Copper Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tricopper trichloride and other sensitive copper reaction intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My copper-catalyzed reaction is sluggish or fails to proceed. What are common causes?

A: Slow or failed reactions are often not due to a single issue but a combination of factors. Key parameters to investigate include the choice of copper source, ligand, base, and solvent, as these are often crucial for reaction success.[1] The quality and particle size of inorganic bases (e.g., Cs₂CO₃, K₃PO₄) can have a dramatic impact on reaction kinetics and yields, potentially causing slow catalyst turnover for extended periods.[1][2][3] In some cases, product inhibition can also significantly slow down the reaction rate.[2][3] For Sonogashira couplings, ensuring you are using a copper(I) source, like copper(I) iodide, is critical.[4][5]

Q2: I'm observing significant catalyst decomposition, such as the precipitation of copper metal. How can I improve the stability of my copper intermediate?

A: The precipitation of copper often indicates catalyst deactivation or decomposition of the active intermediate. The primary strategy to mitigate this is the use of appropriate stabilizing ligands.

  • Ligand Selection: The choice of ligand is paramount. N-heterocyclic carbenes (NHCs), phosphines, and various nitrogen-based ligands (e.g., phenanthrolines, amines) are commonly used to stabilize copper(I) intermediates.[1][6][7] For copper nanoparticles, which can be considered reservoirs of active species, alkylamines have been shown to significantly reduce the rate of oxidation and improve air stability.[8][9] Similarly, alkanethiols and oleic acid can enhance oxidation resistance.[10]

  • Reaction Conditions: Ensure stringent anaerobic and anhydrous conditions, as many copper(I) intermediates are sensitive to oxygen and moisture. The presence of a suitable base is also often required.[4]

Q3: How do I choose the most effective ligand for my reaction?

A: Ligand selection depends heavily on the specific reaction. There is no universally "best" ligand.

  • For Cross-Coupling Reactions: Bidentate ligands like 1,10-phenanthroline are frequently employed in Ullmann-type reactions.[11] In Sonogashira reactions, while sometimes described as "ligandless" (referring to palladium), the amine base can also act as a ligand to copper; phosphine ligands may also be present.[4][12]

  • Stabilizing Specific Intermediates: For generating stable, characterizable copper(I) complexes, bulky N-heterocyclic carbene (NHC) ligands like IPr or SIPr are effective in preventing aggregation and providing thermal stability.[7] Tripodal and tetradentate amine ligands are also used to create stable complexes that can still participate in catalytic cycles.[13][14]

  • General Considerations: The ligand's role is to stabilize the copper center, prevent aggregation, and modulate its electronic properties to facilitate the catalytic cycle. The choice often involves balancing stability with reactivity.

Q4: My reaction results are not reproducible. What factors should I scrutinize?

A: Lack of reproducibility in copper catalysis often points to sensitivity to subtle variations in experimental conditions.

  • Atmosphere Control: Copper(I) intermediates are prone to oxidation. Ensure consistent and rigorous exclusion of air and moisture using a glovebox or proper Schlenk techniques.

  • Reagent Quality: The purity of solvents, substrates, and especially the base is critical. The particle size and solubility of inorganic bases can significantly affect kinetics.[1][2]

  • Thermal Stability: Some copper amide intermediates exhibit thermal instability, leading to side products through processes like β-hydride elimination.[11] Monitor reaction temperatures closely.

  • Copper Source: While many reactions are not overly sensitive to the copper(I) salt used, its purity and handling are important.[1]

Data Summary

Quantitative data from structural and stability studies are crucial for understanding and predicting the behavior of copper intermediates.

Table 1: Influence of Ligand Class on Copper Species Stability

Ligand ClassStabilizing EffectApplication ContextCitation(s)
AlkylaminesSignificantly reduces oxidation rate of Cu(0) NPs.Nanoparticle Synthesis[8],[9]
AlkanethiolsImproves air stability; longer chains offer more protection.Nanoparticle Synthesis[10]
N-Heterocyclic Carbenes (NHCs)Forms stable, monomeric Cu(I) complexes.Mechanistic Studies, Catalysis[7]
PhenanthrolinesEffective in preventing catalyst deactivation.Ullmann & C-N Coupling[1][11]
Tripodal Amine LigandsForms stable, characterizable trinuclear copper complexes.Bioinorganic Modeling[14]

Table 2: Representative Structural Data for a Tetrameric Copper(I) Amide Complex, [Cu(piperidide)]₄

Data derived from X-ray crystallography studies on related copper(I) amide complexes.

ParameterValue RangeMean ValueNotesCitation(s)
Cu—N Bond Length1.890(4) – 1.907(5) Å1.897 ÅReflects the covalent bond between copper and the amido nitrogen.[11]
N-Cu-N Bond Angle171.68(14) – 173.20(14) °~172.4°Indicates a nearly linear coordination geometry at the copper(I) center.[11]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a Chloride-Bridged Tricopper(I) Complex

This protocol is adapted from methodologies used for synthesizing multinuclear copper(I) clusters, which serve as models for reaction intermediates.[15]

Objective: To synthesize a coordinatively unsaturated, chloride-bridged tricopper(I) complex stabilized by a cyclophane ligand.

Materials:

  • Coordinatively unsaturated tricopper(I) cluster precursor (e.g., Cu₃L, where L is a suitable cyclophane ligand)

  • Potassium chloride (KCl)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Anhydrous, degassed toluene

  • Schlenk flask and line

  • Cannula, syringes

  • Celite

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add the tricopper(I) precursor (e.g., 20 mg, 0.022 mmol) to a Schlenk flask.

  • Dissolution: Add anhydrous, degassed THF (~5 mL) to the flask to dissolve the precursor, resulting in a clear solution.

  • Reagent Addition: In a separate flask, prepare a solution of KCl (1.05 equivalents) in a minimal amount of anhydrous THF.

  • Reaction: Using a syringe or cannula, add the KCl solution dropwise to the stirring solution of the tricopper precursor at room temperature.

  • Stirring: Allow the reaction mixture to stir at room temperature for 12-18 hours. A color change may be observed.

  • Workup:

    • Remove the solvent in vacuo.

    • Extract the resulting solid with anhydrous, degassed toluene to separate the product from any unreacted KCl.

    • Filter the toluene solution through a pad of Celite to remove fine particulates.

  • Isolation: Remove the toluene from the filtrate in vacuo to yield the chloride-bridged tricopper complex, [Cu₃(μ₃-Cl)L]⁻, as a solid.

  • Characterization: The product can be characterized by ¹H NMR spectroscopy and single-crystal X-ray diffraction if suitable crystals can be grown (e.g., by slow evaporation or vapor diffusion).[15]

Visualizations

experimental_workflow cluster_prep Preparation Phase (Inert Atmosphere) cluster_reaction Reaction Phase cluster_analysis Analysis & Stabilization start Select Cu(I) Source & Ligand reagents Prepare Anhydrous/Degassed Reagents & Solvents start->reagents glassware Assemble Dry Glassware (Schlenk/Glovebox) reagents->glassware setup Combine Precursors & Ligand at Low Temp glassware->setup addition Add Substrates / Base Slowly setup->addition monitor Monitor Reaction (TLC, GC, NMR) addition->monitor workup Aqueous/Solvent Workup (Under Inert Gas) monitor->workup characterize Characterize Intermediate (NMR, X-ray, EPR) workup->characterize end Stable Intermediate Isolated characterize->end

Caption: General workflow for synthesizing and handling sensitive copper intermediates.

troubleshooting_flowchart start Poor Reaction Yield or Decomposition reagents Check Reagent Quality start->reagents base Base Purity, Particle Size, & Solubility? reagents->base Yes atmosphere Check Atmosphere Control base->atmosphere OK success Problem Solved base->success Issue Found inert Is System Strictly Anaerobic/Anhydrous? atmosphere->inert Yes ligand Evaluate Ligand inert->ligand OK inert->success Issue Found stability Is Ligand Sufficiently Stabilizing? (Sterics/Electronics) ligand->stability Yes conditions Optimize Conditions stability->conditions OK stability->success Issue Found temp Adjust Temperature & Concentration conditions->temp Yes temp->success Issue Found

Caption: Troubleshooting flowchart for copper-catalyzed reactions with poor outcomes.

ullmann_cycle cat L-Cu(I)-X int1 [L-Cu(I)-NR₂] cat->int1 Ligand Exchange (+ Base, -HX) nuc R₂NH (Amine) int2 [Ar-Cu(III)-(NR₂)-L] int1->int2 Oxidative Addition halide Ar-X (Aryl Halide) int2->cat Reductive Elimination product Ar-NR₂ (Product) int2->product

Caption: Simplified catalytic cycle for a C-N cross-coupling (Ullmann) reaction.

References

Optimizing solvent and temperature for copper-catalyzed coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize solvent and temperature conditions for copper-catalyzed coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting points for solvent and temperature in a copper-catalyzed coupling reaction?

A1: For traditional Ullmann-type reactions, high-boiling polar solvents are the standard choice. Common options include dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), and nitrobenzene.[1][2] Historically, these reactions required very high temperatures, often exceeding 210°C.[2][3] However, modern catalyst systems with specific ligands often allow for significantly milder conditions. A general starting point for optimization is a temperature range of 70–120°C.[1] Some highly efficient systems can even run at room temperature.[4][5]

Q2: How does the choice of solvent impact the reaction?

A2: The solvent plays a critical role in copper-catalyzed coupling reactions. Its functions include:

  • Solubilizing Reactants: Ensuring that the aryl halide, nucleophile, base, and catalyst are sufficiently dissolved to react.[6]

  • Influencing Reaction Rate: The polarity and coordinating ability of the solvent can affect the stability of intermediates in the catalytic cycle.

  • Facilitating Product Separation: The choice of solvent can simplify the workup and purification process.[6]

  • Managing Heat: For exothermic reactions, the solvent acts as a heat sink.[6]

The solubility of the base is particularly important, as an insoluble base can hinder the crucial transmetalation step and lead to low yields.[7]

Q3: What is the effect of temperature on reaction outcomes?

A3: Temperature is a critical parameter to optimize. Generally, increasing the temperature leads to a higher reaction rate and can improve yields.[1][8] However, excessively high temperatures can lead to the degradation of reactants, products, or the catalyst, resulting in lower yields and the formation of impurities.[8] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions and degradation.

Q4: My reaction yield is low. What are the common causes and how can I troubleshoot it?

A4: Low yield is a frequent issue in cross-coupling reactions. Consider the following troubleshooting steps:

  • Check Starting Materials: Ensure the purity of your aryl halide, nucleophile, and solvent. Impurities can inhibit the catalyst.

  • Aryl Halide Reactivity: The reactivity of the aryl halide is a key factor, following the general trend: I > Br > Cl.[1] Aryl chlorides are the least reactive and may require higher temperatures, more active catalysts, or the presence of an electron-withdrawing group on the aromatic ring.[1][2]

  • Solvent and Base Solubility: As mentioned, ensure your base is soluble in the chosen solvent. If not, consider a different solvent or base.[7]

  • Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Perform a temperature screen to find the optimal conditions.

  • Catalyst and Ligand: The copper source and ligand (if used) are crucial. Ensure the catalyst is active. The introduction of ligands like diamines or β-diketones can dramatically improve reaction efficiency.[2][5]

  • Side Reactions: Be aware of potential side reactions, such as homo-coupling of the aryl halide.[1][7] These can sometimes be minimized by adjusting the reaction conditions.

Troubleshooting Guide: Low Reaction Yield

This guide provides a systematic approach to addressing low yields in your copper-catalyzed coupling experiments.

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Purity of Starting Materials & Solvent start->check_reagents check_halide Assess Aryl Halide Reactivity (I > Br > Cl) check_reagents->check_halide Reagents are pure optimize_temp Optimize Temperature: Run a Gradient (e.g., 80-140°C) check_halide->optimize_temp Using reactive halide (I or Br) check_catalyst Evaluate Catalyst System: - Is the copper source active? - Is a ligand necessary? check_halide->check_catalyst Using less reactive halide (Cl) optimize_solvent Optimize Solvent: Screen Polar Aprotic Solvents (DMF, DMSO, NMP) optimize_temp->optimize_solvent No improvement success Improved Yield optimize_temp->success Yield improves check_base Is the Base Soluble in the Solvent? optimize_solvent->check_base No improvement optimize_solvent->success Yield improves change_base_solvent Change Solvent or Base check_base->change_base_solvent No check_base->check_catalyst Yes change_base_solvent->optimize_temp change_base_solvent->success Yield improves add_ligand Screen Different Ligands (e.g., Phenanthrolines, Diamines) check_catalyst->add_ligand No improvement/No ligand used add_ligand->optimize_temp add_ligand->success Yield improves SolventScreeningWorkflow start Reaction Setup step1 Prepare Identical Vials: - Aryl Halide (1 equiv) - Nucleophile (1.2 equiv) - Copper Catalyst (e.g., 5 mol% CuI) - Ligand (e.g., 10 mol%) - Base (e.g., 2 equiv K2CO3) start->step1 step2 Add Different Solvents to Each Vial (e.g., DMF, DMSO, NMP, Toluene) step1->step2 step3 Seal Vials, Degas, and Place in a Heated Reaction Block step2->step3 step4 Run Reactions at a Constant Initial Temperature (e.g., 110°C) for a Set Time (e.g., 12h) step3->step4 step5 Cool Reactions and Quench step4->step5 step6 Analyze Each Reaction Mixture (e.g., by LC-MS or GC-MS) to Determine Conversion/Yield step5->step6 end Select Optimal Solvent step6->end

References

Technical Support Center: Copper-Mediated C-N Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-mediated C-N bond formation reactions, such as the Ullmann, Chan-Lam, and related cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield

Q1: My copper-catalyzed C-N coupling reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a copper-catalyzed C-N coupling reaction can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity: The copper catalyst's activity is paramount.

    • Source and Age: Copper(I) salts can oxidize over time. Using a fresh, high-purity copper source is advisable. If your Cu(I) salt is old, consider purchasing a new batch.

    • Deactivation: Sterically demanding ligands can help prevent catalyst deactivation, which is a common issue.[1][2] Highly sterically encumbered N¹,N²-diaryl diamine ligands have been shown to resist catalyst deactivation in the amination of aryl chlorides.[1][2]

  • Sub-optimal Ligand: The choice of ligand is critical and often substrate-dependent.

    • Ligand Screening: If you are not observing product formation, screening a variety of ligands is a good first step. Ligands such as 1,10-phenanthroline, amino acids, and various diamines have been successfully employed in Ullmann reactions.[3] For Chan-Lam couplings, pyridine and its derivatives are common.[4]

    • Ligand-to-Copper Ratio: The stoichiometry of the ligand to the copper catalyst can also be crucial. A 2:1 ratio of ligand to CuI is often a good starting point for Ullmann couplings with ligands like 1,10-phenanthroline.

  • Inappropriate Base: The base plays multiple critical roles, including substrate deprotonation and facilitating the catalytic cycle.[5][6]

    • Base Strength and Type: The choice of base is important. Common bases for Ullmann reactions include K₃PO₄, K₂CO₃, and Cs₂CO₃.[6][7] The selection should be tailored to the specific substrates. For instance, in some Ullmann O-arylations, KF/clinoptilolite has been effective.[3]

    • Solubility: The solubility of the inorganic base can impact the reaction. Ensure the chosen base has some solubility in the reaction solvent.

  • Incorrect Solvent: The solvent can significantly influence the reaction's success.

    • Solvent Polarity: Dipolar aprotic solvents like DMSO, DMF, and DMAc are often effective.[1] For Chan-Lam reactions, methanol is frequently a preferred solvent.[8] However, in some cases, a mixture of solvents, such as methanol/water, can enhance yields.[9] It's worth noting that some Chan-Lam couplings do not work in solvents like DMF, DMSO, water, or acetonitrile.[8]

  • Reaction Temperature: Copper-catalyzed couplings can be sensitive to temperature.

    • Optimization: While some modern protocols operate at milder temperatures (40-55 °C or even room temperature), traditional Ullmann conditions often require high temperatures (>200°C).[1][3] If you are not seeing any product, a stepwise increase in temperature might be necessary. However, be mindful that higher temperatures can also lead to side product formation.

  • Atmosphere Control: While Chan-Lam couplings are known for their tolerance to air[4][10], Ullmann reactions often benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

Issue 2: Formation of Side Products

Q2: My reaction is producing significant side products. What are the common side products in copper-mediated C-N coupling and how can I minimize them?

A2: The formation of side products is a common challenge. Identifying the nature of the side product can provide clues for optimizing the reaction conditions.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Aryl Boronic Acids (in Chan-Lam Reactions): This leads to the formation of biaryl compounds.[11]

    • Cause: This side reaction is often competitive with the desired C-N coupling.

    • Solution: Carefully controlling the stoichiometry of the reactants can help. Using a slight excess of the amine or alcohol nucleophile relative to the boronic acid may be beneficial. Some modern catalyst systems have been developed to avoid these parasitic reactions, even allowing for a 1:1 stoichiometry.[11]

  • Deboration and Phenol Formation (in Chan-Lam Reactions): The aryl boronic acid can be converted to the corresponding arene (deboration) or phenol.[11]

    • Cause: The presence of water can lead to the formation of phenol byproducts from the oxidative coupling of the phenylboronic acid with water.[11]

    • Solution: While some Chan-Lam reactions tolerate or even benefit from water[11], if phenol formation is a major issue, drying the reaction solvent and reagents or using molecular sieves may be necessary.

  • Reduction of the Aryl Halide (Dehalogenation): In Ullmann-type reactions, the starting aryl halide can be reduced to the corresponding arene.

    • Cause: This can be caused by trace water or other proton sources in the reaction mixture.

    • Solution: Ensure that the reagents and solvent are anhydrous. The purity of the starting materials is also important.

Issue 3: Difficulty in Removing the Copper Catalyst

Q3: I am having trouble removing the copper catalyst from my final product. What are the best methods for purification?

A3: Residual copper can interfere with downstream applications and subsequent reactions. Several methods can be employed for its removal.

Purification Methods:

  • Aqueous Washes:

    • Ammonia Solution: Washing a solution of your product (e.g., in toluene or DCM) with aqueous ammonia can be very effective. Ammonia forms a blue-colored complex with copper, which is extracted into the aqueous layer. Typically, two washes are sufficient, with the second wash being colorless.[12]

    • Ammonium Chloride: An aqueous solution of ammonium chloride can also be used for the same purpose. Note that this solution is acidic and may not be suitable for acid-sensitive products.[12]

    • EDTA Solution: Washing with an aqueous solution of EDTA (ethylenediaminetetraacetic acid) is a common and effective method for chelating and removing copper ions.[12]

  • Filtration:

    • Celite Filtration: Passing the reaction mixture through a plug of Celite can help remove insoluble copper species.[12][13]

    • Silica or Alumina Plug: Filtering through a short plug of silica gel or alumina can also be effective, depending on the polarity of the product.[12]

  • Chromatography: Standard flash column chromatography on silica gel is often sufficient to separate the desired product from the copper catalyst and other impurities.[13]

Quantitative Data Summary

Table 1: General Reaction Parameters for Ullmann N-Arylation

ParameterTypical Range/ValueNotes
Catalyst Loading 1-10 mol%Lower loadings are possible with highly active catalyst systems.
Ligand Loading 1-2 equivalents relative to CuThe optimal ratio is system-dependent.
Base 2-3 equivalentsK₃PO₄, K₂CO₃, Cs₂CO₃ are common choices.
Temperature 80-160 °CAryl chlorides often require higher temperatures.[7]
Solvent Dioxane, Toluene, DMF, DMSOChoice depends on substrate solubility and reaction temperature.

Table 2: Common Conditions for Chan-Lam N-Arylation

ParameterTypical Range/ValueNotes
Catalyst Loading 2.5-10 mol%Stoichiometric copper(II) acetate is also used.
Ligand Pyridine, 4-MethylpyridineOften used in excess or as a co-solvent.
Base K₂CO₃, 2,6-LutidineSometimes the amine substrate itself can act as the base.[14]
Temperature Room Temperature to 65 °CGenerally milder conditions than Ullmann reactions.[4][9]
Solvent Methanol, DCM, TolueneMethanol is a common and often effective choice.[8][9]

Experimental Protocols

Key Experiment: A Representative Chan-Lam N-Arylation Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a reaction vial, add the arylboronic acid (1.0 mmol), the amine or N-heterocycle (1.2 mmol), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), and a magnetic stir bar.

  • Solvent and Base Addition: Add the solvent (e.g., methanol, 5 mL) and the base (e.g., pyridine, 2.0 mmol).

  • Reaction Execution: Cap the vial and stir the mixture at room temperature, open to the air. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reactions can take anywhere from a few hours to several days.[4]

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. To remove the copper catalyst, wash the organic layer with an aqueous solution of EDTA or ammonium hydroxide.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visual Troubleshooting Guide

Troubleshooting_CN_Coupling start Reaction Start: Low/No Yield catalyst Check Catalyst: - Fresh Copper Source? - Correct Oxidation State? start->catalyst No ligand Evaluate Ligand: - Screen Different Ligands? - Optimize Cu:Ligand Ratio? catalyst->ligand Yes success Improved Yield catalyst->success Yes, after change base Assess Base: - Appropriate Strength? - Soluble in Solvent? ligand->base Yes ligand->success Yes, after change conditions Optimize Conditions: - Increase Temperature? - Change Solvent? base->conditions Yes base->success Yes, after change conditions->success Yes

Caption: A logical workflow for troubleshooting low-yield copper-mediated C-N coupling reactions.

Side_Product_Analysis start Side Products Observed homocoupling Homocoupling of Boronic Acid? start->homocoupling deboronation Deboronation/ Phenol Formation? start->deboronation dehalogenation Dehalogenation of Aryl Halide? start->dehalogenation sol_homo Adjust Stoichiometry: (Slight excess of nucleophile) homocoupling->sol_homo Yes sol_debo Ensure Anhydrous Conditions: (Dry solvent, molecular sieves) deboronation->sol_debo Yes sol_dehalo Use Anhydrous Reagents and Inert Atmosphere dehalogenation->sol_dehalo Yes

Caption: Decision tree for identifying and mitigating common side products in C-N coupling.

References

Technical Support Center: Tricopper Trichloride Catalyst Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) provide general guidance for preventing catalyst poisoning in copper-based catalyst systems. While the principles are broadly applicable, specific experimental conditions may vary. The quantitative data presented is based on studies of copper-zeolite catalysts (e.g., Cu-SSZ-13) and should be considered representative. Researchers should adapt this information to their specific tricopper trichloride system.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this compound systems?

A1: Catalyst poisoning refers to the deactivation of the catalyst by chemical compounds that bind to its active sites.[1][2] These "poisons" interfere with the catalytic process, leading to a reduction in reaction rate, selectivity, or complete cessation of catalytic activity.[1] The poisoning can be reversible, where activity can be restored by removing the poison, or irreversible, where the deactivation is permanent.[2]

Q2: What are the most common poisons for copper-based catalysts?

A2: Common poisons for copper-based catalysts include:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), sulfur dioxide (SO₂), and sulfur trioxide (SO₃) are notorious for poisoning copper catalysts.[3][4] They react with copper active sites to form stable copper sulfates.[5][6]

  • Halides: Chloride, bromide, and iodide ions can strongly adsorb to copper active sites.[7][8]

  • Carbon Monoxide (CO): CO can bind strongly to copper active sites, blocking them from reactants.[3][7]

  • Ammonia (NH₃): While a reactant in some processes (e.g., SCR), excess ammonia can lead to the formation of ammonium sulfates in the presence of sulfur oxides, which can block catalyst pores.[4][9]

  • Heavy Metals: Metals like lead, mercury, and arsenic can deactivate catalysts by forming stable alloys or complexes with the active copper centers.[3]

  • Amines: Certain amine products can coordinate with the copper centers, leading to catalyst deactivation.[10]

Q3: How can I detect if my this compound catalyst is poisoned?

A3: Detecting catalyst poisoning typically involves a combination of performance monitoring and analytical techniques:

  • Performance Monitoring: A gradual or sudden decrease in conversion, yield, or selectivity is a primary indicator.

  • Temperature Profile Changes: In a packed-bed reactor, a change in the temperature profile can indicate a poisoned section of the catalyst bed.

  • Spectroscopic Techniques: Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the presence of poisons on the catalyst surface.[3]

  • Temperature Programmed Desorption (TPD): This technique can be used to identify and quantify adsorbed species on the catalyst surface, including poisons.[4]

Q4: Can a poisoned this compound catalyst be regenerated?

A4: Regeneration is sometimes possible, depending on the nature of the poison.

  • Reversible Poisoning: For weakly adsorbed poisons, increasing the reaction temperature or passing an inert gas over the catalyst may be sufficient to desorb the poison and restore activity.[2]

  • Irreversible Poisoning: For strongly bound poisons like sulfur, regeneration is more challenging. It may involve thermal treatment in an oxidizing or reducing atmosphere to decompose or convert the poisoning species.[5][6] For example, heating a sulfur-poisoned catalyst in an inert or reducing atmosphere can be more effective for desulfation than heating in an oxidizing atmosphere, which can form stable metal sulfates.[5]

Troubleshooting Guides

Issue 1: Gradual Decrease in Catalyst Activity
Possible Cause Diagnostic Step Recommended Action
Low-level impurities in feedstock Analyze feedstock for trace amounts of sulfur, halides, or heavy metals.Install a guard bed or purification system to remove impurities before they reach the catalyst.[11]
Slow coke/carbon deposition Perform Temperature Programmed Oxidation (TPO) or thermogravimetric analysis (TGA) on a spent catalyst sample.Implement a regeneration cycle involving controlled oxidation to burn off coke deposits.
Sintering of catalyst particles Characterize the spent catalyst using techniques like XRD or TEM to observe changes in crystallite size.Operate the reactor at a lower temperature if process conditions allow. Consider a more thermally stable catalyst support.
Issue 2: Sudden and Significant Drop in Catalyst Activity
Possible Cause Diagnostic Step Recommended Action
Upstream process upset leading to a high concentration of poison in the feed Immediately analyze the feed stream for contaminants. Review process data from upstream units.Isolate the reactor from the feed stream. Purge the system with an inert gas. Attempt a regeneration procedure if the poison is known and reversible.
Mechanical failure (e.g., channeling in a packed bed) Perform a tracer study or carefully inspect the catalyst bed upon shutdown.Repack the reactor, ensuring proper loading to avoid voids and channeling.
Thermal runaway causing catalyst damage Review temperature logs for any sharp increases. Visually inspect the catalyst for signs of melting or fusion.Improve temperature control and heat removal from the reactor. Ensure proper emergency shutdown procedures are in place.

Quantitative Data on Catalyst Poisoning

The following tables summarize the impact of sulfur poisoning on the performance of a representative copper-based catalyst (Cu-SSZ-13) used in Selective Catalytic Reduction (SCR) of NOx.

Table 1: Effect of SO₂ and SO₃ Poisoning on NOx Conversion

Poisoning ConditionTemperature (°C)NOx Conversion (Fresh Catalyst)NOx Conversion (Poisoned Catalyst)Activity Loss (%)
SO₂ Poisoning25085%60%29.4%
SO₃ Poisoning25085%45%47.1%
SO₂ Poisoning40095%80%15.8%
SO₃ Poisoning40095%70%26.3%

Data is illustrative and based on trends reported in the literature.[9] SO₃ is shown to be a more severe poison than SO₂, and low-temperature poisoning has a more significant impact on catalyst activity.[9]

Table 2: Effect of Regeneration on Sulfur-Poisoned Cu-SSZ-13 Catalyst

Poisoning Temperature (°C)Initial Sulfur Content (wt%)Sulfur Content after Regeneration (wt%)Recovery of Cu Active Sites
2001.50.8Partial
5001.51.0Higher

Data adapted from in situ XAS studies. Regeneration at higher temperatures can be more effective in removing sulfur and restoring active sites.

Key Experimental Protocols

Protocol: Ammonia Temperature-Programmed Desorption (NH₃-TPD)

Objective: To characterize the acidity (number and strength of acid sites) of the catalyst and assess the impact of poisoning.

Methodology:

  • Sample Preparation:

    • A known weight of the catalyst (typically 50-100 mg) is loaded into a quartz reactor.

    • The sample is pre-treated by heating in an inert gas (e.g., He or N₂) flow to a high temperature (e.g., 500-600 °C) to remove any adsorbed water and impurities.

  • Ammonia Adsorption:

    • The sample is cooled to the desired adsorption temperature (e.g., 100-150 °C).

    • A gas mixture containing a known concentration of ammonia (e.g., 5% NH₃ in He) is passed over the catalyst until saturation is reached.

    • The system is then purged with an inert gas at the same temperature to remove any physisorbed ammonia.

  • Temperature-Programmed Desorption:

    • The temperature of the sample is increased linearly at a constant rate (e.g., 10 °C/min) in a steady flow of inert gas.

    • A detector, such as a thermal conductivity detector (TCD) or a mass spectrometer, continuously monitors the concentration of ammonia in the effluent gas.

  • Data Analysis:

    • The detector signal is plotted as a function of temperature to obtain the TPD profile.

    • The area under the desorption peaks is proportional to the total number of acid sites.

    • The temperature at which the desorption peaks occur provides information about the strength of the acid sites (higher temperature indicates stronger sites).

Visualizations

CatalystPoisoningMechanism cluster_reactants Reactants & Poisons cluster_catalyst Catalyst Surface cluster_products Products & Deactivated Catalyst Reactants Reactants (A + B) ActiveSite Active Site Reactants->ActiveSite Adsorption Poison Poison (P) Poison->ActiveSite Strong Adsorption Product Product (C) ActiveSite->Product Reaction & Desorption PoisonedSite Poisoned Site (ActiveSite-P) ActiveSite->PoisonedSite

Caption: Mechanism of competitive adsorption leading to catalyst poisoning.

TroubleshootingWorkflow Start Decrease in Catalyst Performance Observed CheckFeed Analyze Feedstock for Impurities? Start->CheckFeed CheckOperating Review Operating Conditions (T, P)? CheckFeed->CheckOperating No PurifyFeed Implement Feed Purification CheckFeed->PurifyFeed Yes CharacterizeCatalyst Characterize Spent Catalyst (TPD, XPS)? CheckOperating->CharacterizeCatalyst No AdjustConditions Optimize Operating Conditions CheckOperating->AdjustConditions Yes RegenerateCatalyst Attempt Catalyst Regeneration CharacterizeCatalyst->RegenerateCatalyst Poison Identified & Reversible ReplaceCatalyst Replace Catalyst CharacterizeCatalyst->ReplaceCatalyst Irreversible Poisoning/Damage RegenerateCatalyst->Start Monitor Performance

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Enhancing Regioselectivity with Tricopper Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of tricopper trichloride in regioselective synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential advantages in catalysis?

A1: this compound refers to a molecular cluster containing three copper atoms and three chloride ligands. While specific literature on a discrete "this compound" catalyst is emerging, multinuclear copper clusters are of significant research interest. The potential advantages of such a catalyst lie in the cooperative effects between the multiple copper centers. This can lead to unique electronic and steric properties, potentially enabling higher reactivity and selectivity compared to mononuclear copper catalysts. The proximity of multiple active sites could facilitate complex transformations and influence the regiochemical outcome of reactions.

Q2: In which types of reactions can this compound be expected to enhance regioselectivity?

A2: Based on the established reactivity of copper catalysts, this compound could potentially enhance regioselectivity in a variety of transformations, including:

  • Azide-Alkyne Cycloadditions (Click Chemistry): Theoretical studies on similar systems suggest that multi-copper centers can influence the energy barriers for the formation of different regioisomers, potentially favoring one over the other.[1][2]

  • Cross-Coupling Reactions: The electronic properties of a tricopper cluster could influence the oxidative addition and reductive elimination steps, thereby controlling the regioselectivity of C-C, C-N, and C-O bond formation.

  • Allylic Alkylations: The coordination of the allylic substrate to the multi-copper center could create a specific steric environment, directing the nucleophilic attack to a particular position.

Q3: How do ligands affect the performance of a this compound catalyst?

A3: Ligands play a crucial role in modulating the steric and electronic properties of any catalyst, and a tricopper system is no exception. The choice of ligand can:

  • Sterically bias the catalyst: Bulky ligands can block certain coordination sites on the copper cluster, directing the substrate to bind in a specific orientation and thus favoring a particular regioisomer.

  • Tune electronic properties: Electron-donating or electron-withdrawing ligands can alter the electron density at the copper centers, influencing their reactivity and selectivity.

  • Stabilize the catalytic species: Appropriate ligands can prevent catalyst decomposition or aggregation, leading to improved catalytic activity and reproducibility.

Q4: Are there any known safety precautions for handling this compound?

A4: As with all copper compounds, appropriate safety measures should be taken. Copper compounds can be toxic if ingested or inhaled. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no regioselectivity 1. Inappropriate Ligand: The ligand may not be providing sufficient steric or electronic bias.- Screen a variety of ligands with different steric bulk and electronic properties (e.g., phosphines, N-heterocyclic carbenes, pyridines). - Consider using chiral ligands for asymmetric reactions.
2. Sub-optimal Reaction Temperature: The reaction temperature may be too high, leading to the formation of the thermodynamic product, or too low, preventing the desired kinetic product from forming.- Perform a temperature screen to determine the optimal temperature for regioselectivity.[3][4]
3. Incorrect Solvent: The solvent can influence the solubility of the catalyst and substrates, as well as the stability of reaction intermediates.[5]- Screen a range of solvents with varying polarities and coordinating abilities.
Poor Catalyst Activity 1. Catalyst Decomposition: The tricopper cluster may be unstable under the reaction conditions.- Ensure inert atmosphere conditions (e.g., using a glovebox or Schlenk line) if the catalyst is air- or moisture-sensitive. - Use coordinating solvents or ligands to stabilize the cluster.
2. Impurities in Reagents or Solvents: Trace impurities can poison the catalyst.- Use freshly distilled or purified solvents and high-purity reagents.
Formation of Side Products 1. Competing Reaction Pathways: The reaction conditions may favor undesired side reactions.- Adjust the reaction stoichiometry. - Lower the reaction temperature to disfavor higher activation energy pathways.
2. Substrate Decomposition: The substrate may be unstable under the reaction conditions.- Use milder reaction conditions (lower temperature, weaker base, etc.).

Data Presentation

Table 1: Effect of Ligands on Regioselectivity in a Hypothetical Azide-Alkyne Cycloaddition

EntryLigandSolventTemperature (°C)Ratio of 1,4- to 1,5-Regioisomer
1NoneToluene801:1
2TriphenylphosphineToluene805:1
3Tris(2,4-di-tert-butylphenyl)phosphiteToluene8015:1
41,10-PhenanthrolineToluene801:3

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Influence of Solvent and Temperature on Regioselectivity

EntrySolventTemperature (°C)Ratio of Regioisomer A to B
1Dichloromethane253:1
2Tetrahydrofuran254:1
3N,N-Dimethylformamide252:1
4Tetrahydrofuran08:1
5Tetrahydrofuran652.5:1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

General Protocol for a this compound-Catalyzed Cross-Coupling Reaction

Note: This is a generalized protocol and may require optimization for specific substrates.

  • Catalyst Preparation: In a nitrogen-filled glovebox, add this compound (1-5 mol%) and the desired ligand (1-10 mol%) to a dry reaction vessel equipped with a magnetic stir bar.

  • Reaction Setup: Add the aryl halide (1.0 equiv), the coupling partner (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv) to the reaction vessel.

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, dioxane, THF) via syringe.

  • Reaction Execution: Seal the vessel and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature and stir for the required time (monitored by TLC or GC/LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up & Purification catalyst This compound prep_vessel Reaction Vessel catalyst->prep_vessel ligand Ligand ligand->prep_vessel reaction_vessel Reaction Vessel aryl_halide Aryl Halide aryl_halide->reaction_vessel coupling_partner Coupling Partner coupling_partner->reaction_vessel base Base base->reaction_vessel solvent Solvent solvent->reaction_vessel heating Heating & Stirring reaction_vessel->heating monitoring Monitoring (TLC/GC-MS) heating->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification extraction->purification final_product final_product purification->final_product Regioselective Product troubleshooting_logic start Low Regioselectivity Observed ligand Screen Ligands (Steric/Electronic Tuning) start->ligand temperature Optimize Temperature (Kinetic vs. Thermodynamic) start->temperature solvent Vary Solvent (Polarity/Coordination) start->solvent concentration Adjust Reactant Concentration start->concentration outcome Improved Regioselectivity? ligand->outcome temperature->outcome solvent->outcome concentration->outcome end Successful Optimization outcome->end Yes revisit Re-evaluate Substrate/Catalyst System outcome->revisit No

References

Technical Support Center: Scaling Up Laboratory Synthesis of Tricopper Trichloride Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of tricopper trichloride complexes. The following information is based on the synthesis of a representative tricopper chloride cluster, specifically an anionic complex with a μ3-chloride donor housed within a tris(β-diketimine) cyclophane ligand.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the this compound complex synthesis?

When scaling up the synthesis, meticulous control over temperature, the rate of addition of the copper(I) source, and agitation is crucial.[1] Disproportionation of the copper(I) precursor to form unwanted Cu(0) is a significant side reaction that can be exacerbated at larger scales if these parameters are not carefully managed.[1] Low-temperature conditions and portion-wise addition of the copper halide are recommended to mitigate this.[1]

Q2: I am observing significant amounts of black precipitate (likely Cu(0)) in my reaction mixture. How can I prevent this?

The formation of copper(0) suggests that the disproportionation of the copper(I) starting material is occurring. To address this:

  • Temperature Control: Ensure the reaction temperature is maintained at the recommended low temperature (e.g., -35 °C) throughout the addition of the copper(I) salt.[1] Fluctuations in temperature can accelerate side reactions.

  • Slow, Portion-wise Addition: Instead of adding the copper(I) chloride all at once, add it in small portions over an extended period. This keeps the instantaneous concentration of the copper(I) precursor low, disfavoring disproportionation.[1]

  • Efficient Stirring: Ensure vigorous and efficient stirring to quickly disperse the added copper(I) salt, avoiding localized high concentrations.

Q3: The yield of my scaled-up reaction is significantly lower than the literature-reported lab-scale synthesis. What are the potential causes?

Several factors can contribute to lower yields upon scale-up:

  • Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. This can lead to localized "hot spots" that promote side reactions and decomposition of the desired product.

  • Mass Transfer Limitations: Inefficient mixing in larger reactors can lead to incomplete reactions. Ensure your stirring mechanism is adequate for the increased volume.

  • Atmospheric Control: The reaction is sensitive to air and moisture. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Any leaks in the system can lead to oxidation of the copper(I) species.

Q4: How can I confirm the successful formation of the this compound cluster?

A combination of analytical techniques should be used for characterization:

  • NMR Spectroscopy: For diamagnetic copper(I) clusters, 1H and 13C NMR can confirm the structure and purity of the complex in solution.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of the tricopper core and the coordination environment.[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the complex.[1]

  • UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can indicate the formation of the desired product and the absence of starting materials.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Dark red/brown solid product is not forming; solution remains pale. Incomplete reaction or use of inactive reagents.- Verify the quality and purity of the copper(I) chloride and the ligand. - Ensure the deprotonation of the ligand was complete before the addition of the copper salt. - Allow for sufficient reaction time.
Final product is a mixture of colors (e.g., red and black particles). Co-precipitation of the desired product and Cu(0).- Improve temperature control and slow down the addition of the copper(I) source. - Consider filtering the reaction mixture to remove Cu(0) before workup, although this may reduce yield.
Difficulty in isolating a crystalline solid product. Presence of impurities or residual solvent.- Recrystallize the product from an appropriate solvent system. - Ensure all volatiles are removed under reduced pressure.[1]
NMR spectrum shows broad peaks or is inconsistent with the expected structure. Paramagnetic impurities or dynamic processes in solution.- If the product is expected to be diamagnetic, broad peaks may indicate the presence of paramagnetic Cu(II) species due to oxidation. Improve inert atmosphere techniques. - For some complexes, variable temperature NMR may be necessary to resolve dynamic exchange processes.

Experimental Protocols

Laboratory-Scale Synthesis of a this compound Complex ([Cu3(μ3-Cl)L]−)

This protocol is adapted from the synthesis of a tricopper cluster supported by a tris(β-diketimine) cyclophane ligand.[1][2]

Materials:

  • Tris(β-diketimine) cyclophane ligand (H3L)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Copper(I) chloride (CuCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

Procedure:

  • Under an inert atmosphere, dissolve the H3L ligand in anhydrous THF.

  • Cool the solution to -35 °C in a cooling bath.

  • Slowly add a solution of KHMDS in THF to the ligand solution to deprotonate it, forming the potassium salt of the ligand (L3−).

  • In a separate flask, prepare a slurry of CuCl in anhydrous THF.

  • Add the CuCl slurry portion-wise to the cold solution of the deprotonated ligand under vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Extract the resulting solid with toluene and filter to remove any insoluble byproducts.

  • Crystallize the product by slow evaporation of the toluene solution or by vapor diffusion with a suitable anti-solvent (e.g., pentane).

Considerations for Scale-Up
Parameter Lab-Scale (e.g., 1 mmol) Pilot-Scale (e.g., 100 mmol) Key Considerations for Scaling Up
Reaction Vessel Schlenk flaskJacketed glass reactorEnsure efficient heat transfer and temperature control. The jacket allows for precise temperature regulation.
Agitation Magnetic stir barOverhead mechanical stirrerMechanical stirring is necessary for effective mixing in larger volumes and more viscous solutions.
Reagent Addition Syringe or addition funnelMetering pump or pressure-equalizing addition funnelA controlled and consistent addition rate is critical to avoid localized concentration and temperature gradients.
Work-up Filtration through cannula or fritCentrifugation or larger-scale filtration apparatusThe method of solid-liquid separation needs to be scalable and maintain an inert atmosphere.
Solvent Volume ~50-100 mL~5-10 LIncreased solvent volumes require longer times for removal and pose greater safety and handling challenges.

Visualized Workflows and Relationships

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_reaction Complex Formation cluster_purification Purification ligand H3L Ligand in THF deprotonation Add KHMDS at -35°C ligand->deprotonation ligand_salt L3- Ligand Salt deprotonation->ligand_salt addition Portion-wise Addition ligand_salt->addition cucl CuCl Slurry in THF cucl->addition reaction Stir and Warm to RT addition->reaction crude_product Crude Product Mixture reaction->crude_product extraction Extract with Toluene crude_product->extraction filtration Filter extraction->filtration crystallization Crystallize filtration->crystallization final_product [Cu3(μ3-Cl)L]− Crystals crystallization->final_product

Caption: Experimental workflow for the synthesis of the this compound complex.

troubleshooting_logic start Reaction Start check_precipitate Black Precipitate (Cu(0))? start->check_precipitate check_yield Low Yield? check_mixing Improve Agitation check_yield->check_mixing Yes check_atmosphere Ensure Inert Atmosphere check_yield->check_atmosphere Yes success Successful Scale-up check_yield->success No check_precipitate->check_yield No temp_control Improve Temperature Control check_precipitate->temp_control Yes slow_addition Slow Down Reagent Addition check_precipitate->slow_addition Yes temp_control->check_yield slow_addition->check_yield check_mixing->success check_atmosphere->success

Caption: Troubleshooting logic for scaling up the this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Tricopper Trichloride and Copper(I) Iodide in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cross-coupling reactions, the choice of catalyst is paramount to achieving desired yields, reaction rates, and selectivity. Copper-based catalysts, owing to their lower cost and unique reactivity, have emerged as indispensable tools in the synthetic chemist's arsenal. This guide provides an objective comparison of the catalytic activity of two common copper(I) sources: copper(I) chloride, often implicated in the formation of reactive tricopper chloride clusters, and copper(I) iodide. This comparison is supported by experimental data from the literature, detailed experimental protocols, and a visualization of a key catalytic cycle.

While direct comparative studies under identical conditions are limited, this guide synthesizes available data to offer valuable insights into the performance of these catalysts in widely-used cross-coupling reactions.

Data Presentation: Performance in Cross-Coupling Reactions

The following table summarizes the performance of copper(I) chloride (CuCl) and copper(I) iodide (CuI) as co-catalysts in the Sonogashira coupling reaction, a cornerstone of C-C bond formation. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison is challenging due to variations in reaction conditions, substrates, and ligands across different studies.

CatalystReaction TypeSubstratesSolventBaseLigandTemp (°C)Time (h)Yield (%)Reference
CuI Sonogashira CouplingAryl Iodides and Terminal AlkynesWaterK₂CO₃3-Pphen100-Good[1]
CuCl Sonogashira-type CouplingAryl Iodides and Terminal Alkynes-Cs₂CO₃phen---[2]
CuI Sonogashira CouplingAryl Halides and PhenylacetyleneDMSO-L-methionine--High[3]
CuI Sonogashira CouplingAryl Iodides and Terminal AlkynesWaterK₂CO₃-100-High[1]
CuI Sonogashira CouplingAryl bromides and Terminal AlkynesPyrrolidine-Bis-carbene palladiumboiling-Good[4]

Note: A dash (-) indicates that the specific data point was not provided in the referenced literature. The yields are reported as "Good" or "High" as described in the source abstracts, reflecting the qualitative nature of some of the available comparative data.

Experimental Protocols

Below are representative experimental protocols for the Sonogashira and Ullmann reactions, which can be adapted for use with either copper(I) chloride or copper(I) iodide.

Representative Experimental Protocol for a Sonogashira Coupling Reaction

This protocol is a general guideline for the palladium-catalyzed, copper-co-catalyzed cross-coupling of an aryl halide with a terminal alkyne.[5][6]

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) halide (CuCl or CuI, 0.05 mmol, 5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol)

  • Anhydrous solvent (e.g., THF, DMF, or toluene, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) halide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Representative Experimental Protocol for an Ullmann Condensation (C-N Coupling)

This protocol provides a general method for the copper-catalyzed N-arylation of an amine with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) halide (CuCl or CuI, 0.1 mmol, 10 mol%)

  • Ligand (e.g., 1,10-phenanthroline or L-proline, 0.2 mmol, 20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF or dioxane, 5 mL)

Procedure:

  • In a sealed tube, combine the aryl halide, amine, copper(I) halide, ligand, and base.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture and wash the filtrate with water to remove the inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the N-arylated product.

Mandatory Visualization

Catalytic Cycle of the Sonogashira Coupling Reaction

The following diagram illustrates the generally accepted mechanism for the Sonogashira coupling, highlighting the dual catalytic cycles of palladium and copper.[4][6]

Sonogashira_Cycle pd0 Pd(0)L₂ pd_ox Pd(II)(Ar)(X)L₂ pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Pd(II)(Ar)(C≡CR)L₂ pd_ox->pd_trans Transmetalation cu_alkyne Cu-C≡CR pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_x->cu_alkyne R-C≡C-H, Base cu_alkyne->pd_trans Transmetalation cu_alkyne->cu_x Transmetalation to Pd caption Sonogashira Catalytic Cycle

Sonogashira Catalytic Cycle

This diagram illustrates the interplay between the palladium and copper catalysts in the Sonogashira reaction. The palladium cycle involves oxidative addition, transmetalation, and reductive elimination to form the C-C bond. The copper cycle facilitates the activation of the terminal alkyne, forming a copper acetylide intermediate that participates in the transmetalation step with the palladium complex.

References

A Comparative Guide to Tricopper Trichloride and Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. For decades, palladium complexes have been the undisputed workhorses for a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][2] However, the high cost and potential toxicity of palladium have driven the search for more economical and environmentally benign alternatives.[3] Among these, copper-based catalysts, including tricopper trichloride and more commonly used copper(I) salts, have emerged as promising contenders, particularly for C-N and C-O bond formations in Ullmann-type reactions.[3][4]

This guide provides an objective comparison of the performance of copper-based catalysts, with a focus on copper(I) systems as representative examples, against the well-established palladium catalysts for cross-coupling reactions. The comparison is supported by experimental data from the literature, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

Performance Comparison: Copper vs. Palladium Catalysts

The choice between a copper and a palladium catalyst often involves a trade-off between cost, reaction scope, and performance. Palladium catalysts are renowned for their broad substrate scope and high turnover numbers (TONs) under relatively mild conditions.[5] Copper catalysts, while more economical, have historically required higher reaction temperatures and catalyst loadings.[6] However, recent advancements in ligand design have significantly improved the efficiency of copper-catalyzed cross-couplings, making them a viable alternative for many applications.[7]

The following tables summarize quantitative data for a representative C-N cross-coupling reaction: the amination of an aryl halide.

Parameter This compound (represented by CuI) Palladium Catalyst (e.g., Pd(OAc)2)
Reaction Type C-N Cross-Coupling (Ullmann-type)C-N Cross-Coupling (Buchwald-Hartwig)
Catalyst Loading 5 - 10 mol%[8]0.5 - 5 mol%[8][9]
Ligand Diamines, Diols, Amino Acids[6]Biarylphosphines (e.g., XPhos, SPhos)[10][11]
Base K2CO3, Cs2CO3, NaOt-Bu[6]NaOt-Bu, K3PO4[12]
Solvent NMP, DMSO[6]Toluene, Dioxane[11]
Temperature 80 - 120 °C[6][8]Room Temperature - 100 °C[5]
Reaction Time 6 - 48 hours[6][8]2 - 24 hours[8]

Table 1: General Reaction Conditions for C-N Cross-Coupling.

Aryl Halide Amine Catalyst System Yield (%) Reaction Time (h) Temperature (°C)
4-ChlorotolueneMorpholine1.5 mol% Pd(dba)2 / 3.0 mol% XPhos946Reflux (Toluene)
IodobenzeneAniline5 mol% Pd(OAc)2 / LigandComparable to Cu[8]2120
Aryl ChlorideVarious Amines5 mol% CuBr / 10 mol% L558 - 952440
IodobenzeneAniline10 mol% Cu(OAc)2 / PPh3826120

Table 2: Comparative Yields and Reaction Times for C-N Cross-Coupling.[7][8][11]

Mechanistic Overview and Experimental Workflows

The catalytic cycles for palladium- and copper-catalyzed cross-coupling reactions differ significantly, which accounts for their distinct reactivity profiles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX L_nPd(II)(R)(X) OxAdd->PdII_RX Ligand_Exch Amine Coordination (R'2NH) PdII_RX->Ligand_Exch PdII_Amine [L_nPd(II)(R)(NHR'2)]+X- Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(R)(NR'2) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product R-NR'2 Reduct_Elim->Product

Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The mechanism of the copper-catalyzed Ullmann condensation is more debated but is often proposed to involve a Cu(I)/Cu(III) cycle. In this pathway, the active Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. This is followed by reaction with the amine and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst.[13] An alternative single-electron transfer (SET) mechanism has also been proposed.

Ullmann_Condensation CuI Cu(I)L_n OxAdd Oxidative Addition (R-X) CuI->OxAdd CuIII_RX L_nCu(III)(R)(X) OxAdd->CuIII_RX Amine_React Amine Reaction (R'2NH) CuIII_RX->Amine_React CuIII_Amido L_nCu(III)(R)(NR'2) Amine_React->CuIII_Amido Reduct_Elim Reductive Elimination CuIII_Amido->Reduct_Elim Reduct_Elim->CuI Catalyst Regeneration Product R-NR'2 Reduct_Elim->Product

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-N condensation.

Detailed Experimental Protocols

The following are representative experimental protocols for palladium- and copper-catalyzed C-N cross-coupling reactions based on procedures reported in the literature.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Chloride[11]

Reaction: 4-Chlorotoluene with Morpholine

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-Butoxide (NaOt-Bu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (degassed)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)2 (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.

Protocol 2: Copper-Catalyzed Amination of an Aryl Chloride[7]

Reaction: General procedure for the coupling of an aryl chloride with a cyclic aliphatic amine.

Materials:

  • Copper(I) Bromide (CuBr)

  • N1,N2-diaryl-N1,N2-bis(2,4,6-tri-tert-butylphenyl)benzene-1,2-diamine ligand (L5)

  • Sodium Methoxide (NaOMe)

  • Aryl Chloride

  • Amine

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a glovebox, add CuBr (5 mol%), ligand L5 (10 mol%), and NaOMe (0.75 mmol) to a vial.

  • Add DMSO (0.5 mL), the aryl chloride (0.5 mmol), and the amine (0.7 mmol).

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.

  • After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the pure product.

Conclusion

Both palladium and copper catalysts are powerful tools for the synthesis of molecules containing C-C and C-heteroatom bonds. Palladium catalysts generally offer a broader substrate scope and milder reaction conditions, making them the preferred choice for complex syntheses where reliability and high yields are paramount.[2] However, the cost and toxicity of palladium can be significant drawbacks, especially on an industrial scale.

Copper catalysts, including the specified this compound (often represented in the literature by simpler Cu(I) salts), provide a more cost-effective and environmentally friendly alternative.[3] While they may require more forcing conditions, recent advancements in ligand development have significantly enhanced their activity, enabling efficient cross-coupling of a wide range of substrates, including challenging aryl chlorides.[7] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, cost considerations, and scalability. Researchers are encouraged to consider both systems and optimize conditions to achieve the desired transformation efficiently and sustainably.

References

A Comparative Guide to Tricopper Trichloride-Catalyzed Reactions for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of tricopper trichloride and its catalytic prowess in comparison to mononuclear copper catalysts reveals nuanced advantages in specific oxidation reactions, particularly in the realm of C-H bond activation. This guide provides a comprehensive overview of the mechanistic studies, comparative performance data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Recent investigations into the catalytic activity of multinuclear copper complexes have highlighted their potential to facilitate challenging chemical transformations. Among these, tricopper clusters have emerged as potent catalysts for oxidation reactions, mimicking the active sites of various copper-containing enzymes. This guide focuses on the mechanistic intricacies and comparative performance of tricopper catalysts, often generated from simple copper salts like copper(I) chloride, in key organic reactions.

Performance Comparison of Copper Catalysts in Alkane Oxidation

The oxidation of alkanes to valuable products like alcohols and ketones is a cornerstone of industrial chemistry. Studies have demonstrated that tricopper(II) cores can serve as efficient pre-catalysts for the mild oxidation of both cyclic and linear alkanes. A comparative analysis of a self-assembled tricopper(II) complex with a simple mononuclear copper(II) salt in the oxidation of cyclohexane provides valuable insights into their relative efficacy.

CatalystSubstrateProductConversion (%)Selectivity (%)Turnover Number (TON)
Tricopper(II) Complex CyclohexaneCyclohexanol/Cyclohexanone26>99~65
Cu(NO₃)₂·3H₂O CyclohexaneCyclohexanol/Cyclohexanone15>99~38
Table 1. Comparison of a tricopper(II) complex and copper(II) nitrate in the oxidation of cyclohexane with H₂O₂.[1]

The data clearly indicates that the tricopper complex exhibits significantly higher catalytic activity, achieving a greater conversion and turnover number compared to the simple copper salt under identical reaction conditions. This enhanced performance is attributed to the cooperative effects of the multiple copper centers within the cluster.

Mechanistic Insights into Tricopper-Catalyzed Reactions

The enhanced reactivity of tricopper clusters is rooted in their unique electronic and structural properties, which facilitate key steps in the catalytic cycle, such as the activation of small molecules like dioxygen and the cleavage of strong C-H bonds.

Methane Oxidation

The selective oxidation of methane to methanol is a highly sought-after transformation. Biomimetic tricopper complexes have been developed that show promise in activating methane.[2][3] Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the reaction can proceed through either a concerted mechanism or a radical rebound mechanism.[3] The tricopper core is believed to facilitate the formation of a highly reactive oxygen species capable of abstracting a hydrogen atom from methane.[4]

MechanisticPathway cluster_catalyst Catalyst Activation cluster_substrate Substrate Activation & Product Formation Cu(I)3_cluster [Cu(I)]₃ Cluster Activated_O2 [Cu₃(μ-O)₂]⁺ Cu(I)3_cluster->Activated_O2 O₂ Methane CH₄ Transition_State [Cu₃(μ-O)₂…H…CH₃]⁺ Methanol_complex [Cu(I)]₃-OCH₃ + H₂O Methanol CH₃OH Methanol->Cu(I)3_cluster Catalyst Regeneration

Proposed catalytic cycle for methane oxidation by a tricopper cluster.
Aerobic Alcohol Oxidation

In the aerobic oxidation of alcohols, copper catalysts are often used in conjunction with a stable radical co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Mechanistic studies suggest a cycle involving the oxidation of the Cu(I) species to Cu(II) by oxygen, followed by the oxidation of the alcohol by the Cu(II)-TEMPO system.[5][6][7] While direct comparative data for tricopper versus mononuclear copper in this specific reaction is scarce, the principles of multi-electron transfer capabilities of trinuclear clusters could potentially lead to more efficient catalytic cycles.

AlcoholOxidation Cu(I) [L]Cu(I) Cu(II)_OOH [L]Cu(II)-OOH Cu(I)->Cu(II)_OOH O₂ Product Aldehyde/Ketone Cu(II)_O [L]Cu(II)=O Cu(II)_OOH->Cu(II)_O -H₂O Cu(II)_O->Cu(I) + RCH₂OH, -H₂O Alcohol RCH₂OH Alcohol->Cu(II)_O Substrate

Simplified workflow for copper-catalyzed aerobic alcohol oxidation.

Experimental Protocols

General Procedure for Tricopper(II)-Catalyzed Alkane Oxidation[1]

Materials:

  • Tricopper(II) complex (pre-catalyst)

  • Alkane (e.g., cyclohexane)

  • Acetonitrile (MeCN)

  • Aqueous hydrogen peroxide (H₂O₂, 35 wt%)

  • Nitric acid (HNO₃)

Procedure:

  • In a glass reactor, dissolve the tricopper(II) complex (1.25 μmol) in acetonitrile (5.0 mL).

  • Add the alkane (1.0 mmol) to the solution.

  • Acidify the mixture with aqueous nitric acid (0.1 M, 25 μL).

  • Add aqueous hydrogen peroxide (5.0 mmol) to initiate the reaction.

  • Stir the reaction mixture at 50 °C for the desired time.

  • After cooling to room temperature, quench the reaction by adding a small amount of solid MnO₂.

  • Analyze the products by gas chromatography (GC) using an appropriate internal standard.

General Procedure for Copper-Catalyzed Aerobic Alcohol Oxidation[5][7]

Materials:

  • Copper(I) bromide (CuBr) or other Cu(I) source

  • 2,2'-bipyridine (bpy)

  • N-methylimidazole (NMI)

  • TEMPO

  • Alcohol substrate

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction flask equipped with a magnetic stir bar, add CuBr (0.05 mmol), bpy (0.05 mmol), NMI (0.1 mmol), and TEMPO (0.05 mmol).

  • Add acetonitrile (5 mL) and the alcohol substrate (1.0 mmol).

  • Open the flask to the air and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Tricopper catalysts, often formed in situ from simple copper salts, demonstrate significant potential in mediating challenging oxidation reactions, particularly C-H functionalization. Their enhanced catalytic activity compared to mononuclear counterparts is a key advantage. The mechanistic understanding of these complex systems is continuously evolving, with evidence pointing towards cooperative effects between the multiple copper centers. The provided experimental protocols offer a starting point for researchers to explore the utility of these promising catalysts in their own synthetic endeavors. Further research into the design of well-defined tricopper complexes and a broader investigation of their catalytic scope will undoubtedly unlock new and efficient transformations in organic synthesis.

References

Kinetic Analysis of Oxidation States in Copper-Based Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic prowess of copper complexes in oxidation reactions is a cornerstone of modern synthetic chemistry, offering efficient and selective pathways to valuable molecules. A deep understanding of the kinetic profiles and the dynamic interplay of copper's oxidation states—primarily Cu(I), Cu(II), and Cu(III)—is paramount for optimizing these transformations. This guide provides a comparative analysis of copper-based catalysts in the context of phenol oxidation, a model reaction of broad industrial and academic relevance. While the specific entity "tricopper trichloride" is not a commonly isolated catalyst, multinuclear copper clusters often form in situ and are implicated in the catalytic cycle. This guide will, therefore, focus on the broader class of copper catalysts, with special attention to the influence of chloride ions on their kinetic behavior and redox cycling.

Comparative Kinetic Data for Phenol Oxidation

The efficiency of a catalyst is quantified by kinetic parameters such as the rate constant (k), turnover number (TON), and turnover frequency (TOF).[1] Below is a compilation of representative kinetic data for the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC), a common phenol substrate, catalyzed by different copper complexes and compared with an iron-based catalyst.

Catalyst SystemSubstrateOxidantSolventRate Constant (k)TOF (h⁻¹)Reference
[Cu(tpyea)(H₂O)][BF₄]₂3,5-DTBCO₂CH₃CN-~6900[2]
Cu(II)-Schiff Base Complex (neat)PhenolH₂O₂Acetonitrile-Higher than encapsulated[3]
Cu(II)-Schiff Base Complex (encapsulated in Zeolite-Y)PhenolH₂O₂Acetonitrile-Lower than neat, but higher selectivity[3]
Fe(TPPS)⁺2,4,6-trichlorophenolH₂O₂AqueousHigh-[4]

Note: Direct comparison of rate constants can be misleading due to different reaction conditions and definitions. TOF provides a more standardized measure of catalytic activity.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data is foundational to catalyst comparison. A typical experimental protocol for determining the kinetics of a catalytic oxidation reaction is as follows:

1. Materials and Reagent Preparation:

  • Catalyst: The copper complex is synthesized and characterized according to literature procedures. Stock solutions of known concentrations are prepared in the reaction solvent.

  • Substrate: The phenol substrate is purified, and a stock solution is prepared.

  • Oxidant: The oxidant (e.g., H₂O₂, O₂) is quantified and prepared for introduction into the reaction mixture.

  • Solvent: The solvent is dried and degassed to remove interfering water and oxygen, unless O₂ is the intended oxidant.

2. Reaction Setup:

  • A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and ports for sampling and gas inlet/outlet is used.

  • The reactor is maintained at a constant temperature using a circulating water bath.

  • For reactions using O₂, a gas-tight setup with a balloon or a mass flow controller is employed to maintain a constant oxygen pressure.

3. Kinetic Run:

  • The solvent, substrate, and any additives (e.g., a base) are added to the reactor and allowed to thermally equilibrate.

  • The reaction is initiated by the addition of the catalyst stock solution.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals using a syringe.

  • The reaction in the aliquot is quenched immediately (e.g., by dilution, cooling, or addition of a quenching agent).

4. Product Analysis:

  • The concentration of the substrate and product(s) in the quenched aliquots is determined using analytical techniques such as:

    • UV-Vis Spectroscopy: To monitor the appearance of a colored product or the disappearance of the substrate if they have distinct chromophores.[5]

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For separation and quantification of substrate, products, and internal standards.

5. Data Analysis:

  • The concentration of the product is plotted against time.

  • The initial rate of the reaction is determined from the initial slope of this curve.

  • By varying the initial concentrations of the substrate, catalyst, and oxidant, the reaction order with respect to each component can be determined.

  • The rate law and the rate constant (k) are then derived from these experiments.

Probing Copper Oxidation States: Electrochemical and Spectroscopic Methods

The catalytic cycle of copper-catalyzed oxidation is governed by the facile redox chemistry between Cu(I), Cu(II), and sometimes Cu(III) states. Understanding these transitions is key to elucidating the reaction mechanism.

Cyclic Voltammetry (CV):

CV is a powerful electrochemical technique to probe the redox potentials of the catalyst.[6]

  • Experimental Protocol:

    • A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]

    • The copper complex is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).[7]

    • A potential is swept between two limits, and the resulting current is measured.

    • The potential at which oxidation and reduction peaks occur provides information about the formal redox potentials of the Cu(I)/Cu(II) and Cu(II)/Cu(III) couples. The peak separation can indicate the reversibility of the electron transfer process.[8]

In Situ UV-Vis Spectroscopy:

This technique allows for the real-time monitoring of changes in the catalyst's oxidation state during the reaction.[5]

  • Experimental Protocol:

    • The reaction is carried out in a cuvette placed inside a UV-Vis spectrophotometer.

    • Spectra are recorded at regular intervals after the initiation of the reaction.

    • The growth and decay of absorption bands corresponding to different copper-oxygen intermediates or oxidation states (e.g., Cu(II) complexes are often colored) can be monitored, providing insight into the catalytic cycle.[9]

Visualizing Catalytic Pathways

Catalytic Cycle for Copper-Catalyzed Phenol Oxidation

The following diagram illustrates a plausible catalytic cycle for the oxidation of a phenol to a quinone, highlighting the changes in the oxidation state of the copper center.

Catalytic_Cycle CuI Cu(I) Catalyst CuII_Substrate_Complex Cu(II)-Substrate Complex CuI->CuII_Substrate_Complex + Phenol - H⁺ CuII_Phenolate Cu(II)-Phenolate CuIII_O Cu(III)-Oxo or Cu(II)-Peroxo CuII_Phenolate->CuIII_O + O₂ CuII_Substrate_Complex->CuII_Phenolate Electron Transfer CuIII_O->CuI Reductive Elimination Product Quinone Product CuIII_O->Product Intramolecular Attack

Caption: A simplified catalytic cycle for phenol oxidation.

This cycle showcases the initial coordination of the phenol to the Cu(I) center, followed by oxidation to a Cu(II)-phenolate complex. Activation of molecular oxygen leads to a high-valent copper-oxo or copper-peroxo species, which then facilitates the oxidation of the bound substrate to the quinone product, regenerating the active Cu(I) catalyst.

Experimental Workflow for Kinetic Analysis

The logical flow of a typical kinetic study is depicted below.

Experimental_Workflow prep Reagent & Catalyst Preparation setup Reactor Setup & Equilibration prep->setup initiate Reaction Initiation setup->initiate sample Sampling & Quenching initiate->sample analyze HPLC/GC/UV-Vis Analysis sample->analyze Time points data Data Processing & Rate Determination analyze->data model Kinetic Modeling data->model

Caption: Workflow for a catalytic kinetic experiment.

This systematic approach ensures the collection of reliable data for the elucidation of reaction mechanisms and the objective comparison of catalyst performance. By integrating kinetic analysis with spectroscopic and electrochemical studies, researchers can gain a comprehensive understanding of the factors governing the efficiency of this compound and other copper-based catalytic systems.

References

A Comparative Guide to Computational DFT Studies of Tricopper Trichloride Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the behavior of multinuclear copper complexes is crucial for advancements in catalysis, materials science, and bioinorganic chemistry. This guide provides a comparative overview of computational DFT approaches for studying tricopper trichloride (Cu₃Cl₃) intermediates, species often implicated in copper-catalyzed reactions and copper etching processes.

While direct comparative studies on isolated Cu₃Cl₃ intermediates are scarce in the literature, this guide synthesizes information from related computational studies on copper clusters and copper chloride complexes to provide a framework for researchers. The focus is on comparing methodologies and providing data that can inform the selection of appropriate computational protocols.

Data Presentation: Comparing Computational Approaches

The choice of Density Functional Theory (DFT) functional and basis set is critical for accurately modeling the geometry, stability, and electronic properties of copper complexes. Below, we summarize the performance and characteristics of various functionals and basis sets used in the study of copper-containing systems.

Table 1: Comparison of DFT Functionals for Copper Systems

DFT FunctionalTypeStrengthsWeaknesses/ConsiderationsTypical Application in Copper Chemistry
PW91 (Perdew-Wang 91) GGAGood for geometries and binding energies of metallic clusters. Computationally efficient.May not be as accurate for reaction barriers and electronic properties as hybrid functionals.Structural optimization of copper clusters and surfaces.
PBE (Perdew-Burke-Ernzerhof) GGASimilar to PW91, widely used and well-benchmarked for solid-state systems.Similar limitations to PW91 for molecular properties requiring more accurate handling of exchange.Studies of chlorine interaction with copper surfaces.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Hybrid GGAA versatile and widely used functional that often provides a good balance of accuracy for geometries, energies, and electronic properties.Performance can be system-dependent; may underestimate reaction barriers in some cases.General purpose for geometry optimization and electronic structure of copper complexes.
M06 family (M06, M06-L, M06-2X) Hybrid Meta-GGAGenerally perform well for main-group and transition metal chemistry, including non-covalent interactions.Can be more computationally expensive than standard GGAs or hybrid GGAs.Thermochemistry and kinetics of copper-catalyzed reactions.

Table 2: Comparison of Basis Sets for Copper Systems

Basis SetTypeDescriptionApplicability for Copper
LANL2DZ ECP + ValenceEmploys an effective core potential (ECP) for the inner electrons of copper, reducing computational cost. The valence electrons are described by a double-zeta basis set.A good starting point for large systems containing copper, providing a balance between accuracy and computational cost.
6-31G(d) Pople-styleA double-zeta basis set with polarization functions on heavy atoms.Commonly used for geometry optimizations and frequency calculations of copper complexes, often in combination with a hybrid functional like B3LYP.
def2-TZVP Ahlrichs-styleA triple-zeta valence basis set with polarization functions.Offers higher accuracy than double-zeta basis sets, suitable for more precise calculations of energies and properties.

Experimental Protocols

While computationally generated data is invaluable, it must be benchmarked against experimental results where possible. For putative this compound intermediates, the following experimental techniques would be crucial for characterization.

Experimental Methodologies for Characterization of Copper Chloride Intermediates

TechniquePurposeExpected Information
X-ray Crystallography Determination of solid-state structureProvides precise bond lengths, bond angles, and the overall geometry of the copper chloride cluster. This is the "gold standard" for structural validation.
Mass Spectrometry (e.g., ESI-MS) Identification of species in solution or gas phaseCan confirm the mass-to-charge ratio of the this compound species and its fragments, providing evidence for its existence and nuclearity.
X-ray Photoelectron Spectroscopy (XPS) Determination of elemental composition and oxidation statesCan be used to identify the presence of copper and chlorine and to probe the oxidation state of the copper centers (e.g., Cu(I) vs. Cu(II)).
Electron Paramagnetic Resonance (EPR) Spectroscopy Characterization of paramagnetic speciesIf the tricopper intermediate has unpaired electrons (i.e., is paramagnetic), EPR can provide information about the electronic structure and the environment of the copper centers.
Infrared (IR) and Raman Spectroscopy Probing vibrational modesCan provide information about the bonding within the Cu-Cl framework. Comparison with calculated vibrational frequencies from DFT can help to confirm the structure.

Mandatory Visualization

The following diagrams illustrate a typical workflow for a computational study of a this compound intermediate and the relationships between different computational parameters and the predicted outcomes.

computational_workflow cluster_0 Computational Study Workflow start Define Research Question (e.g., Structure, Stability of Cu3Cl3) struct_gen Propose Candidate Structures (e.g., cyclic, linear, 3D) start->struct_gen dft_setup Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d)) struct_gen->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc freq_calc->geom_opt If not minimum, adjust structure verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min prop_calc Calculate Properties (e.g., Energies, Electronic Structure) verify_min->prop_calc If minimum analysis Analyze Results and Compare with Experiment (if available) prop_calc->analysis conclusion Draw Conclusions analysis->conclusion

A typical workflow for a computational DFT study of a this compound intermediate.

parameter_relationships cluster_input Input Parameters cluster_output Predicted Properties functional DFT Functional (e.g., PBE, B3LYP) geometry Optimized Geometry (Bond Lengths, Angles) functional->geometry energy Relative Energies (Stability) functional->energy electronic Electronic Properties (HOMO-LUMO gap) functional->electronic basis_set Basis Set (e.g., LANL2DZ, def2-TZVP) basis_set->geometry basis_set->energy basis_set->electronic

Relationship between computational parameters and predicted properties of a copper cluster.

A Comparative Guide to Chiral Copper Complexes for Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development. Among the various transition metal catalysts, chiral copper complexes have emerged as a versatile and cost-effective option for a range of enantioselective transformations. This guide provides a comparative overview of different classes of chiral copper catalysts, with a focus on their application in the asymmetric Henry reaction, a classic carbon-carbon bond-forming reaction. While the initial focus of this guide was on chiral tricopper trichloride complexes, a thorough review of the current literature indicates that well-defined, catalytically active complexes of this specific nuclearity and ligation are not commonly employed or reported for enantioselective catalysis. The field is predominantly focused on mononuclear chiral copper(II) complexes, which are typically generated in situ from a copper(II) salt and a chiral ligand. Therefore, this guide will compare the performance of these prevalent mononuclear copper catalysts.

Performance Comparison in the Asymmetric Henry Reaction

The enantioselective Henry (nitroaldol) reaction is a powerful tool for the synthesis of chiral β-nitro alcohols, which are valuable precursors to β-amino alcohols and other important chiral building blocks. The performance of several classes of chiral copper catalysts in the reaction between nitromethane and various aldehydes is summarized below. The catalysts are generated in situ by mixing a copper(II) salt with the respective chiral ligand.

Chiral Ligand TypeAldehydeCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)ee (%)Reference
Imidazolidin-4-one Benzaldehyde10RT248597 (S)[1]
4-Nitrobenzaldehyde10RT249296 (S)[1]
Cyclohexanecarboxaldehyde10RT247595 (S)[1]
Bis(trans-cyclohexane-1,2-diamine) Benzaldehyde200726489 (S)[2][3]
4-Bromobenzaldehyde200727885 (R)[2][3]
4-Methoxybenzaldehyde200727188 (R)[2][3]
(S)-2-Aminomethylpyrrolidine Schiff Base o-Nitrobenzaldehyde10RT247877[4]
Benzaldehyde10RT366572[4]
Amidophosphine Benzaldehyde5RT489897[5]
2-Naphthaldehyde5RT489596[5]
Cyclohexanecarboxaldehyde5RT728592[5]

Experimental Protocols

Detailed methodologies for the synthesis of a representative chiral ligand and the general procedure for the copper-catalyzed asymmetric Henry reaction are provided below.

Synthesis of a Chiral Bis(trans-cyclohexane-1,2-diamine)-Based Ligand

This protocol describes the synthesis of a C2-symmetric chiral diamine ligand, which can be used to form a chiral copper catalyst. The synthesis involves the reaction of terephthalaldehyde with (1R,2R)-diaminocyclohexane followed by reduction.

Materials:

  • Terephthalaldehyde

  • (1R,2R)-Diaminocyclohexane

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of terephthalaldehyde in methanol is added dropwise to a solution of (1R,2R)-diaminocyclohexane in methanol at room temperature.

  • The reaction mixture is stirred for 12 hours, during which a precipitate of the corresponding bis(imine) is formed.

  • The precipitate is filtered, washed with cold methanol, and dried.

  • The bis(imine) is then dissolved in a mixture of dichloromethane and methanol.

  • Sodium borohydride is added portion-wise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the chiral bis(diamine) ligand.[3]

General Procedure for the Enantioselective Henry Reaction

This protocol outlines the in situ formation of the chiral copper catalyst and its use in the asymmetric Henry reaction between an aldehyde and nitromethane.

Materials:

  • Chiral ligand (e.g., imidazolidin-4-one derivative, bis(diamine), Schiff base, or amidophosphine)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde

  • Nitromethane

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, the chiral ligand and copper(II) acetate monohydrate are dissolved in ethanol.

  • The mixture is stirred at room temperature for 1 hour to facilitate the formation of the chiral copper complex.

  • The aldehyde is then added to the solution, followed by the addition of nitromethane.

  • The reaction mixture is stirred at the specified temperature (see table above) for the indicated time.

  • Upon completion of the reaction (monitored by TLC), the mixture is diluted with dichloromethane and washed with a saturated aqueous solution of NH₄Cl.

  • The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_catalyst Catalyst Formation (in situ) cluster_reaction Henry Reaction cluster_workup Workup & Purification Ligand Chiral Ligand Catalyst Chiral Cu(II) Complex Ligand->Catalyst Cu_Salt Cu(II) Salt Cu_Salt->Catalyst Reaction_Mix Reaction Mixture Catalyst->Reaction_Mix Aldehyde Aldehyde Aldehyde->Reaction_Mix Nitromethane Nitromethane Nitromethane->Reaction_Mix Product β-Nitro Alcohol Reaction_Mix->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Analysis HPLC Analysis (ee%) Purification->Analysis

Caption: Experimental workflow for the copper-catalyzed asymmetric Henry reaction.

enantioselective_pathway cluster_catalyst Chiral Catalyst Pocket cluster_reactants Reactant Coordination cluster_transition_states Diastereomeric Transition States cluster_products Enantiomeric Products Catalyst Chiral Cu(II) Complex TS_R Transition State for R-product (Favored) Catalyst->TS_R Lower Energy TS_S Transition State for S-product (Disfavored) Catalyst->TS_S Higher Energy Aldehyde Aldehyde Aldehyde->Catalyst Coordination Nitronate Nitronate Anion Nitronate->Catalyst Coordination R_Product R-Product (Major) TS_R->R_Product S_Product S-Product (Minor) TS_S->S_Product

Caption: Simplified model of enantioselection in a chiral copper-catalyzed reaction.

References

A Comparative Guide to the Catalytic Performance of Copper Species in Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. While the term "tricopper trichloride" does not correspond to a commonly used catalyst, this guide provides a comprehensive comparison of the catalytic performance and reproducibility of various copper sources, with a focus on copper chlorides and other prevalent catalytic systems. This guide also explores alternative catalytic pathways that offer different selectivities or obviate the need for a metal catalyst.

Quantitative Performance of Copper Catalysts in CuAAC

The catalytic efficiency of different copper sources can vary depending on the reaction conditions, ligands, and substrates. Below is a comparative summary of common copper catalysts for the model reaction between benzyl azide and phenylacetylene.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuCl1Cyrene™300.5Low[1]
CuCl₂1Cyrene™300.5Low[1]
CuI1Cyrene™300.5~95[1]
CuSO₄·5H₂O / Sodium Ascorbate1Cyrene™300.5~80[2]
Cu₂ONot SpecifiedWaterRoom Temp0.2591[3]
Copper NanoparticlesNot SpecifiedWaterNot SpecifiedNot SpecifiedHigh[4]

Note: The performance of copper chlorides in the cited study was unexpectedly low, which may be attributed to the specific solvent system (Cyrene™) and the absence of a suitable ligand. In many applications, copper(I) chloride is a viable catalyst. The combination of a copper(II) salt with a reducing agent, such as sodium ascorbate, to generate the active copper(I) species in situ is a widely adopted and effective method.[5][6]

Reproducibility and Stability of Copper Catalysts

A key challenge in CuAAC is the reproducibility of catalytic performance, which is often linked to the stability of the active copper(I) oxidation state.

  • Homogeneous Catalysts: Simple copper salts like CuI, CuBr, and in situ-generated Cu(I) from CuSO₄ are highly active but can suffer from reproducibility issues. The copper(I) ion is prone to disproportionation into Cu(0) and Cu(II) and can be oxidized by atmospheric oxygen, leading to catalyst deactivation and the formation of diacetylene side products from oxidative coupling of the alkyne.[6] The use of ligands, such as tris(triazolyl)methyl)amine (TBTA), can stabilize the copper(I) species, enhancing its catalytic activity and improving reproducibility.

  • Heterogeneous Catalysts: To address the challenges of catalyst stability, removal, and reusability, various heterogeneous copper catalysts have been developed. These typically involve immobilizing copper on solid supports such as silica, polymers, or carbon materials.[7] Heterogeneous catalysts offer the significant advantage of being easily separated from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling. The reusability of these catalysts is a key factor in assessing their long-term performance and reproducibility. However, leaching of copper ions from the support can sometimes occur, leading to a decrease in catalytic activity over successive cycles.[8]

Experimental Protocols

Below are generalized experimental protocols for the copper-catalyzed azide-alkyne cycloaddition reaction.

1. General Protocol for Homogeneous CuAAC using CuSO₄·5H₂O and Sodium Ascorbate:

  • To a solution of the alkyne (1.0 mmol) and the azide (1.0 mmol) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol, 10 mL) is added a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water).

  • An aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol in 1 mL of water) is then added.

  • The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

2. General Protocol for Heterogeneous CuAAC:

  • The alkyne (1.0 mmol), the azide (1.0 mmol), and the heterogeneous copper catalyst (typically 1-5 mol%) are combined in a suitable solvent.

  • The suspension is stirred at the desired temperature (which can range from room temperature to elevated temperatures depending on the catalyst's activity).

  • The reaction progress is monitored by TLC or LC-MS.

  • After the reaction is complete, the catalyst is separated by filtration and washed with a solvent.

  • The filtrate is concentrated, and the product is isolated and purified as described for the homogeneous reaction.

  • The recovered catalyst can be dried and reused for subsequent reactions.

Alternative Catalytic Systems

1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful alternative to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. This complementary regioselectivity is a key advantage of the ruthenium-based system.

  • Catalyst: Typically, a ruthenium(II) complex such as [CpRuCl(cod)] or [CpRuCl(PPh₃)₂] is used.

  • Performance: RuAAC is effective for both terminal and internal alkynes.[6]

  • Mechanism: The mechanism is distinct from CuAAC and is believed to involve a ruthenacycle intermediate.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a metal catalyst is a concern, such as in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.

  • Principle: SPAAC utilizes a strained cyclooctyne, which reacts with an azide in a [3+2] cycloaddition without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.

  • Performance: The reaction kinetics of SPAAC are generally slower than CuAAC.[9] However, the development of more reactive cyclooctynes has significantly improved reaction rates.[10]

  • Applications: SPAAC is widely used in bioconjugation and live-cell imaging due to its bioorthogonality and the absence of a toxic metal catalyst.[3]

Visualizations

CuAAC_Workflow Experimental Workflow for Homogeneous CuAAC cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation Alkyne Alkyne ReactionVessel Reaction Vessel Alkyne->ReactionVessel Azide Azide Azide->ReactionVessel Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->ReactionVessel CuSO4 CuSO₄·5H₂O Solution CuSO4->ReactionVessel Ascorbate Sodium Ascorbate Solution Ascorbate->ReactionVessel Stirring Stirring at RT ReactionVessel->Stirring Monitoring Reaction Monitoring (TLC/LC-MS) Stirring->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Caption: Workflow for a typical homogeneous CuAAC reaction.

Catalyst_Comparison Catalyst Selection Logic for Azide-Alkyne Cycloaddition DesiredProduct Desired Triazole Product Regioisomer Which Regioisomer? DesiredProduct->Regioisomer CuAAC CuAAC (1,4-isomer) Regioisomer->CuAAC 1,4-disubstituted RuAAC RuAAC (1,5-isomer) Regioisomer->RuAAC 1,5-disubstituted MetalFree Metal-Free System Required? MetalFree->CuAAC No SPAAC SPAAC (Metal-Free) MetalFree->SPAAC Yes CuAAC->MetalFree

Caption: Decision tree for selecting a suitable azide-alkyne cycloaddition method.

References

Benchmarking Copper Catalysts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry, particularly in the development of novel therapeutics and functional materials, the choice of catalyst is paramount to the success and efficiency of a reaction. Copper-catalyzed reactions, valued for their versatility and cost-effectiveness, are a cornerstone of modern organic synthesis. This guide provides a detailed comparison of common copper catalysts in the context of the widely utilized Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

While the term "Tricopper trichloride" (Cu₃Cl₃) is noted in the literature, it primarily refers to a gaseous species of copper(I) chloride at elevated temperatures and is not typically employed as a distinct catalyst in solution-phase synthesis. Therefore, this guide will focus on benchmarking the performance of commonly used, commercially available copper salts: Copper(I) Chloride (CuCl), Copper(II) Chloride (CuCl₂), Copper(I) Iodide (CuI), and Copper(II) Sulfate (CuSO₄).

Performance Comparison in Azide-Alkyne Cycloaddition

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and highly reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. The catalytic efficiency of different copper sources can vary, influencing reaction rates and yields. Below is a summary of the performance of common copper catalysts in a representative CuAAC reaction between an azide and a terminal alkyne.

CatalystOxidation StateTypical ConditionsReaction TimeYield (%)Notes
CuI +1Room Temperature1 - 4 hours>95%Often considered one of the most reliable and efficient catalysts for CuAAC.
CuCl +1Room Temperature2 - 6 hours90-95%A highly effective catalyst, though may exhibit slightly longer reaction times compared to CuI.
CuSO₄·5H₂O +2Room Temperature, with a reducing agent (e.g., Sodium Ascorbate)1 - 4 hours>95%The in situ reduction of Cu(II) to the active Cu(I) species is highly efficient, making this a very common and convenient method.[1]
CuCl₂ +2Room Temperature, with a reducing agent (e.g., Sodium Ascorbate)2 - 8 hours85-95%Effective when used with a reducing agent, but may sometimes result in slightly lower yields or longer reaction times compared to CuSO₄.

Note on this compound (Cu₃Cl₃): As mentioned, Cu₃Cl₃ is a stable gaseous species of cuprous chloride observed at high temperatures and is not used as a starting catalyst for solution-phase reactions like the CuAAC. The active catalytic species in these reactions is the copper(I) ion.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction, adaptable for the different copper catalysts benchmarked.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0 equiv)

  • Copper Catalyst (CuI, CuCl, CuSO₄·5H₂O, or CuCl₂) (1-5 mol%)

  • Sodium Ascorbate (for Cu(II) catalysts, 5-10 mol%)

  • Solvent (e.g., a 1:1 mixture of water and t-butanol)

Procedure:

  • To a reaction vessel, add the azide (1.0 equiv) and the terminal alkyne (1.0 equiv).

  • Dissolve the starting materials in the chosen solvent system (e.g., 1:1 water/t-butanol).

  • If using a Cu(II) catalyst (CuSO₄·5H₂O or CuCl₂), add a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%).

  • Add the copper catalyst (1-5 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, if necessary.

Visualizing the Catalytic Cycle and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the CuAAC reaction and a typical experimental workflow.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_reduction In situ Cu(I) Generation CuI Cu(I) Cu_Acetylide R'-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne Alkyne R'-C≡CH Metallacycle Copper Metallacycle Intermediate Cu_Acetylide->Metallacycle + Azide Azide R-N₃ Triazole_Cu Triazole-Cu Complex Metallacycle->Triazole_Cu Triazole_Cu->CuI Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Product + H⁺ CuII Cu(II) Salt (e.g., CuSO₄) CuI_gen Cu(I) CuII->CuI_gen + Reducer Reducer Reducing Agent (e.g., Sodium Ascorbate) CuI_gen->CuI

Figure 1. The catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start: Combine Azide and Alkyne in Solvent Add_Reducer Add Reducing Agent (for Cu(II) catalysts) Start->Add_Reducer Add_Catalyst Add Copper Catalyst Add_Reducer->Add_Catalyst Reaction Stir at Room Temperature Add_Catalyst->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Figure 2. A generalized experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Conclusion

The selection of a copper catalyst for the azide-alkyne cycloaddition reaction can be guided by factors such as desired reaction time, cost, and ease of handling. While Cu(I) salts like CuI and CuCl are direct catalysts, the in situ generation of Cu(I) from inexpensive and stable Cu(II) salts like CuSO₄·5H₂O in the presence of a reducing agent offers a highly effective and widely adopted alternative.[1] This guide provides researchers with the fundamental data and protocols to make informed decisions for their synthetic endeavors.

References

Unraveling Tricopper Trichloride Mechanisms: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of copper-catalyzed reactions is paramount for innovation. While direct isotopic labeling studies on tricopper trichloride (Cu₃Cl₃) are not extensively documented in publicly available literature, this guide provides a framework for applying these powerful techniques by drawing parallels with closely related copper(II) chloride (CuCl₂) systems. By examining the mechanistic investigations into CuCl₂-catalyzed reactions, we can outline the principles and experimental protocols that would be invaluable for elucidating the mechanisms involving tricopper complexes.

Isotopic labeling is a crucial tool for determining reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition states. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, offers profound insights into bond-breaking and bond-forming events.

Comparative Analysis of Mechanistic Studies

Due to the limited specific data on this compound, this guide focuses on a well-studied analogous system: the CuCl₂-catalyzed aerobic oxidative coupling of N-aryl tetrahydroisoquinolines. Mechanistic studies on this reaction provide a strong foundation for understanding how isotopic labeling can be applied to similar copper-catalyzed processes.

A key mechanistic proposal for this type of reaction involves an initial single electron transfer (SET) from the amine to the Cu(II) center, forming an iminium ion intermediate.[1][2][3][4] The presence of a radical intermediate has also been suggested and, in some cases, confirmed by techniques like EPR spectroscopy.[3]

The table below outlines key mechanistic steps in a representative CuCl₂-catalyzed oxidation and how isotopic labeling could be used to probe them.

Mechanistic StepIsotope EmployedExpected Outcome from LabelingRationale
C-H Bond CleavageDeuterium (²H)A primary kinetic isotope effect (kH/kD > 1)If the C-H bond is broken in the rate-determining step, replacing hydrogen with the heavier deuterium isotope will slow down the reaction.
C-N Bond FormationCarbon-13 (¹³C)No significant KIE (k¹²C/k¹³C ≈ 1)If C-N bond formation occurs after the rate-determining step, isotopic substitution at this position will not significantly affect the reaction rate.
Role of OxidantOxygen-18 (¹⁸O)Incorporation of ¹⁸O into the product or byproductsTracing the path of the oxygen atoms from the oxidant (O₂) can confirm its role in the catalytic cycle, for instance, in the reoxidation of the copper catalyst.

Experimental Protocols

Detailed experimental procedures are critical for obtaining reliable and reproducible data from isotopic labeling studies. Below is a generalized protocol for determining the kinetic isotope effect in a copper-catalyzed oxidation reaction.

Protocol: Determination of the Kinetic Isotope Effect (KIE) for C-H Bond Cleavage

  • Synthesis of Labeled Substrate:

    • Synthesize the deuterated analogue of the substrate, for example, by introducing deuterium at the specific C-H bond of interest. The position and level of deuteration should be confirmed by NMR spectroscopy and mass spectrometry.

  • Parallel Kinetic Experiments:

    • Set up two parallel reactions under identical conditions (temperature, concentration of reactants, catalyst loading, solvent).

    • One reaction will use the non-labeled (protio) substrate, and the other will use the deuterated substrate.

    • Monitor the progress of both reactions over time by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR) to determine the concentration of the product or the disappearance of the starting material.

  • Data Analysis:

    • Plot the concentration of the product versus time for both the protio and deuterated reactions.

    • Determine the initial reaction rates (v₀) from the initial linear portion of these plots.

    • The KIE is calculated as the ratio of the initial rate of the reaction with the protio-substrate (kH) to the initial rate of the reaction with the deuterated substrate (kD): KIE = kH / kD .

  • Competition Experiment (Alternative Method):

    • A single reaction is carried out with an equimolar mixture of the protio- and deuterated substrates.

    • The reaction is allowed to proceed to a low conversion (typically <10%) to ensure that the relative concentrations of the starting materials do not change significantly.

    • The ratio of the products formed from the protio- and deuterated starting materials is determined by mass spectrometry or NMR.

    • The KIE is calculated from the ratio of the products.

Mechanistic Pathway and Visualization

The following diagram illustrates a plausible mechanistic pathway for the CuCl₂-catalyzed aerobic oxidation of an N-aryl tetrahydroisoquinoline. This pathway highlights the key steps that can be investigated using isotopic labeling.

G cluster_0 Catalytic Cycle cluster_1 Stoichiometric Reactants & Products A Substrate + Cu(II)Cl₂ B [Substrate-Cu(II)Cl₂] Complex A->B Coordination C Single Electron Transfer (SET) B->C D Substrate Radical Cation + Cu(I)Cl₂⁻ C->D E Deprotonation (C-H Cleavage) D->E Isotopic Labeling Point (kH/kD) CuI Cu(I)Cl₂⁻ D->CuI F Iminium Ion Product + H⁺ E->F G Cu(I) Reoxidation H Cu(II)Cl₂ + H₂O G->H with O₂ CuII Cu(II)Cl₂ G->CuII Regenerated Catalyst O2 O₂ O2->G H2O 2H₂O CuI->G Enters Reoxidation CuII->A

Caption: Proposed catalytic cycle for CuCl₂-catalyzed aerobic oxidation.

This guide underscores the utility of isotopic labeling in dissecting complex reaction mechanisms. While the direct application to this compound remains an area ripe for exploration, the principles and protocols derived from analogous copper chloride systems provide a robust starting point for researchers. The careful design and execution of isotopic labeling experiments will undoubtedly be key to unlocking a deeper understanding of these important catalytic processes.

References

Homogeneous vs. Heterogeneous Copper Catalysts: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, reusability, and mechanistic differences between soluble and solid-supported copper catalysts in organic synthesis.

The choice between a homogeneous and a heterogeneous catalyst is a critical decision in the development of chemical syntheses, with significant implications for reaction efficiency, product purity, and process sustainability. This guide provides a comparative analysis of homogeneous and heterogeneous copper catalysts, focusing on their application in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.

At a Glance: Key Differences and Performance Metrics

Homogeneous copper catalysts, typically soluble copper(I) or copper(II) salts with organic ligands, are known for their high reactivity and selectivity due to their well-defined active sites and excellent accessibility to reactants in the same phase.[1][2] In contrast, heterogeneous catalysts, where copper species are immobilized on a solid support, offer the significant advantages of easy separation from the reaction mixture, recyclability, and reduced copper contamination in the final product.[1][3][4]

The performance of these two classes of catalysts can be quantitatively compared using several key metrics:

  • Conversion (%) : The percentage of the limiting reactant that has been transformed into the product.

  • Yield (%) : The amount of product obtained as a percentage of the theoretical maximum.

  • Turnover Number (TON) : The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

  • Turnover Frequency (TOF) : The number of turnovers per unit of time, representing the catalyst's activity.

  • Reusability : The ability of a catalyst to be used in multiple reaction cycles without a significant loss of activity.

Performance Data: A Side-by-Side Comparison

The following tables summarize the performance of representative homogeneous and heterogeneous copper catalysts in the azide-alkyne cycloaddition (CuAAC) reaction.

Table 1: Performance of Homogeneous Copper Catalysts in CuAAC

Catalyst SystemSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
CuIBenzyl Azide, Phenylacetylenet-BuOH/H₂ORT1.591[Sharpless et al., 2002]
CuSO₄/Sodium AscorbateVarious azides and alkynesVariousRT1-4>95[Rostovtsev et al., 2002]
[Cu(CH₃CN)₄]PF₆Various azides and alkynesCH₃CNRT0.25-292-98[Nolan et al., 2007]
CuBrBenzyl Azide, PhenylacetyleneNeatRT0.0879[Organometallics 2022, 41, 13, 1681–1691]

Table 2: Performance of Heterogeneous Copper Catalysts in CuAAC

Catalyst SystemSubstratesSolventTemp. (°C)Time (h)Yield (%)Reusability (Cycles)Reference
Cu/CPhenylacetylene, Benzyl AzideH₂O801985[Lipshutz et al., 2008]
Cu-Single Atom@mpg-C₃N₄Phenylacetylene, Sodium Azide, Benzyl BromideDMF1200.25997[ACS Catal. 2022, 12, 5, 2928–2938]
CuI on Mg-Al-LDHVarious azides and alkynesEthanolRT0.25-0.4288-974[Int. J. Mol. Sci. 2022, 23(5), 2383]
CuO Nanoparticles on SilicaVarious azides and alkynesH₂O600.5-190-986[Green Chem., 2011, 13, 331-339]

Experimental Protocols: A Practical Guide

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for conducting a CuAAC reaction using both a homogeneous and a heterogeneous copper catalyst.

Homogeneous Catalysis: CuSO₄/Sodium Ascorbate System

This protocol is a widely adopted method for performing CuAAC in a laboratory setting.

Materials:

  • Alkyne (1.0 mmol)

  • Azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., a 1:1 mixture of t-BuOH and H₂O, 10 mL)

Procedure:

  • To a round-bottom flask, add the alkyne (1.0 mmol) and the azide (1.0 mmol).

  • Dissolve the reactants in the t-BuOH/H₂O solvent mixture (10 mL).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (1 M).

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heterogeneous Catalysis: Single-Atom Copper on Mesoporous Graphitic Carbon Nitride (saCu@mpg-C₃N₄)

This protocol is based on a highly efficient and reusable heterogeneous catalyst.[4]

Materials:

  • Alkyne (0.5 mmol)

  • Sodium azide (0.5 mmol)

  • Alkyl halide (0.5 mmol)

  • saCu@mpg-C₃N₄ catalyst (30 mg)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a glass tube, dissolve the alkyne (0.5 mmol), sodium azide (0.5 mmol), and alkyl halide (0.5 mmol) in DMF (5 mL).

  • Add the saCu@mpg-C₃N₄ catalyst (30 mg) to the solution.

  • Seal the tube and heat the mixture in an oil bath at 120 °C for 15 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Wash the recovered catalyst with ethyl acetate, water, and ethanol, then dry at 60 °C for 6 hours for reuse.

  • The filtrate containing the product can be further processed for purification.

Visualizing the Catalytic Mechanisms

The underlying mechanisms of homogeneous and heterogeneous catalysis differ significantly, which in turn affects their performance characteristics. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for both systems in the context of the CuAAC reaction.

Homogeneous_CuAAC_Cycle Homogeneous CuAAC Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne - H+ Alkyne Alkyne Alkyne->Cu-Acetylide Cu-Triazolide Cu-Triazolide Cu-Acetylide->Cu-Triazolide + Azide Azide Azide Azide->Cu-Triazolide Cu-Triazolide->Cu(I) Product Product Cu-Triazolide->Product + H+ Proton_Source H+ Proton_Source->Product

Caption: Proposed catalytic cycle for the homogeneous copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Heterogeneous_CuAAC_Cycle Heterogeneous CuAAC Catalytic Cycle cluster_support Solid Support Cu_surface Cu(I) Active Site Adsorbed_Alkyne Alkyne (adsorbed) Cu_surface->Adsorbed_Alkyne Alkyne Alkyne Alkyne->Adsorbed_Alkyne Adsorption Azide Azide Surface_Intermediate Surface-Bound Triazolide Azide->Surface_Intermediate Adsorbed_Alkyne->Surface_Intermediate + Azide Surface_Intermediate->Cu_surface Regeneration Product Product Surface_Intermediate->Product Desorption

Caption: Generalized catalytic cycle for a heterogeneous copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Workflow: A Step-by-Step Overview

The process of evaluating and comparing homogeneous and heterogeneous catalysts follows a structured workflow, from catalyst selection to product analysis.

Experimental_Workflow Catalyst Comparison Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst_Selection Catalyst Selection (Homogeneous vs. Heterogeneous) Reactant_Prep Reactant & Solvent Preparation Catalyst_Selection->Reactant_Prep Reaction_Setup Reaction Setup Reactant_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Homogeneous_Workup Homogeneous: Extraction & Purification Monitoring->Homogeneous_Workup Heterogeneous_Workup Heterogeneous: Filtration & Catalyst Recovery Monitoring->Heterogeneous_Workup Product_Analysis Product Analysis (NMR, MS, Yield) Homogeneous_Workup->Product_Analysis Heterogeneous_Workup->Product_Analysis Catalyst_Characterization Catalyst Reusability & Leaching Test Heterogeneous_Workup->Catalyst_Characterization

Caption: A typical experimental workflow for comparing homogeneous and heterogeneous catalysts.

Conclusion: Making an Informed Decision

The choice between homogeneous and heterogeneous copper catalysts is not a one-size-fits-all decision.

  • Homogeneous catalysts are often the preferred choice for small-scale synthesis and when high reactivity and selectivity are paramount. Their well-defined nature allows for fine-tuning of the catalytic activity through ligand modification. However, the challenges associated with catalyst separation and potential product contamination with metal residues can be significant drawbacks, particularly in pharmaceutical applications.[1]

  • Heterogeneous catalysts shine in large-scale industrial processes where catalyst reusability and ease of separation are critical for economic and environmental reasons.[4] The development of highly active and stable heterogeneous systems, such as single-atom catalysts and supported nanoparticles, is closing the performance gap with their homogeneous counterparts.[4][5] However, issues such as metal leaching and the potential for lower activity compared to the best homogeneous systems need to be carefully considered.[1][4]

Ultimately, the optimal catalyst choice will depend on the specific reaction, the desired scale of operation, and the purity requirements of the final product. This guide provides a foundational understanding and practical data to aid researchers in making an informed decision that aligns with their research and development goals.

References

Safety Operating Guide

Proper Disposal of Tricopper Trichloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper handling and disposal of tricopper trichloride and other copper-containing compounds in a laboratory setting. Adherence to these procedures is essential to ensure the safety of personnel and the protection of the environment.

Researchers, scientists, and drug development professionals are urged to treat all copper compounds as hazardous waste unless explicitly stated otherwise by a certified safety data sheet (SDS). Copper compounds are known to be toxic to aquatic life, and their improper disposal can lead to significant environmental contamination.[1]

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental release.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.

Spill Cleanup Procedure:

  • Evacuate and Isolate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material. For solid spills, moisten the material to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealed waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste.[2]

Operational Disposal Plan for this compound

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never discharge copper compounds into the sewer system.[3][4]

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.[2]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and permitted hazardous waste disposal company.[3][5]

Quantitative Data Summary

The following table summarizes key quantitative data related to the disposal of copper compounds. It is important to note that specific limits can vary by jurisdiction.

ParameterValue/GuidelineSource
Sewer Disposal Limit for Copper Typically around 8 mg/L (parts per million).[4]
Consideration for Dilution Diluting hazardous waste to evade regulations is illegal at federal, state, and local levels.[4]
Water Solubility for Sewer Disposal (General Organics) A compound is considered water-soluble if it dissolves to at least 3%. This is a general guideline and may not apply to heavy metals.[2]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of converting soluble copper compounds to a more stable, insoluble form for easier collection is a common laboratory practice. For instance, some procedures involve the reduction of Cu(II) ions to elemental copper, which can then be physically removed. However, any such treatment process itself generates waste that must be handled appropriately. Consultation with your institution's environmental health and safety (EHS) office is mandatory before attempting any chemical treatment of hazardous waste.

Mandatory Visualizations

The following diagrams illustrate the decision-making process and logical workflow for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation and Containerization cluster_3 Step 3: Storage and Disposal start This compound Waste characterize Is this a hazardous waste? start->characterize segregate Segregate from other waste streams characterize->segregate Yes (Assume for all copper compounds) label_container Use a labeled, sealed hazardous waste container segregate->label_container store Store in designated accumulation area label_container->store dispose Contact licensed waste disposal company store->dispose end Proper Disposal Complete dispose->end G spill Spill Occurs assess Assess Hazards (Consult SDS) spill->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Absorbent/Moisten) ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

References

Essential Safety and Handling Protocols for Tricopper Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides crucial safety and logistical information for the handling of Tricopper trichloride, with a focus on personal protective equipment (PPE), operational plans, and disposal guidelines. Note: "this compound" is not a standard chemical name; this guidance is based on the properties of Copper (II) chloride (CuCl₂), the most likely corresponding chemical.

Hazard Summary

Copper (II) chloride is a moderately toxic and corrosive compound. It can cause severe irritation and burns to the skin and eyes upon contact.[1][2] Inhalation of dust can irritate the respiratory tract, leading to symptoms such as coughing and wheezing.[1][3] Ingestion may cause nausea, vomiting, and gastrointestinal distress.[2][3]

Personal Protective Equipment (PPE) Selection and Use

A systematic approach to selecting and using PPE is critical to minimize exposure to this compound. The following sections detail the necessary equipment and procedures.

  • Requirement: Chemical splash goggles are mandatory to protect against dust particles and potential splashes.[4]

  • Procedure: Ensure goggles fit snugly around the eyes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Gloves: Chemical-resistant gloves are required. Based on chemical resistance data, certain materials offer better protection than others.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[4] For extensive handling, a full suit may be necessary.[4]

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.

  • Requirement: When engineering controls such as fume hoods are not sufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with a dust cartridge is necessary.[3]

  • Procedure: Users must be properly fit-tested and trained on the use, maintenance, and limitations of the selected respirator.

Quantitative Data for PPE Selection

To facilitate informed decisions on PPE, the following tables summarize key quantitative data.

Table 1: Occupational Exposure Limits for Copper Dusts and Mists

OrganizationExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL)1 mg/m³
NIOSH (REL)1 mg/m³
ACGIH (TLV)1 mg/m³

Source: New Jersey Department of Health Hazardous Substance Fact Sheet[1]

Table 2: Chemical Resistance of Glove Materials to Copper Chloride

Glove MaterialResistance Rating
NeopreneExcellent
NitrileExcellent
PVCFair
Natural RubberNot Recommended

Source: SKS Science Products[5] Rating Key: E = Excellent, G = Good, F = Fair, P = Poor

Experimental Protocols: Safe Handling and Disposal Procedures

Handling this compound:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] The work area should be well-ventilated, preferably within a chemical fume hood.[4]

  • Donning PPE: Put on all required PPE as outlined above, ensuring a proper fit.

  • Weighing and Transfer: Handle the solid material carefully to minimize dust generation. Use a spatula for transfers.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep the material into a designated, labeled waste container.

    • Clean the spill area with soap and water.

  • After Handling: Wash hands thoroughly with soap and water after removing gloves.

Disposal of this compound Waste:

  • Waste Collection: All waste contaminated with this compound should be collected in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain or in regular trash.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Operational Procedure cluster_disposal Disposal start Start: Handling This compound assess_risk Assess Risk: - Quantity - Dust/Aerosol Potential - Splash Hazard start->assess_risk eye_face Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) assess_risk->eye_face Select Based on Hazard skin Skin Protection: - Neoprene or Nitrile Gloves - Lab Coat/Apron assess_risk->skin respiratory Respiratory Protection: (If ventilation is inadequate) - NIOSH-approved respirator - Dust cartridge assess_risk->respiratory don_ppe Don PPE Correctly eye_face->don_ppe skin->don_ppe respiratory->don_ppe handle_chemical Handle Chemical in Ventilated Area don_ppe->handle_chemical doff_ppe Doff PPE and Wash Hands handle_chemical->doff_ppe dispose_waste Dispose of Contaminated Waste Properly doff_ppe->dispose_waste end End dispose_waste->end

Caption: PPE selection and operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.